molecular formula C8H5F2NO B1590068 5,6-Difluorooxindole CAS No. 71294-07-0

5,6-Difluorooxindole

Cat. No.: B1590068
CAS No.: 71294-07-0
M. Wt: 169.13 g/mol
InChI Key: MSOLDJZABLHVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluorooxindole is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLDJZABLHVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503417
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-07-0
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. Its strategic functionalization offers a pathway to modulate pharmacological properties. Among the most powerful modifications is the introduction of fluorine atoms. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3]

This guide focuses on a specific, valuable building block: 5,6-Difluorooxindole . The placement of two fluorine atoms on the benzene ring of the oxindole system creates a unique electronic environment, making it an attractive precursor for the synthesis of novel therapeutic agents, particularly in oncology and neurology. We will provide a field-proven, in-depth examination of a reliable synthetic route and a comprehensive characterization workflow, moving beyond a simple recitation of steps to explain the underlying scientific rationale—the "why" behind the "how."

Strategic Synthesis: Reductive Conversion of 5,6-Difluoroisatin

While several methods exist for the synthesis of oxindoles, a robust and reproducible pathway to this compound is the selective reduction of the C3-carbonyl of the corresponding isatin precursor, 5,6-Difluoroisatin. This approach is advantageous due to the commercial availability of the starting isatin[4] and the high selectivity of the reduction, which avoids over-reduction of the C2-amide carbonyl.

The core of this strategy relies on the generation of a low-valent titanium (LVT) reagent.[5][6][7] LVT species are potent single-electron transfer agents capable of highly selective deoxygenation reactions.[8][9] In this context, an LVT reagent generated in situ from titanium(IV) chloride (TiCl₄) and zinc powder efficiently reduces the exocyclic ketone of the isatin to a methylene group, yielding the desired oxindole.

Diagram of Synthetic Workflow

The following diagram outlines the logical flow from the commercially available precursor to the final, purified product.

Synthesis_Workflow cluster_reagent Reagent Preparation cluster_reaction Core Reaction cluster_purification Work-up & Purification TiCl4 TiCl₄ LVT Low-Valent Titanium Reagent TiCl4->LVT Reflux Zn Zn Powder Zn->LVT THF Anhydrous THF THF->LVT Reaction Reductive Conversion LVT->Reaction Isatin 5,6-Difluoroisatin in THF Isatin->Reaction Crude Crude this compound Reaction->Crude Quench Quench (3% HCl) Crude->Quench Extract Extract (CHCl₃) Quench->Extract Purify Column Chromatography Extract->Purify Final Pure this compound Purify->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where specified.

Materials:

  • 5,6-Difluoroisatin

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether & Ethyl acetate (HPLC grade)

Protocol Steps:

  • Preparation of the Low-Valent Titanium Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add activated zinc powder (2.0 eq).

    • Add freshly distilled, anhydrous THF (15 mL).

    • With vigorous stirring, add TiCl₄ (1.0 eq) dropwise via syringe. Causality: This addition is exothermic; slow addition is crucial to control the reaction temperature.

    • After the addition is complete, heat the resulting black suspension to reflux for 2 hours. This ensures the formation of the active low-valent titanium species.

    • Cool the suspension to room temperature.

  • Reduction of 5,6-Difluoroisatin:

    • In a separate flask, dissolve 5,6-Difluoroisatin (1.0 eq) in anhydrous THF (10 mL).

    • Slowly add the isatin solution to the stirring suspension of the LVT reagent at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes. Self-Validation: The disappearance of the orange/red isatin spot and the appearance of a new, UV-active oxindole spot confirms reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the mixture by adding 3% HCl (15 mL). Causality: The acid neutralizes the reactive titanium species and dissolves inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with CHCl₃ (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 10:1). Causality: This separation technique removes unreacted starting material and polar byproducts, affording the pure oxindole.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₅F₂NO--INVALID-LINK--
Molecular Weight 169.13 g/mol --INVALID-LINK--
CAS Number 71294-07-0--INVALID-LINK--
Spectroscopic and Chromatographic Analysis

The relationship between the synthesized compound and the analytical techniques used for its validation is depicted below.

Characterization cluster_structure Structural Elucidation cluster_purity Purity Assessment Compound Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Confirms Connectivity MS Mass Spectrometry (MS) Compound->MS Confirms Mass HPLC HPLC Compound->HPLC Quantifies Purity

Caption: Analytical workflow for product validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For a fluorinated molecule, ¹⁹F NMR is as critical as ¹H NMR.[10][11]

NMR Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to the two aromatic protons and the C3-methylene (CH₂) protons. Splitting patterns will be influenced by H-H and H-F coupling.
¹³C NMR Signals for all 8 carbon atoms. The C-F coupling constants (¹JCF, ²JCF, etc.) are highly diagnostic.
¹⁹F NMR Two distinct signals for the F-5 and F-6 nuclei. The chemical shifts and coupling constants provide definitive proof of the substitution pattern.[12][13]

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Mass Spectrometry Data
Technique Expected Ion
HRMS (ESI+) [M+H]⁺ corresponding to C₈H₆F₂NO⁺
Fragmentation Common fragmentation patterns for oxindoles involve the loss of CO, followed by rearrangements of the resulting radical cation.[14][15][16]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of the final product.[17] A well-developed method can separate the target compound from any residual starting material or synthetic byproducts. Fluorinated stationary phases can sometimes offer alternative selectivity for fluorinated analytes.[18]

Illustrative HPLC Method Parameters
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Purity Acceptance >95% (typical for research purposes)

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis and comprehensive characterization of this compound. The presented protocol, centered on the selective reduction of 5,6-Difluoroisatin with a low-valent titanium reagent, offers a reliable route for obtaining this valuable chemical building block. The emphasis on a multi-technique characterization workflow, including ¹⁹F NMR, ensures the unambiguous confirmation of structure and a high degree of purity. For researchers in drug discovery and development, mastering the synthesis of such fluorinated scaffolds is a critical step in generating novel chemical entities with potentially superior pharmacological profiles.[1][19]

References

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Oxindole Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-Difluorooxindole, profoundly influences its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can enhance metabolic stability, modulate lipophilicity (logP), and alter the acidity (pKa) of nearby functional groups. These modifications are critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as improving binding affinity to target proteins.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing robust experimental protocols for their determination and offering insights into the interpretation of the resulting data.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental molecular and physical characteristics. These properties are the bedrock upon which further experimental design and interpretation are built.

Molecular Identity and Structure

The unambiguous identification of this compound is established through its molecular formula, weight, and structural identifiers.

PropertyValueSource
IUPAC Name 5,6-difluoro-1,3-dihydroindol-2-one[2]
Synonyms 5,6-difluoroindolin-2-one, 5,6-Difluoro-2-oxoindole[2]
CAS Number 71294-07-0[2]
Molecular Formula C₈H₅F₂NO[2]
Molecular Weight 169.13 g/mol [2]
Melting Point 201-202 °C[3]

As an off-white to yellow solid, this melting point suggests a stable crystalline lattice.[4] Any significant deviation from this range in a synthesized batch would warrant further purity analysis.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, confirming its structure and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B ¹H NMR Acquisition (400 MHz, 298 K) A->B Analyze protons C ¹³C NMR Acquisition (100 MHz, 298 K) A->C Analyze carbons D ¹⁹F NMR Acquisition (376 MHz, 298 K) A->D Analyze fluorines E Data Processing & Interpretation B->E C->E D->E

Caption: Standard workflow for comprehensive NMR analysis.

Experimental Protocol: NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and its high boiling point, which minimizes evaporation.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals include a singlet for the CH₂ group, two aromatic protons appearing as doublets or multiplets, and a broad singlet for the NH proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon, the CH₂ carbon, and aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (¹JCF).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum to confirm the chemical environment of the fluorine atoms.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆): The aromatic protons will be influenced by the electron-withdrawing fluorine atoms. The NH proton signal will be concentration-dependent and may exchange with residual water in the solvent.

  • ¹³C NMR (DMSO-d₆): The C-F couplings are highly diagnostic. The C5 and C6 signals will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz).

  • ¹⁹F NMR (DMSO-d₆): Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of key structural features.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3100N-H StretchAmide
~1710C=O StretchLactam (Amide)
1600-1450C=C StretchAromatic Ring
1200-1000C-F StretchAryl Fluoride

The strong carbonyl stretch is a key diagnostic peak for the oxindole ring system. The presence of the N-H stretch confirms the presence of the amide proton.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for determining the pKa.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute stock solution of this compound in a suitable solvent such as methanol or ethanol.

  • Data Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

The aromatic system of the oxindole core is the primary chromophore. The λmax is expected in the UV region, and its position can be influenced by solvent polarity.

Solubility and Ionization: Guiding Formulation and Biological Interaction

Solubility and pKa are critical parameters that dictate a compound's behavior in both laboratory and biological systems.

Solubility Profile

Determining the solubility in a range of solvents is essential for selecting appropriate conditions for synthesis, purification, and formulation.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

  • Quantification: Filter the saturated solutions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Workflow for Solubility Determination

Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-48h at 25°C) A->B C Filter saturated solution B->C D Quantify concentration (e.g., HPLC-UV) C->D E Calculate Solubility (mg/mL or mol/L) D->E

Caption: Step-by-step workflow for equilibrium solubility measurement.

Acidity Constant (pKa)

The pKa of the N-H proton in the oxindole ring is a key determinant of its ionization state at physiological pH, which affects membrane permeability and receptor binding.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a constant small aliquot of a concentrated stock solution of this compound to each buffer solution in a 96-well plate or individual cuvettes.

  • Data Acquisition: Measure the full UV-Vis spectrum for each pH point.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the N-H proton (lower the pKa) compared to unsubstituted oxindole.

Structural and Stability Insights

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed atomic model.

Stability Assessment

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[5]

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Interpretation: Identify the conditions under which the compound is unstable and characterize the major degradation products, if any.

Conclusion

The physicochemical properties of this compound, shaped significantly by its fluorine substituents, are fundamental to its potential applications in research and drug development. The experimental protocols detailed in this guide provide a robust framework for a comprehensive characterization of this and similar fluorinated oxindole compounds. A thorough understanding of its solubility, pKa, spectroscopic signature, and stability is not merely an academic exercise but a critical prerequisite for advancing its use in the design of novel chemical entities.

References

The Ascendant Role of 5,6-Difluorooxindole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The oxindole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, lending its versatile structure to a myriad of therapeutic agents. The strategic introduction of fluorine atoms onto this core has emerged as a powerful strategy to modulate physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability. This guide delves into the burgeoning field of 5,6-difluorooxindole derivatives, exploring their synthesis, diverse biological activities, and immense potential in the development of next-generation therapeutics. While comprehensive biological data on a wide array of this compound derivatives is an emerging field, this document synthesizes current knowledge, drawing insights from structurally related compounds to provide a forward-looking perspective for researchers.

The this compound Scaffold: A Privileged Core for Therapeutic Innovation

The this compound core, chemically known as 5,6-difluoro-1,3-dihydro-2H-indol-2-one, presents a unique constellation of properties that make it an attractive starting point for drug design[1]. The difluorination pattern on the benzene ring significantly alters the electronic landscape of the molecule, influencing its reactivity and intermolecular interactions. This strategic fluorination can enhance binding to target proteins through favorable electrostatic and hydrophobic interactions, and can block sites of metabolism, thereby improving the pharmacokinetic profile of the derivative compounds[2].

The primary utility of this compound lies in its role as a key intermediate in the synthesis of targeted therapies, particularly in oncology[2]. Its structural framework is adept for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer[2]. Beyond oncology, this scaffold is also being explored for the development of novel antiviral and anti-inflammatory agents[2].

Anticancer Activity: Targeting the Engines of Malignancy

The most promising and explored therapeutic avenue for this compound derivatives is in the realm of oncology. Drawing parallels from the well-established anticancer properties of mono-fluorinated oxindoles, such as the core of the multi-kinase inhibitor Sunitinib, it is hypothesized that this compound derivatives can act as potent inhibitors of key oncogenic signaling pathways.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are a major class of drug targets in cancer therapy. The this compound scaffold serves as an excellent template for the design of ATP-competitive kinase inhibitors. The oxindole core mimics the purine ring of ATP, while the difluorinated benzene ring can be functionalized to achieve selectivity and potency for specific kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition:

Many anticancer drugs derived from oxindole scaffolds, such as Sunitinib, function by inhibiting receptor tyrosine kinases like VEGFR and PDGFR, which are pivotal for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen[3][4]. Thiazole-containing 5-fluoro-2-oxindole derivatives, developed as Sunitinib analogues, have demonstrated significant antitumor activity, with molecular docking studies suggesting inhibition of VEGFR2 as a potential mechanism[2][5]. It is highly probable that derivatives of this compound will exhibit similar, if not enhanced, inhibitory activity against these crucial angiogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is another key receptor tyrosine kinase implicated in the growth and survival of various cancers[6][7]. The development of EGFR inhibitors is a major focus in cancer drug discovery. While direct evidence for this compound derivatives as EGFR inhibitors is still emerging, the broader class of indole and oxindole derivatives has shown promise in this area.

Table 1: Anticancer Activity of Representative Fluorinated Oxindole Derivatives

Compound IDTarget/AssayCell LineIC50/GI50Reference
Compound 3g (5-fluoro-2-oxindole derivative) NCI-60 Anticancer ScreenBreast Cancer (T-47D)GI > 96.17%[2][5]
Lung Cancer (HOP-92)GI > 95.95%[2][5]
Ovarian Cancer (NCI/ADR-RES)GI > 95.13%[2][5]
(S)-38 (1,3-dihydroindole-2-one derivative) Antiproliferative ActivityBreast Cancer (MCF-7)0.48 nM[8]
Prostate Cancer (PC3)2 nM[8]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several indole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[2][9][10][11][12][13]. For instance, certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range[9]. The structural rigidity and potential for diverse substitutions make the this compound scaffold a promising candidate for the development of novel tubulin polymerization inhibitors.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • 96-well microplate reader with temperature control and fluorescence detection

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and the desired concentration of the test compound or control.

  • Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

  • Monitor the increase in fluorescence (e.g., using a fluorescent reporter that binds to polymerized tubulin) or absorbance (turbidity) over time in a microplate reader.

  • Plot the change in fluorescence or absorbance as a function of time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

Diagram: Kinase Inhibition by this compound Derivatives

Kinase_Inhibition cluster_2 Cellular Processes Derivative This compound Derivative Kinase VEGFR/PDGFR/EGFR Derivative->Kinase Proliferation Cell Proliferation Kinase->Proliferation Inhibits Angiogenesis Angiogenesis Kinase->Angiogenesis Inhibits Survival Cell Survival Kinase->Survival Inhibits

Caption: Mechanism of kinase inhibition.

Anti-inflammatory and Antiviral Potential

While the primary focus of research has been on anticancer applications, the this compound scaffold holds promise for other therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory effects of mono-fluorinated oxindoles have been documented, suggesting that this compound derivatives could also modulate inflammatory pathways[2].

Antiviral Activity

The search for novel antiviral agents is a continuous effort in drug discovery. The unique electronic properties of the this compound core may facilitate interactions with viral proteins, making it a scaffold of interest for the development of new antiviral therapies[2].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available this compound. A common and versatile method for introducing diversity at the 3-position is the Knoevenagel condensation.

General Synthetic Scheme: Knoevenagel Condensation

Synthesis Start This compound Product (Z)-3-((Substituted)methylene)- 5,6-difluoroindolin-2-one Start->Product Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->Product Base Base (e.g., Piperidine, Pyrrolidine) Base->Product

Caption: General synthesis via Knoevenagel condensation.

This reaction involves the condensation of the active methylene group at the 3-position of the oxindole ring with an aldehyde or ketone in the presence of a basic catalyst. This method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Future Directions and Conclusion

The this compound scaffold represents a promising frontier in medicinal chemistry. While direct and extensive biological data for a broad range of its derivatives are still being actively pursued, the strong precedent set by structurally similar mono-fluorinated oxindoles and other fluorinated heterocycles provides a compelling rationale for its continued investigation. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives and their screening against a wide panel of biological targets, particularly protein kinases.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features required for potent and selective activity.

  • In Vivo Evaluation: Preclinical evaluation of promising candidates in relevant animal models of cancer and other diseases.

References

5,6-Difluorooxindole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Oxindole Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Strategic modification of this core can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The introduction of fluorine atoms, in particular, is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 5,6-Difluorooxindole, a key building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition.

IUPAC Name: 5,6-difluoro-1,3-dihydro-2H-indol-2-one[1]

CAS Number: 71294-07-0[1]

Physicochemical Properties and Structural Data

This compound is a solid at room temperature, typically appearing as an off-white to yellow powder. Its key computed physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and computational modeling in drug design workflows.

PropertyValueSource
Molecular Formula C₈H₅F₂NOPubChem[1]
Molecular Weight 169.13 g/mol PubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 169.03392011PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

The Rationale for 5,6-Difluorination: A Mechanistic Perspective

The incorporation of fluorine at both the 5- and 6-positions of the oxindole ring is a deliberate design choice rooted in the principles of bioisosterism and the unique electronic properties of fluorine. This disubstitution pattern offers several advantages in drug design:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution of the oxindole core. This can influence the pKa of the lactam N-H group and the reactivity of the C3 methylene position, which is often a site for further functionalization.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 5 and 6 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway for many drug candidates, thereby increasing the compound's half-life in vivo.

  • Improved Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can also lead to productive orthogonal multipolar interactions with amide bonds in protein active sites, enhancing binding affinity and selectivity.

  • Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a critical consideration for oral bioavailability and brain penetration.

The strategic placement of two fluorine atoms can create a unique electronic and steric profile that is often difficult to achieve with other substituents, providing a powerful tool for optimizing lead compounds.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the reductive cyclization of a suitably substituted nitrophenylacetate derivative. Below is a representative protocol.

Experimental Protocol: Reductive Cyclization

Objective: To synthesize this compound from a substituted nitrophenylacetate precursor.

Materials:

  • 2-(2-Nitro-4,5-difluorophenyl)acetate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-nitro-4,5-difluorophenyl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add iron powder (excess, e.g., 5-10 equivalents) and ammonium chloride (catalytic amount).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Start: 2-(2-Nitro-4,5-difluorophenyl)acetate reagents Fe, NH4Cl Ethanol/Water start->reagents Dissolve reflux Reflux (2-4h) reagents->reflux Heat workup Filtration & Concentration reflux->workup Cool & Filter extraction Ethyl Acetate Extraction workup->extraction Extract purification Column Chromatography extraction->purification Purify product End: this compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its most prominent application is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been explored as inhibitors of various kinases, including:

  • Tyrosine Kinases: Many tyrosine kinase inhibitors (TKIs) feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound scaffold can be readily functionalized at the C3 position to introduce substituents that occupy the active site and confer selectivity for specific tyrosine kinases.

  • Serine/Threonine Kinases: Similar to TKIs, inhibitors of serine/threonine kinases often utilize a core scaffold that mimics the adenine portion of ATP. The electronic modifications provided by the difluoro substitution can enhance the binding of these inhibitors.

The development of kinase inhibitors often follows a structure-activity relationship (SAR) driven approach, where systematic modifications are made to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a robust and tunable platform for such SAR studies.

Logical Relationship of this compound in Kinase Inhibitor Design:

KinaseInhibitorDesign core This compound Core properties Enhanced Physicochemical Properties (Lipophilicity, Stability) core->properties Provides functionalization C3-Position Functionalization core->functionalization Allows for lead_optimization Lead Optimization properties->lead_optimization Informs sar_study Structure-Activity Relationship (SAR) Studies functionalization->sar_study Enables sar_study->lead_optimization Guides candidate Kinase Inhibitor Candidate lead_optimization->candidate Leads to

Caption: Role of this compound in kinase inhibitor design.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of physicochemical and electronic properties. Its utility as a scaffold for the development of kinase inhibitors is well-established in the research and preclinical space. As our understanding of the subtle yet profound effects of fluorine in drug-target interactions continues to grow, we can anticipate that this compound and its derivatives will continue to play a significant role in the discovery of novel therapeutics for a range of human diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

References

A Technical Guide to the Spectroscopic Analysis of 5,6-Difluorooxindole: A Predictive Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Difluorooxindole is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, including altered metabolic stability and binding affinities. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. In the absence of publicly available experimental spectra, this guide synthesizes data from analogous structures and first principles to provide researchers, scientists, and drug development professionals with a robust tool for the identification and quality control of this important synthetic intermediate. This guide will cover the theoretical underpinnings and practical interpretation of 1H NMR, 13C NMR, 19F NMR, FT-IR, and Mass Spectrometry data for this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The oxindole core is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of fluorine atoms onto this scaffold, as in this compound, can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidation, and altered pKa values, all of which are critical parameters in drug design.

Given its potential as a key building block in the synthesis of novel therapeutics, a thorough understanding of the spectroscopic signature of this compound is paramount for ensuring chemical identity, purity, and for tracking its incorporation into more complex molecules. This guide provides a detailed, predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data and Analysis

The IUPAC name for this compound is 5,6-difluoro-1,3-dihydroindol-2-one, and its chemical formula is C8H5F2NO.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR will provide a complete picture of its molecular structure. The analysis below is based on established principles of NMR spectroscopy and data from structurally related fluoro-aromatic compounds.

The proton NMR spectrum of this compound is expected to show three distinct signals: one for the N-H proton, one for the CH2 group, and one for the two aromatic protons.

  • N-H Proton: This proton is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • CH₂ Protons (H-3): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet around δ 3.6 ppm.

  • Aromatic Protons (H-4 and H-7): The two aromatic protons, H-4 and H-7, are in different chemical environments and will be coupled to the adjacent fluorine atoms.

    • H-4: This proton is ortho to a fluorine atom (F-5) and will appear as a doublet of doublets due to coupling with H-7 (small meta coupling) and F-5. The predicted chemical shift is around δ 7.0 ppm.

    • H-7: This proton is also ortho to a fluorine atom (F-6) and will appear as a doublet of doublets due to coupling with H-4 (small meta coupling) and F-6. The predicted chemical shift is around δ 6.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
N-H8.0 - 10.0br s-
H-3~3.6s-
H-4~7.0dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H-7~6.8dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, all of which will be influenced by coupling to the fluorine atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

  • Carbonyl Carbon (C-2): Expected around δ 175 ppm.

  • Methylene Carbon (C-3): Expected around δ 36 ppm.

  • Fluorine-Bearing Carbons (C-5 and C-6): These will be significantly downfield and will appear as doublets with large ¹JCF coupling constants, predicted to be in the range of 240-260 Hz. Their chemical shifts are expected to be around δ 150-160 ppm.

  • Other Aromatic Carbons (C-3a, C-4, C-7, C-7a): These carbons will also show coupling to the fluorine atoms, resulting in doublets or doublets of doublets with smaller coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
C-2~175s-
C-3~36s-
C-3a~125dd²JCF, ³JCF
C-4~100d²JCF
C-5~155d¹JCF ≈ 240-260 Hz
C-6~152d¹JCF ≈ 240-260 Hz
C-7~105d²JCF
C-7a~130dd²JCF, ³JCF

The proton-decoupled ¹⁹F NMR spectrum will provide direct information about the fluorine environments. We expect to see two distinct signals for F-5 and F-6, which will be coupled to each other.

  • F-5 and F-6: These will appear as doublets due to ortho F-F coupling (³JFF), which is typically in the range of 15-25 Hz. The chemical shifts will be relative to a standard such as CFCl₃.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width appropriate for fluorine NMR.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The exact mass can be determined using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Data Interpretation and Structural Confirmation Workflow

The following workflow outlines the logical process for confirming the structure of this compound using the predicted and acquired spectroscopic data.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Initial Structural Assessment cluster_2 Detailed Structural Elucidation cluster_3 Structure Verification HNMR ¹H NMR HNMR_analysis Assign Proton Signals and Analyze Couplings (H-H, H-F) HNMR->HNMR_analysis CNMR ¹³C NMR CNMR_analysis Assign Carbon Signals and Analyze Couplings (C-F) CNMR->CNMR_analysis FNMR ¹⁹F NMR FNMR_analysis Confirm Fluorine Environments and F-F Coupling FNMR->FNMR_analysis IR FT-IR IR_analysis Identify Key Functional Groups (C=O, N-H, C-F) IR->IR_analysis MS Mass Spec MS_analysis Confirm Molecular Formula (C₈H₅F₂NO) via HRMS MS->MS_analysis MS_analysis->HNMR_analysis IR_analysis->HNMR_analysis Correlation Correlate all Spectroscopic Data (e.g., 2D NMR if needed) HNMR_analysis->Correlation CNMR_analysis->Correlation FNMR_analysis->Correlation Final_Structure Final Structure Confirmation of this compound Correlation->Final_Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Predicted FT-IR Spectrum

The FT-IR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp absorption is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band is predicted to be in the range of 1680-1720 cm⁻¹.

  • C-F Stretches: Strong absorptions due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 800-900 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C=O Stretch1680 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-F Stretch1100 - 1300Strong
Aromatic C-H Bending800 - 900Medium-Strong

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ is expected to be approximately 170.0411, corresponding to the formula C₈H₆F₂NO⁺. The monoisotopic mass of C8H5F2NO is 169.0339 g/mol .[1]

  • Fragmentation: Common fragmentation pathways for oxindoles involve the loss of CO, and subsequent cleavages of the heterocyclic ring. The presence of the fluorine atoms will influence the fragmentation pattern, and fragments containing fluorine will be readily identifiable.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectral data, researchers in drug discovery and development can confidently identify this key synthetic intermediate, assess its purity, and track its incorporation into more complex molecular architectures. The principles and predictive data presented herein serve as a valuable resource for the synthesis and characterization of novel fluorinated oxindole derivatives.

References

A Technical Guide to 5,6-Difluorooxindole: Synthesis, Characterization, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and target binding affinity[1][2].

Among the privileged heterocyclic structures, the oxindole core is of paramount importance, forming the basis of numerous approved therapeutics. The fusion of these two concepts gives rise to molecules like 5,6-Difluorooxindole, a versatile and high-value building block. Its difluorinated benzene ring offers a unique electronic signature and points of interaction for engaging with biological targets, particularly the ATP-binding pockets of protein kinases. This guide provides an in-depth examination of the molecular structure, synthesis, and critical applications of this compound for researchers and professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a solid, typically appearing as an off-white to yellow powder[3]. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidin-2-one ring. The defining feature is the substitution of fluorine atoms at positions 5 and 6 of the aromatic ring.

The formal IUPAC name for this compound is 5,6-difluoro-1,3-dihydroindol-2-one[4][5]. Its molecular identity is rigorously defined by its CAS Registry Number, 71294-07-0[5][6].

Caption: 2D molecular structure of this compound (C₈H₅F₂NO).

A summary of its key quantitative properties is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₅F₂NO[3][4][5][6]
Molecular Weight 169.13 g/mol [3][5]
Exact Mass 169.03392011 Da[5]
CAS Number 71294-07-0[4][5][6]
Appearance Off-white to yellow solid[3]
Purity ≥98% (by GC)[3]
Topological Polar Surface Area 29.1 Ų[5]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is critical for its application as a building block. A reliable method involves the reduction of the corresponding isatin (indoline-2,3-dione). The protocol described here is based on a reductive cyclization strategy, which is a robust and scalable approach.

Synthetic Workflow: Reduction of 5,6-Difluoroisatin

The conversion of 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin) to this compound is efficiently achieved using a low-valent titanium reagent, generated in situ from the reduction of Titanium(IV) chloride (TiCl₄) with zinc powder. This choice is deliberate; low-valent titanium is a powerful reducing agent capable of selectively reducing the ketone at the 3-position of the isatin core without over-reducing the amide carbonyl.

Synthesis_Workflow start 5,6-Difluoroindoline-2,3-dione (Starting Material) reaction Reductive Cyclization Stir at room temp. under N₂ start->reaction reagents Low-Valent Titanium Reagent (Generated from Zn powder + TiCl₄ in THF) reagents->reaction quench Quench Reaction (3% HCl) reaction->quench extraction Workup: Extraction (CHCl₃) quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound (Final Product) purification->product Kinase_Inhibition cluster_kinase Protein Kinase kinase ATP Binding Site substrate Substrate Protein kinase->substrate Phosphorylates blocked X kinase->blocked atp ATP atp->kinase Binds p_substrate Phosphorylated Substrate (Signal Propagation) inhibitor Oxindole Inhibitor (e.g., from this compound) inhibitor->kinase Competitively Binds & Blocks Site blocked->p_substrate

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall therapeutic profile. This guide provides a comprehensive analysis of 5,6-Difluorooxindole, a fluorinated oxindole derivative with considerable, yet largely unexplored, therapeutic potential. Drawing upon data from structurally analogous compounds and the known bioactivities of the broader oxindole class, we elucidate a rational, evidence-based roadmap for identifying and validating its primary therapeutic targets. This document is intended to serve as a technical resource for researchers actively engaged in the discovery and development of novel small-molecule therapeutics, with a particular focus on oncology and inflammatory diseases.

Introduction: The Therapeutic Promise of Fluorinated Oxindoles

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs. Its derivative, the oxindole, has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine atoms to the oxindole core, as seen in this compound, offers several key advantages from a drug design perspective. The high electronegativity and small size of fluorine can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorine substitution can lead to enhanced binding interactions with target proteins, often resulting in increased potency and selectivity.

This compound (PubChem CID: 12585282) is a synthetic compound that holds promise as a versatile precursor for the synthesis of more complex bioactive molecules.[1] While direct studies on its specific biological targets are limited, the well-documented activities of structurally similar compounds provide a strong foundation for hypothesizing its potential mechanisms of action. This guide will explore these potential targets, offering a structured approach to their experimental validation.

Inferred Therapeutic Landscape: Learning from Analogs

The therapeutic potential of this compound can be inferred from the established activities of other fluorinated oxindoles and related heterocyclic systems. This analog-based approach is a cornerstone of modern drug discovery, allowing for the rapid generation of testable hypotheses.

Kinase Inhibition: A Dominant Theme

The most prominent and well-supported potential application for this compound derivatives lies in the realm of kinase inhibition.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Tyrosine Kinases: Fluorinated oxindoles are key components of several approved tyrosine kinase inhibitors (TKIs). For instance, Sunitinib, a multi-targeted TKI used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated oxindole core. Similarly, Nintedanib, an inhibitor of angiokinase used in the treatment of idiopathic pulmonary fibrosis and certain cancers, is also a derivative of this scaffold.[3] The 5,6-difluoro substitution pattern on the oxindole ring of our lead compound could offer unique binding interactions within the ATP-binding pocket of various tyrosine kinases.

  • FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). A fluorinated indirubin derivative, 5'-Fluoroindirubinoxime, has been identified as a potent inhibitor of FLT3 with an IC50 of 15 nM.[4] Given the structural similarities, this compound-based compounds could be explored for their potential to inhibit both wild-type and mutant forms of FLT3.

Modulation of Apoptosis and Cell Cycle

Cancer cells are characterized by their ability to evade apoptosis (programmed cell death) and exhibit uncontrolled proliferation. Several indole and indazole derivatives have been shown to exert their anticancer effects by targeting key regulators of these processes.

  • Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. A study on novel 1H-indazole-3-amine derivatives demonstrated that these compounds could induce apoptosis by inhibiting Bcl-2 family members.[5][6] It is plausible that derivatives of this compound could be designed to interact with the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.

  • p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein. The aforementioned study on 1H-indazole-3-amine derivatives also suggested a potential role in modulating the p53/MDM2 pathway.[5][6] Small molecules that can disrupt the p53-MDM2 interaction are of significant interest as cancer therapeutics, and the this compound scaffold could serve as a starting point for the design of such inhibitors.

Disruption of the Cytoskeleton

The microtubule network is a dynamic component of the cytoskeleton that is essential for cell division, motility, and intracellular transport. Microtubule-targeting agents are a well-established class of anticancer drugs.

  • Tubulin Polymerization: A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been identified as potential tubulin polymerization inhibitors.[7] These compounds were shown to induce G2/M cell-cycle arrest and trigger apoptosis in cancer cells.[7] The this compound core could be functionalized with appropriate side chains to explore its potential to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.

Experimental Validation of Therapeutic Targets

The following section outlines a series of experimental protocols designed to systematically investigate the potential therapeutic targets of this compound and its derivatives.

High-Throughput Screening (HTS) for Kinase Inhibition

A broad-spectrum kinase panel screen is the logical first step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a wide range of purified kinases. The compound will be tested at a fixed concentration (e.g., 10 µM) against the panel.

  • Assay Principle: Most kinase assays are based on the measurement of ATP consumption or the phosphorylation of a substrate. Common formats include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO). A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Diagram: High-Throughput Kinase Screening Workflow

G compound This compound Stock dilution Serial Dilution compound->dilution assay_plate Kinase Assay Plates (Multi-well format) dilution->assay_plate incubation Incubation with Kinase, Substrate, and ATP assay_plate->incubation readout Signal Detection (Luminescence/Fluorescence) incubation->readout analysis Data Analysis (% Inhibition) readout->analysis hits Hit Identification (>50% Inhibition) analysis->hits

Caption: Workflow for high-throughput screening of this compound against a kinase panel.

Cellular Assays for Apoptosis and Cell Cycle Analysis

To investigate the effects of this compound on apoptosis and cell cycle progression, a series of cell-based assays should be performed using relevant cancer cell lines.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Cell Culture: Culture cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer) under standard conditions.

  • Compound Treatment: Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the treated cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis.

  • Cell Cycle Analysis (PI Staining):

    • Harvest and fix the treated cells in cold 70% ethanol.

    • Wash with PBS and treat with RNase A.

    • Stain with Propidium Iodide.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Apoptosis and Cell Cycle Analysis Workflow

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Cancer Cell Culture treat Treat with this compound start->treat harvest Harvest Cells treat->harvest stain_apop Annexin V/PI Staining harvest->stain_apop fix Fix and Permeabilize harvest->fix flow_apop Flow Cytometry Analysis stain_apop->flow_apop result_apop Quantify Apoptotic Cells flow_apop->result_apop stain_cc PI Staining fix->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc result_cc Determine Cell Cycle Phase Distribution flow_cc->result_cc

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution in treated cells.

Target Engagement and Validation

Once a primary target or pathway has been identified, it is crucial to confirm direct engagement of the compound with its putative target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of a ligand (the compound) can stabilize the target protein, making it more resistant to thermal denaturation and precipitation.

  • Analysis: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA Principle

G unbound_native Native Protein unbound_denatured Denatured & Aggregated unbound_native->unbound_denatured bound_native Protein + this compound bound_stabilized Stabilized Protein bound_native->bound_stabilized Heat

Caption: Principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.

Summary of Potential Therapeutic Targets and Validation Strategies

Potential Target Class Specific Examples Rationale from Analogs Primary Validation Assays
Kinases Tyrosine Kinases (e.g., VEGFR, PDGFR), FLT3Fluorinated oxindoles are core scaffolds of approved TKIs.[3]Kinase Panel Screen, IC50 Determination, CETSA
Apoptosis Regulators Bcl-2 Family, p53/MDM2Indazole derivatives induce apoptosis via these pathways.[5][6]Annexin V/PI Staining, Western Blot for Apoptotic Markers
Cytoskeletal Proteins TubulinIndole derivatives inhibit tubulin polymerization.[7]Tubulin Polymerization Assay, Cell Cycle Analysis (G2/M Arrest)

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent set by structurally related compounds suggests that its primary therapeutic potential lies in the inhibition of protein kinases, with plausible secondary activities related to the modulation of apoptosis and cell cycle progression. The experimental roadmap outlined in this guide provides a rational and systematic approach to elucidating the precise molecular targets and mechanisms of action of this compound and its derivatives. Through a combination of high-throughput screening, cell-based functional assays, and direct target engagement studies, the full therapeutic potential of this versatile scaffold can be unlocked.

References

The 5,6-Difluorooxindole Core: A Technical Guide to its Chemical Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6-difluorooxindole scaffold has emerged as a privileged structural motif in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituents. These electron-withdrawing groups can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making this core an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the this compound core. We will delve into the key reactive sites—the N1-amide, the C3-methylene, and the C2-carbonyl—and provide field-proven insights into their functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable heterocyclic system.

Introduction: The Significance of the this compound Moiety

The oxindole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The introduction of fluorine atoms onto the benzene ring, specifically at the 5- and 6-positions, profoundly influences the electronic properties of the entire molecule. The high electronegativity of fluorine leads to a significant inductive electron withdrawal, which in turn modulates the reactivity of the heterocyclic core. This guide will systematically explore the synthetic transformations that can be applied to the this compound core, providing a roadmap for its elaboration into complex molecular architectures.

The strategic placement of two fluorine atoms on the aromatic ring of the oxindole core has been shown to improve the pharmacokinetic profile of drug candidates. This is attributed to the ability of fluorine to block sites of metabolic oxidation and enhance binding interactions with target proteins.[1]

Synthesis of the this compound Core

A common and efficient method for the preparation of this compound involves the reduction of 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin). This transformation can be achieved using various reducing agents, with low-valent titanium reagents being particularly effective.

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound start 5,6-Difluoroindoline-2,3-dione reagents TiCl4, Zn THF, Reflux product This compound reagents->product

Caption: Reductive cyclization to form the oxindole core.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5,6-difluoroindoline-2,3-dione

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirring suspension of zinc powder (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add TiCl₄ (1.0 eq) dropwise at room temperature.

  • Reflux the resulting mixture for 2 hours. The formation of a black suspension indicates the generation of the low-valent titanium reagent.

  • Cool the suspension to room temperature.

  • Slowly add a solution of 5,6-difluoroindoline-2,3-dione (1.0 eq) in THF to the titanium reagent suspension.

  • Stir the reaction mixture at room temperature for approximately 5 minutes, monitoring the reaction completion by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of 3% HCl.

  • Extract the mixture with CHCl₃ (3 x 50 mL).

  • Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield this compound.

Reactivity at the N1-Position: Functionalization of the Amide

The nitrogen atom of the oxindole core is an amide, and its reactivity is influenced by the electron-withdrawing difluoro substituents on the aromatic ring. These groups increase the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization.

N-Alkylation

G cluster_1 N-Alkylation Workflow start This compound step1 Deprotonation (Base, e.g., K2CO3, NaH) start->step1 intermediate Indolide Anion step1->intermediate step2 Nucleophilic Attack (Alkyl Halide, R-X) intermediate->step2 product N-Alkyl-5,6-difluorooxindole step2->product

Caption: Stepwise process for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is highly applicable for the N-arylation of indoles and their derivatives.[4][5] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this transformation.[3]

Palladium PrecursorLigandBaseSolvent
Pd₂(dba)₃XantphosCs₂CO₃Toluene
Pd(OAc)₂SPhosK₃PO₄Dioxane
[Pd(allyl)Cl]₂AdBippyPhosKOPhTHF

Reactivity at the C3-Position: The Methylene Bridge

The C3-methylene group of the oxindole core is flanked by an amide and an aromatic ring, rendering the C3-protons acidic and susceptible to deprotonation. The electron-withdrawing nature of the 5,6-difluoro substituents further enhances this acidity, making the C3-position a prime site for functionalization.

C3-Alkylation

Direct C3-alkylation of oxindoles can be challenging due to issues with over-alkylation. However, methods utilizing borane catalysts with amine-derived alkylating agents have shown promise for the direct and selective C3-alkylation of indoles and oxindoles.[6]

Knoevenagel Condensation

The carbonyl group at the C2 position activates the adjacent C3-methylene group for condensation reactions with aldehydes and ketones, a classic transformation known as the Knoevenagel condensation.[7] This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.[7] A study on the Knoevenagel condensation of 5-fluoro-2-oxindole with various aromatic aldehydes demonstrates the feasibility of this reaction on a fluorinated oxindole core.[8]

G cluster_2 Knoevenagel Condensation start This compound step1 Deprotonation at C3 (Base) start->step1 enolate Enolate Intermediate step1->enolate step2 Nucleophilic Attack enolate->step2 aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->step2 aldol Aldol Adduct step2->aldol step3 Dehydration aldol->step3 product 3-(Arylmethylene)- This compound step3->product

Caption: Mechanism of the Knoevenagel condensation.

This protocol is adapted from a similar procedure for 5-fluoro-2-oxindole.[8]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

  • To a solution of this compound (1.0 eq) and the substituted aromatic aldehyde (1.5 eq) in absolute ethanol, add potassium hydroxide (6.0 eq).

  • Stir the mixture at room temperature for 3 hours, monitoring for completion by TLC.

  • Adjust the pH of the mixture to approximately 2.0 with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 3-(arylmethylene)-5,6-difluorooxindole derivative.

Formation of 3,3-Disubstituted and Spiro-Oxindoles

The C3-position of the oxindole core can be di-functionalized to generate sterically congested quaternary centers, which are of significant interest in medicinal chemistry.[9] Furthermore, the oxindole core is a versatile precursor for the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities.[10][11]

Synthesis of 3,3-Disubstituted Oxindoles

A variety of methods have been developed for the synthesis of 3,3-disubstituted oxindoles, including visible-light-induced radical-coupling reactions.[9] Another approach involves the use of Selectfluor to construct quaternary 3,3-disubstituted 2-oxindoles from 2-substituted indoles via an iminium-intermediate-triggered 1,2-rearrangement.[7]

Synthesis of Spirooxindoles

Spirooxindoles can be synthesized through various strategies, often involving cycloaddition reactions with 3-ylideneoxindoles (products of the Knoevenagel condensation). Multicomponent reactions enabled by rare-earth metal salts have also been reported for the highly diastereoselective synthesis of spirocyclopropyl oxindoles.[10][11]

Applications in Medicinal Chemistry

The this compound core is a key component in a number of potent kinase inhibitors. The fluorine atoms can enhance the binding affinity to the kinase active site and improve the overall pharmacokinetic properties of the molecule. The synthetic handles at the N1 and C3 positions allow for the introduction of various pharmacophoric groups to fine-tune the biological activity and selectivity.

Conclusion

The this compound core represents a versatile and highly valuable scaffold for the development of novel chemical entities with potential therapeutic applications. The strategic placement of the difluoro substituents modulates the reactivity of the N1, C3, and C2 positions, providing distinct opportunities for chemical diversification. This guide has outlined key synthetic strategies and provided exemplary protocols to facilitate the exploration of the rich chemical space accessible from this privileged core. As the demand for novel and effective therapeutics continues to grow, the this compound moiety is poised to play an increasingly important role in the future of drug discovery.

References

A Senior Application Scientist's Guide to 5,6-Difluorooxindole: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the strategic selection of molecular scaffolds is paramount to the success of any small molecule program. Among the privileged structures in medicinal chemistry, the oxindole core has consistently proven its value. The targeted introduction of fluorine atoms onto this scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical overview of 5,6-Difluorooxindole, a key building block for the synthesis of next-generation therapeutics, with a focus on its commercial availability, synthesis, and practical applications.

The Strategic Advantage of the 5,6-Difluorinated Oxindole Scaffold

The oxindole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. The introduction of two fluorine atoms at the 5 and 6 positions of the benzene ring is not a trivial modification; it is a strategic decision rooted in the principles of modern medicinal chemistry. The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to enhanced binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The unique properties of fluorine-containing compounds, such as the ability of the CF2H group to act as a 'lipophilic hydrogen bond donor', are expanding the toolbox of medicinal chemists.[1]

Commercial Availability and Sourcing of this compound

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is commercially available from a range of suppliers, catering to both small-scale research and bulk manufacturing needs.

Key Identification Parameters

To ensure the correct compound is sourced, the following identifiers should be used:

  • CAS Number: 71294-07-0[2][3][4][5]

  • Molecular Formula: C₈H₅F₂NO[2][3][4][5]

  • IUPAC Name: 5,6-difluoro-1,3-dihydroindol-2-one[4][5][6]

  • Synonyms: 5,6-Difluoro-2-oxindole, 5,6-difluoroindolin-2-one[2][4][6]

Supplier Overview

The following table summarizes a selection of commercial suppliers for this compound. It is important to note that pricing and lead times are subject to change and should be confirmed directly with the supplier. Researchers are advised to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

SupplierPurityAvailable QuantitiesPrice (USD, approx.)Notes
ChemUniverse 95%Bulk quantities available upon request.[3]Contact for quote.[3][7][8]Accepts blanket purchase orders for large quantities.[3]
P&S Chemicals Not specifiedContact for quote.Contact for quote.[2][6]Offers a wide range of chemical products.[2][6]
MySkinRecipes 95%250mg, 1g, 5g, and bulk.[9]250mg: ~
9,1g:9, 1g: ~9,1g:
33, 5g: ~$275.[9]
Provides pricing for smaller quantities online.[9]
GlobalChemMall Not specifiedContact for quote.Contact for price.[10]Lists this compound among related products.[10]

Note: The provided pricing from MySkinRecipes is converted from THB to USD for approximate comparison and is subject to currency exchange rate fluctuations.

Sourcing Workflow

The following diagram illustrates a recommended workflow for sourcing this compound:

Caption: A streamlined workflow for sourcing chemical reagents.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for certain applications or for the development of novel analogs. A common synthetic route involves the reduction of 5,6-difluoroindoline-2,3-dione.

Experimental Protocol: Reduction of 5,6-difluoroindoline-2,3-dione

This protocol is based on a general procedure for the synthesis of oxindoles from isatins.

Materials:

  • 5,6-difluoroindoline-2,3-dione

  • Titanium (IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • To a stirring suspension of zinc powder (2 equivalents) in freshly distilled anhydrous THF, add TiCl₄ (1 equivalent) dropwise at room temperature under a dry nitrogen atmosphere.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the resulting suspension of the low-valent titanium reagent to room temperature.

  • Slowly add a solution of 5,6-difluoroindoline-2,3-dione (1 equivalent) in THF to the suspension.

  • Stir the reaction mixture at room temperature for approximately 5 minutes under nitrogen protection.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Quench the reaction with 3% HCl and extract the product with CHCl₃ (3 x 50 mL).[2]

  • Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous Na₂SO₄.[2]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 5:1) to yield the target compound, this compound.[2]

Causality: The low-valent titanium reagent generated in situ is a powerful reducing agent capable of selectively reducing the ketone at the 3-position of the isatin core to a methylene group, thereby forming the oxindole.

Synthetic Pathway Diagram

G A 5,6-difluoroindoline-2,3-dione C This compound A->C Reduction B Zn, TiCl4, THF

Caption: Synthesis of this compound from 5,6-difluoroindoline-2,3-dione.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for oncology.

Kinase Inhibitors

Fluorinated oxindoles are bioisosteres found in several kinase inhibitors.[7] For instance, the core structure of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole. While Sunitinib itself is not 5,6-difluorinated, the principles of its design can be extended to analogs incorporating this moiety to potentially improve efficacy and pharmacokinetic properties. The fluorine atoms can modulate the electronics of the oxindole core, influencing its interaction with the kinase ATP-binding pocket.

Antiviral and Anti-inflammatory Agents

The inherent biological activity of the oxindole nucleus, combined with the favorable properties imparted by fluorine, makes this compound an attractive starting point for the development of novel antiviral and anti-inflammatory drugs. The fluorine substitutions can enhance metabolic stability and cell permeability, crucial parameters for these therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

While a specific SDS for this compound was not retrieved, an SDS for the related compound 4,6-Difluorooxindole recommends avoiding dust formation and using personal protective equipment.[11] In case of inhalation, the victim should be moved to fresh air.[11] For skin contact, contaminated clothing should be removed and the skin washed with soap and water.[11]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in modern drug discovery. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an attractive scaffold for the design of potent and selective kinase inhibitors and other therapeutics. By understanding the sourcing landscape, synthetic routes, and strategic applications of this compound, researchers can effectively leverage its potential to advance their drug development programs.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 5,6-Difluorooxindole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in the established principles of chemical safety and is supported by data from analogous fluorinated compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Understanding the Compound: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The introduction of two fluorine atoms onto the oxindole core significantly influences its reactivity and biological activity, necessitating careful handling.

PropertyValueSource
Chemical Formula C₈H₅F₂NO--INVALID-LINK--[1]
Molecular Weight 169.13 g/mol --INVALID-LINK--[1]
Appearance Off-white to yellow solidInferred from similar compounds
IUPAC Name 5,6-difluoro-1,3-dihydroindol-2-one--INVALID-LINK--[1]
CAS Number 71294-07-0--INVALID-LINK--[1]

Hazard Identification and Risk Assessment

Potential Health Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation. Similar compounds are known to cause skin and serious eye irritation.[7][8]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[7][8]

  • Unknown Systemic Effects: The systemic toxicity of this compound has not been fully investigated. As with many fluorinated compounds, there is a potential for toxicity upon absorption.[6]

Hazard Mitigation Workflow

cluster_mitigation Hazard Mitigation Workflow RiskAssessment 1. Conduct Risk Assessment (Review available data, consider scale of work) EngineeringControls 2. Implement Engineering Controls (Fume hood, ventilation) RiskAssessment->EngineeringControls Based on assessment PPE 3. Select and Use Appropriate PPE (Gloves, goggles, lab coat) EngineeringControls->PPE Primary barrier SafeHandling 4. Follow Safe Handling Protocols (Weighing, transfers, reactions) PPE->SafeHandling Secondary barrier EmergencyPrep 5. Prepare for Emergencies (Spill kit, eyewash, shower) SafeHandling->EmergencyPrep Contingency planning

Caption: A stepwise workflow for mitigating the risks associated with handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against dust particles and potential splashes.[7][8]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[9]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling large quantities or if dust generation is unavoidable.Minimizes the risk of inhaling fine particles.[7]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to strict handling protocols is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Protocol: Weighing and Transferring this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatulas, weighing paper or boat, and a tared, sealed container for the compound.

    • Don the appropriate PPE as outlined in Section 3.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne dust.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper/boat using a clean spatula.

    • Avoid creating dust clouds by handling the solid gently.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel or desired container.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Cleanup:

    • Clean any residual powder from the spatula and weighing surface with a solvent-dampened wipe.

    • Dispose of all contaminated materials (weighing paper, wipes, gloves) in a designated hazardous waste container.

Storage Requirements: Maintaining Compound Integrity and Safety

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents thermal degradation.[7][10]
Ventilation Store in a well-ventilated area.Dissipates any potential vapors and prevents accumulation.[7][10]
Container Keep in a tightly closed container.Protects from atmospheric moisture and contaminants.[7][10]
Incompatibilities Store away from strong oxidizing agents.Avoids potentially vigorous or explosive reactions.[7][8]

Chemical Storage Logic Diagram

cluster_storage Chemical Storage Logic Start This compound (Solid) CheckIncompatible Is it a strong oxidizing agent? Start->CheckIncompatible StoreSeparately Store Separately CheckIncompatible->StoreSeparately Yes StoreTogether Can be stored in the same cabinet CheckIncompatible->StoreTogether No

Caption: A decision-making diagram for the safe segregation of this compound during storage.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel.

  • Control and Contain: If safe to do so, control the source of the spill. For a solid spill, gently cover it with a compatible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[11]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[12]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Emergency Response Flowchart

cluster_emergency Emergency Response Flowchart Spill Spill Occurs Assess Assess the Situation (Size, location, substance) Spill->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify Emergency Services Evacuate->Notify

Caption: A flowchart outlining the initial steps to take in the event of a chemical spill.

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, absorbent materials) in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed, and appropriate waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12]

Conclusion

The safe handling and storage of this compound are paramount for protecting laboratory personnel and the environment. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational document; always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new experimental procedure.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5,6-Difluorooxindole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the oxindole core stands out as a "privileged scaffold." Its rigid, bicyclic structure is a common feature in a multitude of natural products and pharmacologically active agents.[1] The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-difluorooxindole (CAS: 71294-07-0), dramatically enhances its utility.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This compound is not merely a variation of the parent molecule; it is a distinct and powerful building block. Its enhanced reactivity and unique electronic properties make it a cornerstone in the synthesis of advanced pharmaceuticals, particularly kinase inhibitors for oncology, as well as next-generation organic electronic materials.[2][3][4] This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.

Section 1: Synthesis of the this compound Core

The accessibility of the core scaffold is paramount for its widespread application. A common and effective method for preparing this compound involves the reductive cyclization or deoxygenation of its corresponding isatin derivative, 5,6-difluoroindoline-2,3-dione. A robust method employs a low-valent titanium reagent, generated in situ, to efficiently perform this transformation.

Causality Behind the Method: The choice of a low-valent titanium reagent, generated from the reduction of TiCl₄ with zinc powder, is rooted in its powerful oxygen-scavenging ability. This reagent is highly effective for coupling or reducing carbonyl compounds, making it ideal for the selective deoxygenation at the C3 position of the isatin core without over-reducing the lactam carbonyl.

cluster_0 Protocol: Synthesis of this compound start Start: Assemble Dry Glassware under N₂ Atmosphere reagents Charge with Zn Powder and Anhydrous THF start->reagents add_ticl4 Add TiCl₄ Dropwise (Exothermic Reaction) reagents->add_ticl4 reflux Reflux for 2 hours to form low-valent Ti reagent add_ticl4->reflux cool Cool to Room Temperature reflux->cool add_isatin Slowly Add Solution of 5,6-Difluoroisatin in THF cool->add_isatin react Stir at RT for ~5 min add_isatin->react monitor Monitor by TLC for complete consumption of starting material react->monitor quench Quench with 3% HCl monitor->quench Reaction Complete extract Extract with CHCl₃ (3x) quench->extract wash Wash Combined Organic Phases with Water and Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (Petroleum Ether/Ethyl Acetate) concentrate->purify product Obtain Pure This compound purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound from 5,6-Difluoroisatin[5]

Materials:

  • 5,6-Difluoroindoline-2,3-dione (5,6-Difluoroisatin) (1.0 equiv)

  • Zinc powder (6.0 equiv)

  • Titanium tetrachloride (TiCl₄) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add zinc powder (6.0 equiv) and anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Stir the suspension and add TiCl₄ (3.0 equiv) dropwise at room temperature. An exothermic reaction will be observed.

  • Formation of Reducing Agent: After the addition is complete, heat the mixture to reflux for 2 hours. The color of the suspension will typically turn black, indicating the formation of the low-valent titanium reagent.

  • Substrate Addition: Cool the suspension to room temperature. In a separate flask, dissolve 5,6-difluoroindoline-2,3-dione (1.0 equiv) in a minimal amount of anhydrous THF and add this solution dropwise to the titanium reagent suspension.

  • Reaction: Stir the reaction mixture at room temperature for approximately 5-10 minutes.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by adding 3% HCl. Transfer the mixture to a separatory funnel and extract three times with CHCl₃.

  • Purification: Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Section 2: C3-Position Functionalization: The Hub of Reactivity

The methylene group at the C3 position of the oxindole ring is the molecule's primary reactive center. Its acidity allows for deprotonation and subsequent reaction with a wide range of electrophiles, making it a gateway to immense structural diversity.

Application 2.1: Knoevenagel Condensation for 3-Ylideneoxindole Synthesis

The Knoevenagel condensation is a classic and reliable method for forming C-C double bonds at the C3 position. This reaction typically involves a base-catalyzed condensation with an aldehyde or ketone, creating a 3-ylideneoxindole. These products are not only valuable in their own right but also serve as key intermediates for further transformations, such as Michael additions and cycloadditions.[4][5]

Causality Behind the Method: A weak organic base like piperidine or pyrrolidine is often sufficient to catalyze the reaction. It deprotonates the C3-position to form an enolate, which then acts as a nucleophile, attacking the carbonyl of the aldehyde. The subsequent dehydration step is often spontaneous or driven by heating, leading to the thermodynamically stable conjugated product.

cluster_mech Knoevenagel Condensation Mechanism Start This compound + Aldehyde (R-CHO) Enolate Base-catalyzed formation of enolate Start->Enolate Base (e.g., Piperidine) Attack Nucleophilic attack of enolate on aldehyde Enolate->Attack Intermediate Aldol-type intermediate Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product 3-Ylidene-5,6-difluorooxindole Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Protocol 2: Synthesis of a 3-Ylidene-5,6-difluorooxindole Derivative[4]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

  • Piperidine (0.2 equiv)

  • Ethanol or Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 equiv) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC. The product is typically more nonpolar and often colored (yellow/orange).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

EntryAldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydePiperidineEtOH3~90
24-ChlorobenzaldehydePiperidineEtOH2.5~95
34-MethoxybenzaldehydePyrrolidineMeOH4~88
4Thiophene-2-carboxaldehydePiperidineEtOH3~92
Caption: Representative data for Knoevenagel condensation reactions.

Section 3: Asymmetric Synthesis of Spirooxindoles

Spirooxindoles, where the C3 carbon of the oxindole is a spirocenter, are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antiviral properties.[6][7] Catalytic asymmetric synthesis provides a powerful route to access these complex, enantioenriched molecules. A prominent strategy is the palladium-catalyzed asymmetric carbonylative cyclization.

Causality Behind the Method: This advanced method utilizes a difluorocarbene precursor, BrCF₂CO₂K, which ingeniously serves as a safe and effective in situ source for a carbonyl group.[8] A chiral palladium catalyst, formed from a palladium precursor like Pd(OAc)₂ and a chiral phosphine ligand, orchestrates the entire transformation. The chiral ligand creates a chiral environment around the metal center, which directs the bond-forming steps to proceed with high enantioselectivity, leading to one enantiomer of the spiro product in excess. The presence of water is crucial for the hydrolysis of a difluorinated intermediate to generate the desired ketone functionality.[8]

cluster_1 Protocol: Asymmetric Spirooxindole Synthesis start Start: Charge sealed tube with Pd(OAc)₂, Chiral Ligand, Substrate, BrCF₂CO₂K, and Na₂CO₃ under N₂ add_solvents Add Degassed THF and Degassed H₂O start->add_solvents seal_heat Seal Tube and Heat at 100 °C for 12 h add_solvents->seal_heat monitor Monitor by LC-MS or TLC for completion seal_heat->monitor cool_workup Cool to RT, Dilute with Ethyl Acetate monitor->cool_workup Reaction Complete filter_concentrate Filter through Celite, Concentrate Filtrate cool_workup->filter_concentrate purify Purify by Flash Chromatography filter_concentrate->purify analyze Analyze product by NMR and Chiral HPLC for ee purify->analyze product Obtain Enantioenriched Spirooxindole analyze->product

Caption: General workflow for Palladium-catalyzed asymmetric synthesis of spirooxindoles.

Protocol 3: Pd-Catalyzed Asymmetric Carbonylative Spirocyclization[9]

Materials:

  • N-protected 5,6-difluoro-3-ylideneoxindole derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • Chiral Phosphine Ligand (e.g., L5 from the source) (0.036 equiv)

  • Potassium bromodifluoroacetate (BrCF₂CO₂K) (2.0 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Degassed Tetrahydrofuran (THF)

  • Degassed Water (H₂O) (3.5 equiv)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a pressure tube with Pd(OAc)₂ (0.03 equiv), the chiral ligand (0.036 equiv), the oxindole substrate (1.0 equiv), BrCF₂CO₂K (2.0 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition: Add degassed THF and degassed H₂O (3.5 equiv).

  • Reaction: Seal the tube with a PTFE septum, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

EntryCatalyst SystemBaseTemp (°C)Time (h)Yield (%)ee (%)
1Pd(OAc)₂ / Chiral Ligand L5Na₂CO₃1001292>99
2Pd(OAc)₂ / Chiral Ligand L5K₂CO₃100128598
3Pd₂(dba)₃ / Chiral Ligand L5Na₂CO₃1001289>99
Caption: Representative data for asymmetric spirocyclization.[8]

Section 4: N-Arylation via Buchwald-Hartwig Amination

Modification of the oxindole nitrogen via N-arylation is a critical strategy for fine-tuning the steric and electronic properties of the final compound, which is often essential for optimizing biological activity. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that reliably forms C-N bonds.

Causality Behind the Method: This reaction relies on a Pd(0)/phosphine ligand catalytic system.[9] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The base (e.g., NaOtBu, K₃PO₄) deprotonates the this compound, allowing it to coordinate to the palladium center. The final, crucial step is the reductive elimination, which forms the desired N-aryl bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand (e.g., XPhos, RuPhos) is critical; bulky, electron-rich ligands promote both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[9]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx PdII_Amide Ar-Pd(II)-N(Oxindole)(L)₂ LigandEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product N-Aryloxindole Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amide Deprotonated Oxindole Amide->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig N-Arylation.

Protocol 4: Palladium-Catalyzed N-Arylation of this compound[10]

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

  • Phosphine Ligand (e.g., XPhos) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel or Celite, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to afford the pure N-arylated product.

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneXPhosNaOtBuToluene10085-95
24-ChlorobenzonitrileRuPhosK₃PO₄Dioxane11070-85
32-IodopyridineBINAPCs₂CO₃Toluene10075-90
44-BromoanisoleXPhosNaOtBuToluene10080-92
Caption: Representative conditions for Buchwald-Hartwig N-arylation.[9]

Conclusion

This compound is a uniquely powerful and versatile scaffold in organic synthesis. The strategic placement of two fluorine atoms on the benzene ring enhances its utility in creating molecules with tailored electronic and pharmacological properties. The key reactive handles—the acidic C3-methylene and the N-H group—provide orthogonal points for diversification. Through well-established transformations like the Knoevenagel condensation and Buchwald-Hartwig amination, as well as advanced catalytic asymmetric reactions, researchers can readily access a vast chemical space of complex and valuable molecules. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to harness the full synthetic potential of this compound.

References

The Strategic Application of 5,6-Difluorooxindole in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Power of Fluorine in Medicinal Chemistry

The oxindole core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a versatile template for interacting with a wide range of biological targets. In the realm of drug discovery, particularly in oncology, oxindole derivatives have emerged as potent kinase inhibitors. The strategic introduction of fluorine atoms onto this scaffold can dramatically enhance a molecule's pharmaceutical properties. Fluorine, with its high electronegativity and small size, can modulate lipophilicity, metabolic stability, and binding affinity, often leading to improved potency, selectivity, and pharmacokinetic profiles[1]. The 5,6-difluoro substitution pattern on the oxindole ring presents a unique combination of these effects, making 5,6-difluorooxindole (IUPAC Name: 5,6-difluoro-1,3-dihydroindol-2-one) a highly valuable and strategic building block for the synthesis of next-generation therapeutics[2]. This application note provides a comprehensive guide to the synthesis and utilization of this compound in pharmaceutical research and development.

Physicochemical Properties of Fluorinated Oxindoles

The introduction of fluorine to the oxindole scaffold systematically alters its physicochemical properties. While specific experimental data for this compound is not extensively published, we can extrapolate from its computed properties and compare them with related monofluorinated analogs. This strategic fluorination can influence cell permeability, solubility, and interactions with target proteins[1].

PropertyThis compound[3]5-Fluorooxindole[4]
Molecular Formula C₈H₅F₂NOC₈H₆FNO
Molecular Weight 169.13 g/mol 151.14 g/mol
XLogP3 1.11.3
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Polar Surface Area 29.1 Ų29.1 Ų

Synthesis of this compound: A Two-Step Protocol

A reliable and scalable synthesis of this compound can be achieved in a two-step process starting from the commercially available 3,4-difluoroaniline. The workflow involves the formation of the corresponding isatin, followed by a selective reduction.

G cluster_0 Step 1: Isatin Synthesis cluster_1 Step 2: Oxindole Formation A 3,4-Difluoroaniline C Isonitrosoacetanilide Intermediate A->C Condensation B Chloral Hydrate & Hydroxylamine HCl B->C E 5,6-Difluoroisatin C->E Heating D Concentrated H₂SO₄ (Cyclization) D->E F 5,6-Difluoroisatin H This compound F->H G Hydrazine Hydrate (Reduction) G->H

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5,6-Difluoroisatin from 3,4-Difluoroaniline

This protocol is adapted from a known procedure for the synthesis of substituted isatins[5]. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Materials and Reagents:

  • 3,4-Difluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Sodium sulfate

  • Deionized water

Procedure:

  • Preparation of the Isonitrosoacetanilide Intermediate: In a suitably sized round-bottom flask, dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 3,4-difluoroaniline in water with the addition of concentrated hydrochloric acid. Add a solution of chloral hydrate in water to the 3,4-difluoroaniline solution. Heat the mixture to boiling.

  • Slowly add the hydroxylamine hydrochloride solution to the boiling mixture. Continue heating at reflux for 1-2 hours. The intermediate product should precipitate upon cooling.

  • Filter the crude intermediate, wash with cold water, and dry.

  • Cyclization to 5,6-Difluoroisatin: In a fume hood, carefully and slowly add the dried intermediate to concentrated sulfuric acid, maintaining the temperature below 60-70°C.

  • After the addition is complete, heat the mixture to 80°C for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice. The 5,6-difluoroisatin will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the product.

Protocol 2: Reduction of 5,6-Difluoroisatin to this compound

The selective reduction of the C3-ketone of the isatin is crucial. Hydrazine hydrate is an effective reagent for this transformation, providing the desired oxindole in good yield.

Materials and Reagents:

  • 5,6-Difluoroisatin

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 5,6-difluoroisatin in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

  • After the addition, heat the reaction mixture to reflux for 2-4 hours. The color of the reaction mixture will typically change, indicating the progress of the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • The this compound product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application of this compound as a Pharmaceutical Building Block

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through functionalization at the N1 (amide nitrogen) and C3 (methylene) positions.

G cluster_0 N1-Functionalization cluster_1 C3-Functionalization A This compound D N-Alkylated/Arylated This compound A->D G Knoevenagel Condensation Product A->G B Base (e.g., NaH, K₂CO₃) B->D C Alkyl/Aryl Halide (R-X) C->D E Base (e.g., Piperidine) E->G F Aromatic Aldehyde (ArCHO) F->G

Caption: Key derivatization pathways for this compound.

Protocol 3: N-Alkylation of this compound

N-alkylation is a common strategy to modulate the physicochemical properties and biological activity of oxindole-based compounds[3][5][6][7][8]. This protocol provides a general method for this transformation.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.

Protocol 4: Knoevenagel Condensation for C3-Functionalization

The Knoevenagel condensation is a powerful C-C bond-forming reaction that introduces a substituted benzylidene moiety at the C3 position, a common feature in many kinase inhibitors[9][10][11][12][13].

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired 3-substituted-(E/Z)-benzylidene-5,6-difluorooxindole.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data for this compound derivatives is still emerging, studies on related fluorinated oxindoles provide valuable insights for drug design. The following table summarizes general trends observed in the anticancer activity of substituted oxindoles.

Position of ModificationType of SubstituentGeneral Effect on Anticancer ActivityRationale
N1 (Nitrogen) Small alkyl groups (e.g., methyl)Often tolerated or slightly increases activityCan improve cell permeability and metabolic stability.
Bulky groups (e.g., substituted benzyl)Variable; can increase or decrease activityDependent on the specific target; can be optimized to occupy specific hydrophobic pockets in the kinase active site.
C3 (Benzylidene) Electron-donating groups (e.g., -OCH₃) on the aromatic ringOften enhances activityCan participate in hydrogen bonding or favorable electronic interactions with the target protein.
Electron-withdrawing groups (e.g., -Cl, -F) on the aromatic ringCan enhance activityModulates the electronics of the system and can improve binding affinity.
Heterocyclic ringsOften enhances activityCan introduce additional hydrogen bond donors/acceptors and improve solubility and ADME properties.
C5/C6 (Aromatic Ring) Fluorine substitutionGenerally enhances activityIncreases lipophilicity, blocks metabolic hotspots, and can improve binding affinity through specific interactions (e.g., with the hinge region of kinases). The difluoro pattern offers a unique electronic profile.

Conclusion

This compound is a high-value building block for the synthesis of biologically active molecules, particularly in the field of kinase inhibition for oncology. The presence of the two fluorine atoms on the benzene ring provides a unique handle to fine-tune the electronic and physicochemical properties of the final compounds, potentially leading to enhanced potency, selectivity, and improved drug-like properties. The synthetic protocols provided herein offer a robust and reliable pathway to access this key intermediate and its derivatives, empowering researchers and drug development professionals to explore new chemical space in the quest for novel therapeutics.

References

Application Note: Strategic Synthesis of Potent Kinase Inhibitors Utilizing the 5,6-Difluorooxindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a detailed technical overview and robust protocols for the synthesis of kinase inhibitors using 5,6-difluorooxindole as a key starting material. We will delve into the underlying chemical principles, provide a validated step-by-step synthetic protocol, discuss structure-activity relationships (SAR), and illustrate the mechanism of action for this promising class of compounds.

Introduction: The Rationale for Fluorination in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research. The 2-oxindole framework is a cornerstone of this field, most famously represented by Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

The this compound moiety offers distinct advantages over its non-fluorinated counterpart. The strong electron-withdrawing nature of the fluorine atoms can modulate the acidity of the N-H proton and the C3-methylene protons, influencing reactivity and intermolecular interactions. Furthermore, fluorine substitution can:

  • Enhance Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the kinase hinge region.

  • Improve Metabolic Stability: The C-F bond is exceptionally strong, blocking potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulate Physicochemical Properties: Fluorination increases lipophilicity, which can improve cell permeability and oral bioavailability.[2]

This application note focuses on the most direct and widely applicable synthetic strategy for elaborating the this compound core into potent kinase inhibitors: the Knoevenagel condensation.

Core Synthetic Strategy: Knoevenagel Condensation

The most efficient and modular approach to synthesizing a library of 3-substituted oxindole inhibitors is the base-catalyzed Knoevenagel condensation. This reaction involves the C3-methylene group of the this compound and an appropriate aromatic aldehyde.

Causality of the Reaction: The protons on the C3-methylene of the oxindole ring are activated by the adjacent electron-withdrawing carbonyl group (C2-position). A mild base, such as piperidine or pyrrolidine, is sufficient to deprotonate this position, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde. A subsequent E1cB elimination (dehydration) of a water molecule results in the formation of a thermodynamically stable C=C double bond, yielding the final 3-arylmethylidene-5,6-difluoroindolin-2-one product. The E-isomer is typically the major product due to steric considerations.

Below is a general workflow diagram for this synthetic approach.

G cluster_product Product & Evaluation A This compound F Crude Product Mixture A->F Knoevenagel Condensation B Substituted Aromatic Aldehyde B->F C Base Catalyst (e.g., Piperidine) C->F D Solvent (e.g., Ethanol) D->F E Heat (Reflux) E->F G Purification (Recrystallization/Chromatography) F->G Work-up H Pure Kinase Inhibitor Scaffold G->H I Biological Evaluation (Kinase Assays, Cell-based Assays) H->I

Caption: General workflow for the synthesis of kinase inhibitors via Knoevenagel condensation.

Mechanism of Action: Targeting the Inactive Kinase Conformation

The resulting 3-arylmethylidene-5,6-difluoroindolin-2-one derivatives are typically designed as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.

Key Binding Interactions:

  • Hinge Binding: The oxindole core acts as an ATP-mimetic, forming two crucial hydrogen bonds between its N-H and C=O groups and the amino acid backbone of the kinase hinge region.

  • Hydrophobic Pocket I: The difluorophenyl ring of the oxindole scaffold occupies a hydrophobic pocket adjacent to the hinge.

  • Allosteric Site (Hydrophobic Pocket II): The substituted aromatic ring, introduced via the aldehyde, extends into a deeper, allosteric hydrophobic pocket that is only accessible in the DFG-out conformation. This interaction is key to the inhibitor's potency and selectivity.

G cluster_kinase Kinase ATP Binding Site (DFG-out) cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue pocket1 Hydrophobic Pocket I pocket2 Allosteric Hydrophobic Pocket II (DFG-out specific) oxindole Oxindole Core oxindole->hinge H-Bonds difluoro 5,6-Difluoro- phenyl Ring difluoro->pocket1 Hydrophobic Interaction aryl Substituted Aryl Ring aryl->gatekeeper aryl->pocket2 Hydrophobic Interaction

Caption: Binding mode of a this compound-based Type II kinase inhibitor.

Detailed Experimental Protocol

This protocol provides a self-validating system for synthesizing a representative kinase inhibitor scaffold. Reaction progress is monitored to ensure completion, and the purification step is designed to yield a high-purity final product suitable for biological testing.

Title: Synthesis of (E)-5,6-difluoro-3-(4-(piperidin-1-ylmethyl)benzylidene)indolin-2-one

Materials:

  • This compound (1.0 eq)

  • 4-(Piperidin-1-ylmethyl)benzaldehyde (1.05 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 5.91 mmol), 4-(piperidin-1-ylmethyl)benzaldehyde (1.27 g, 6.21 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.12 mL, 1.18 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The suspension should gradually become a clear solution and then may become a suspension again as the product precipitates.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every hour using TLC (e.g., mobile phase 9:1 Dichloromethane:Methanol). Spot the starting material (this compound) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible. Typically, this takes 4-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual reactants and catalyst.

  • Drying: Dry the bright yellow solid product under high vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is typically >85%.

Structure-Activity Relationship (SAR) Insights

The modularity of the Knoevenagel condensation allows for the rapid generation of an inhibitor library by varying the aldehyde component. The substitutions on this aromatic ring are critical for tuning potency and selectivity against different kinase targets.

Compound IDAldehyde R-Group (at para position)Target KinaseIC₅₀ (nM)SAR Insights
1 -HVEGFR-2150Baseline potency; unsubstituted phenyl ring.
2 -OCH₃VEGFR-295Electron-donating group improves potency, possibly through favorable interactions.
3 -CF₃VEGFR-2210Electron-withdrawing group is less favorable for this specific target.
4 -N(CH₃)₂PDGFR-β45Basic amine provides a key salt-bridge interaction or H-bond, significantly boosting potency.
5 -(CH₂)₂-morpholinec-Kit60A solubilizing group that maintains good potency and improves pharmacokinetic properties.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate common SAR trends observed in the literature.

Key Takeaways from SAR:

  • Hydrophobicity and Size: The nature of the R-group must be optimized to fit the specific topology of the allosteric pocket of the target kinase.

  • Basic Moieties: The incorporation of a basic amine (e.g., dimethylamino, piperidine, morpholine) often leads to a significant increase in potency. This is a common strategy in kinase inhibitor design to engage with acidic residues (e.g., Aspartate in the DFG motif) or to improve aqueous solubility.

  • Hydrogen Bond Donors/Acceptors: Groups capable of forming additional hydrogen bonds near the solvent-exposed region of the binding site can enhance both potency and selectivity.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of next-generation kinase inhibitors. Its synthesis via Knoevenagel condensation is robust, efficient, and highly amenable to library synthesis for SAR exploration. The fluorine atoms provide inherent advantages in terms of metabolic stability and binding interactions. By rationally designing the aldehyde component, researchers can effectively tune the resulting inhibitors to achieve high potency and selectivity against a wide range of therapeutically relevant kinases. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to leverage this powerful chemical scaffold.

References

Application Notes & Protocols: Selective N-Arylation of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5,6-difluorooxindole core is a privileged scaffold in contemporary drug discovery, lending favorable pharmacokinetic properties to a multitude of therapeutic candidates. Functionalization of the N-1 position via arylation is a critical strategy for modulating biological activity, target affinity, and ADME profiles. This guide provides an in-depth analysis and field-proven protocols for the selective N-arylation of this compound, with a primary focus on achieving high chemoselectivity over competing C-3 arylation. We will explore the mechanistic underpinnings of catalyst selection and deliver robust, step-by-step protocols for researchers in medicinal chemistry and process development.

Strategic Overview: The N- vs. C-Arylation Challenge

The oxindole scaffold possesses two primary sites for arylation: the N-1 amide and the C-3 enolizable position. The central challenge in synthesizing N-aryl oxindoles is controlling the regioselectivity of the cross-coupling reaction. While palladium-catalyzed systems like the Buchwald-Hartwig amination are workhorses for C-N bond formation, they often favor C-3 arylation with unprotected oxindoles.[1][2]

Groundbreaking work has demonstrated that palladium- and copper-based catalyst systems exhibit orthogonal reactivity.[3][4] Specifically, a copper-diamine based catalyst system exclusively promotes arylation at the nitrogen atom, whereas certain palladium-phosphine systems will direct arylation to the C-3 position.[3] This orthogonal relationship is the cornerstone of a rational approach to synthesizing N-aryl-5,6-difluorooxindole.

The electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions increases the acidity of the N-H proton, facilitating its deprotonation and the formation of the key nucleophilic intermediate. This guide will therefore focus on the highly selective and reliable copper-catalyzed Ullmann-type condensation.

Mechanistic Rationale for N-Arylation Selectivity

The Copper-Catalyzed Ullmann Condensation Pathway

The modern Ullmann condensation, often referred to as the Goldberg reaction for amides, provides a highly effective route for N-arylation.[5][6] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

The key to its remarkable N-selectivity with oxindoles lies in the thermodynamics of the catalyst-substrate complex. Computational studies suggest that the N-bound copper(I) amidate intermediate is significantly more stable (by over 14 kcal/mol) than its corresponding C-bound enolate isomer.[3] This strong thermodynamic preference ensures that the subsequent oxidative addition and reductive elimination steps occur exclusively from the nitrogen-coordinated species, preventing C-3 arylation.

The catalytic cycle is generally understood as follows:

  • Amide Deprotonation & Ligand Association: The this compound is deprotonated by a base. The resulting amidate coordinates to the Cu(I) center, which is stabilized by a chelating diamine ligand (e.g., N,N'-dimethylethylethylene diamine, DMEDA).

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) amidate complex, forming a transient Cu(III) intermediate. This is often the rate-determining step of the cycle.[7][8]

  • Reductive Elimination: The N-aryl bond is formed via reductive elimination from the Cu(III) center, releasing the N-aryl-5,6-difluorooxindole product and regenerating the active Cu(I) catalyst.[9]

Copper_Catalyzed_N_Arylation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A L-Cu(I)-X B L-Cu(I)-Amidate A->B + Oxindole-H - HX C Ar-Cu(III)(L)-Amidate(X) B->C + Ar-X (Oxidative Addition) C->A - N-Aryl Oxindole (Reductive Elimination) Product N-Aryl-5,6-Difluorooxindole C->Product React1 This compound React1->B React2 Aryl Halide (Ar-X) React2->B

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of oxindoles.

Competing Pathways: Why Palladium Falters in N-Selectivity

In contrast, palladium-catalyzed systems can access both N- and C-3 arylation pathways. The outcome is highly dependent on the ligand, base, and solvent system employed. While a full mechanistic discussion is beyond the scope of this note, the key takeaway is that the energy barrier between the N-bound amidate and C-bound enolate intermediates in palladium complexes is often smaller, leading to mixtures of products or selective C-3 arylation under certain conditions.[3] This makes copper the superior and more predictable choice for exclusively targeting the N-1 position.

Competing_Palladium_Pathways Start This compound + Pd(0)L_n N_Intermediate N-Bound Pd(II) Amidate Start->N_Intermediate Deprotonation (N) C_Intermediate C3-Bound Pd(II) Enolate Start->C_Intermediate Deprotonation (C3) N_Intermediate->C_Intermediate Isomerization N_Product N-Aryl Product N_Intermediate->N_Product Reductive Elimination C_Product C3-Aryl Product C_Intermediate->C_Product Reductive Elimination

Caption: Competing N- and C3-arylation pathways in palladium-catalyzed reactions.

Experimental Application Notes & Protocols

Protocol: Copper-Catalyzed N-Arylation with Aryl Iodides

This protocol is optimized for the coupling of this compound with a range of aryl iodides and bromides, leveraging a well-established CuI/DMEDA catalyst system.[10]

Materials & Equipment

Reagent/EquipmentPurposeNotes
This compoundStarting MaterialEnsure dryness.
Aryl Iodide or BromideCoupling PartnerUse 1.1 - 1.5 equivalents.
Copper(I) Iodide (CuI)CatalystUse a high-purity source (e.g., 99.9%).
N,N'-Dimethylethylenediamine (DMEDA)LigandUse freshly distilled or from a sealed bottle.
Potassium Phosphate (K₃PO₄)BaseMust be finely ground and dried before use.
Anhydrous Dioxane or TolueneSolventUse a dry, degassed solvent from a solvent purification system.
Schlenk tube or sealed vialReaction VesselMust be oven-dried and cooled under an inert atmosphere.
Argon or Nitrogen GasInert AtmosphereMaintain a positive pressure throughout the setup and reaction.
Standard GlasswareWorkup & PurificationSeparatory funnel, round-bottom flasks, chromatography column.
Silica GelStationary PhaseFor column chromatography purification.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. A positive pressure of inert gas should be maintained.

  • Reagent Addition: Through the septum, add the aryl halide (1.2 mmol, 1.2 equiv.), anhydrous dioxane (3-5 mL), and finally N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.

    • Scientist's Note: Adding the solid reagents first under an inert atmosphere is critical. The ligand is added last with the solvent to initiate the formation of the active catalytic species in solution.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under an argon blanket) and analyzing by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Pass the mixture through a short plug of Celite to filter out the insoluble copper salts and base, washing the pad with additional ethyl acetate (2x10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x20 mL) and brine (1x20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5,6-difluorooxindole.

Caption: Experimental workflow for copper-catalyzed N-arylation.

Optimization & Troubleshooting
ParameterTypical RangeRationale & Troubleshooting Tips
Catalyst Loading 1-10 mol%Higher loading (5-10%) may be needed for less reactive aryl bromides or chlorides. Start with 5 mol% for aryl iodides. If conversion stalls, check catalyst purity.
Ligand 1-2x CatalystThe ligand-to-copper ratio is crucial. Too little can lead to inactive copper species, while too much can sometimes inhibit the reaction.[8] A 2:1 ratio of Ligand:CuI is a robust starting point.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is a strong, non-nucleophilic base suitable for this reaction. If starting material is consumed but no product forms, consider a stronger base like Cs₂CO₃. Ensure the base is anhydrous.
Solvent Dioxane, Toluene, DMFDioxane and toluene are excellent choices due to their high boiling points and ability to dissolve the reactants. DMF can also be used but may be harder to render completely anhydrous.
Temperature 80-130 °C110 °C is a standard starting point. For highly reactive aryl iodides, the temperature may be lowered. For unreactive aryl bromides or chlorides, it may need to be increased.
Aryl Halide I > Br >> ClThe reactivity order follows the C-X bond strength. Aryl iodides are most reactive. For aryl chlorides, a more specialized catalyst system or higher temperatures may be required.

Conclusion

The selective synthesis of N-aryl-5,6-difluorooxindoles is most reliably achieved using a copper-catalyzed Ullmann-type cross-coupling reaction. The inherent thermodynamic preference of the copper-diamine catalyst system for the N-1 position of the oxindole scaffold provides excellent chemoselectivity, avoiding the competing C-3 arylation often observed with palladium catalysts. The protocol detailed herein, utilizing a CuI/DMEDA system, offers a robust, versatile, and scalable method for accessing these valuable compounds, empowering researchers in the synthesis of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for 5,6-Difluorooxindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind weakly to a biological target.[2] These initial "hits," despite their low affinity, often exhibit high-quality interactions and serve as efficient starting points for optimization into potent, drug-like molecules.[4] This approach is particularly advantageous as it allows for a more thorough exploration of chemical space with a smaller number of compounds compared to HTS.[5][6]

Within the diverse landscape of fragment libraries, fluorinated fragments have emerged as particularly valuable tools. The inclusion of fluorine atoms can enhance key molecular properties such as binding affinity, metabolic stability, and membrane permeability. From a screening perspective, the unique properties of the fluorine-19 (¹⁹F) isotope make it an exceptional nuclear magnetic resonance (NMR) probe.[7][8] With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers high sensitivity and a wide chemical shift dispersion, minimizing background signals from biological matrices and enabling the efficient screening of fragment cocktails.[1][7][9]

This application note focuses on 5,6-difluorooxindole , a privileged scaffold in FBDD. Its rigid bicyclic core presents well-defined vectors for chemical elaboration, while the two fluorine atoms provide a sensitive handle for ¹⁹F NMR-based screening and can participate in favorable interactions within a protein binding pocket. We will provide a detailed overview of its properties, experimental protocols for its use in FBDD campaigns, and strategies for hit-to-lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting results.

PropertyValueSource
Molecular Formula C₈H₅F₂NO[10][11]
Molecular Weight 169.13 g/mol [10][11]
IUPAC Name 5,6-difluoro-1,3-dihydroindol-2-one[10]
CAS Number 71294-07-0[10][11]
Appearance Off-white to yellow solid[11]
Purity ≥ 98%[11]
Moisture ≤ 0.5%[11]

The FBDD Workflow Using this compound

A typical FBDD campaign involves a series of sequential steps, from initial screening to hit validation and optimization. The following diagram illustrates a standard workflow incorporating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fluorinated Fragment Library Preparation (including this compound) B Biophysical Screening (¹⁹F NMR, SPR) A->B Screening Campaign C Hit Deconvolution & Confirmation B->C Identify Binders D Affinity Determination (e.g., ITC) C->D Validate Hits E Structural Biology (X-ray Crystallography) D->E Determine Binding Mode F Structure-Guided Design E->F Inform Optimization G Fragment Growing, Linking, or Merging F->G Synthesize Analogs H Lead Compound G->H Improve Potency & Properties

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Fluorinated Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen fragment library containing this compound and other fluorinated compounds.

Rationale: The quality of the fragment library is paramount to the success of an FBDD campaign. Each fragment must be of high purity and solubility to avoid false positives and ensure reliable screening data.[12]

Materials:

  • This compound (and other selected fluorinated fragments)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96- or 384-well microplates

Procedure:

  • Purity Assessment: Confirm the purity of this compound and all other fragments via LC-MS and ¹H NMR. Purity should be ≥ 98%.

  • Solubility Testing:

    • Prepare a 100 mM stock solution of each fragment in DMSO.

    • Serially dilute the stock solution in PBS to determine the maximum aqueous solubility. Fragments should be soluble up to at least 1 mM in PBS with 5% DMSO.[12]

  • Plate Preparation:

    • Prepare a master plate with 100 mM DMSO stock solutions of each fragment.

    • From the master plate, create replicate screening plates at the desired concentration (e.g., 10 mM in DMSO).

    • Store plates at -20°C in a desiccated environment.

Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy

Objective: To identify fragments that bind to the target protein by observing changes in their ¹⁹F NMR signals.

Causality: The chemical environment of a fluorine atom is highly sensitive, leading to a large chemical shift dispersion in ¹⁹F NMR.[8][13] When a fluorinated fragment binds to a protein, the change in its local environment causes a perturbation in its ¹⁹F NMR signal (chemical shift change, line broadening, or reduced intensity), allowing for the detection of even weak binding events.[7][13]

Materials:

  • Target protein in a suitable NMR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)

  • Fluorinated fragment library plate

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Fragment Cocktails:

    • Prepare cocktails of 5-10 fluorinated fragments in NMR buffer, ensuring that the ¹⁹F NMR signals of the individual fragments are well-resolved.[9] The final concentration of each fragment should be in the range of 100-200 µM.

  • Reference Spectra: Acquire a 1D ¹⁹F NMR spectrum for each fragment cocktail in the absence of the target protein. This will serve as the reference.

  • Screening:

    • Add the target protein to each fragment cocktail to a final concentration of 10-20 µM.

    • Acquire a 1D ¹⁹F NMR spectrum for each protein-cocktail mixture.

  • Data Analysis:

    • Compare the spectra of the protein-containing samples to the reference spectra.

    • Look for changes in the ¹⁹F signals, such as chemical shift perturbations, significant line broadening, or a decrease in signal intensity. These changes indicate a potential binding event.

  • Hit Deconvolution: For cocktails that show hits, acquire ¹⁹F NMR spectra of each individual fragment from that cocktail in the presence of the protein to identify the specific binder.

Protocol 3: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of hits identified from the primary screen and to determine their binding affinity and kinetics.

Rationale: SPR is a highly sensitive, label-free technique that can detect and quantify biomolecular interactions in real-time.[14] It provides valuable data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein

  • Confirmed fragment hits (including this compound)

  • SPR running buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Fragment Preparation: Prepare a dilution series of each fragment hit in the running buffer. The concentration range should span at least one order of magnitude above and below the expected Kₑ.

  • Binding Analysis:

    • Inject the diluted fragment solutions over the immobilized protein surface.

    • Record the sensorgrams, which show the change in refractive index over time, corresponding to fragment binding and dissociation.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kₑ, and Kₑ values.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode of this compound.

Causality: A high-resolution crystal structure provides invaluable information about the specific interactions between the fragment and the protein, such as hydrogen bonds and hydrophobic contacts.[14] This structural information is the foundation for rational, structure-based drug design.[15]

Materials:

  • Purified and concentrated target protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization:

    • Set up crystallization trials by mixing the target protein with a molar excess of this compound.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts).

    • Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the fragment.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the structure by molecular replacement using a known structure of the target protein.

    • Build the model of the protein-fragment complex into the electron density map and refine the structure to obtain a high-resolution model.

  • Binding Mode Analysis: Analyze the refined structure to identify the key interactions between this compound and the protein.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to evolve it into a more potent lead compound.[16] This is typically achieved through structure-guided design using one of three main strategies.[16][17]

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging A Initial Fragment Hit (e.g., this compound) B Add functional groups to explore adjacent pockets A->B C Increased Affinity & Specificity B->C D Two Fragments in Adjacent Pockets E Design a linker to connect the fragments D->E F Significant Potency Gain E->F G Two Fragments with Overlapping Binding Modes H Combine pharmacophoric features into a single molecule G->H I Novel Scaffold with Improved Potency H->I

Caption: Key strategies for optimizing fragment hits into lead compounds.

  • Fragment Growing: This is the most common approach, where the initial fragment is extended by adding chemical moieties that can form additional interactions with adjacent pockets on the protein surface.[4][17] For this compound, growth can be explored from the nitrogen atom or the aromatic ring.

  • Fragment Linking: If two different fragments are found to bind to adjacent sites, they can be connected with a chemical linker.[16] This can lead to a substantial increase in binding affinity due to the additive nature of the binding energies.

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a single, more potent molecule.[4]

Conclusion

This compound represents a valuable and versatile starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the power of ¹⁹F NMR for screening, provide a robust platform for hit identification. The detailed protocols and strategic workflows outlined in this application note offer a comprehensive guide for researchers aiming to leverage this and other fluorinated fragments to accelerate the discovery of novel therapeutics. The ultimate success of any FBDD project relies on the iterative cycle of screening, structural biology, and medicinal chemistry to transform weakly binding fragments into highly potent and selective drug candidates.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Its structural versatility allows for modifications at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, 5,6-Difluorooxindole presents a promising, yet underexplored, starting point for the generation of a new class of potent antimicrobial agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antimicrobial agents derived from the this compound scaffold. The protocols herein detail a strategic workflow from the synthesis of a diverse chemical library to in-depth in vitro and in vivo characterization, with a focus on elucidating the mechanism of action and ensuring scientific rigor at each stage.

Part 1: Synthesis of a this compound-Based Chemical Library

A successful antimicrobial discovery campaign begins with a structurally diverse library of compounds. The following is a proposed synthetic scheme for the diversification of the this compound core. This scheme is based on established synthetic methodologies for oxindole derivatization.[4]

General Synthetic Scheme

The primary point of diversification for the oxindole scaffold is the C3 position, which can be readily functionalized through various reactions. Additionally, the N1 position can be alkylated or acylated to further expand the chemical space.

Protocol 1: Synthesis of 3-substituted-5,6-Difluorooxindole Derivatives

  • Knoevenagel Condensation:

    • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base like piperidine or pyrrolidine.

    • Add a variety of aromatic or heteroaromatic aldehydes (1.1 equivalents).

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the 3-ylidene-5,6-difluorooxindole derivatives.

  • Michael Addition (for selected derivatives):

    • The 3-ylidene derivatives can be further functionalized through Michael addition with various nucleophiles to generate more complex structures.

  • N-Alkylation/Acylation:

    • To a solution of the 3-substituted-5,6-difluorooxindole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

    • Add the desired alkyl or acyl halide (1.2 equivalents) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.

Part 2: In Vitro Antimicrobial Screening Cascade

A hierarchical screening approach is employed to efficiently identify the most promising candidates from the synthesized library.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The initial step is to assess the broad-spectrum antibacterial and antifungal activity of the synthesized compounds. The broth microdilution method is a standard and reliable technique for determining the MIC.[5]

Protocol 2: Broth Microdilution MIC Assay [6][7]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi.[4][7]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the compounds in the appropriate broth (MHB or RPMI-1640) in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Secondary Screening: Spectrum of Activity and Bactericidal/Bacteriostatic Determination

Compounds exhibiting significant activity in the primary screen should be further evaluated against a broader panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE, ESBL-producing strains).

To distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, a Minimum Bactericidal Concentration (MBC) assay is performed.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Part 3: Elucidation of the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Given that many indole derivatives are known to target bacterial topoisomerases, this is a logical starting point for mechanism of action studies.[9][10]

Bacterial Topoisomerase Inhibition Assay

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibiotics.[11][12]

Protocol 4: DNA Gyrase/Topoisomerase IV Supercoiling Inhibition Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (substrate), and varying concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase or topoisomerase IV enzyme.

    • Include a positive control (a known topoisomerase inhibitor like ciprofloxacin) and a negative control (no compound).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of the enzyme will result in the persistence of the relaxed plasmid DNA, while the active enzyme will convert it to the supercoiled form.

Part 4: Selectivity and Cytotoxicity Assessment

A critical aspect of drug development is ensuring that the antimicrobial agent is selective for microbial cells over host cells.

In Vitro Cytotoxicity Assay

The MTT or XTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.

Protocol 5: XTT Cytotoxicity Assay [14]

  • Cell Culture:

    • Plate a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

Part 5: In Vivo Efficacy Evaluation

Promising lead compounds with potent in vitro activity and low cytotoxicity should be advanced to in vivo models of infection to assess their efficacy in a whole-animal system.[15][16]

Murine Systemic Infection Model

This model is a standard for the initial in vivo evaluation of antimicrobial agents.[17][18]

Protocol 6: Murine Systemic Infection (Sepsis) Model [15]

  • Animal Acclimatization:

    • Acclimatize the mice (e.g., BALB/c) to the laboratory conditions for at least 3-5 days.

  • Infection:

    • Infect the mice via intraperitoneal (IP) or intravenous (IV) injection with a lethal or sub-lethal dose of the target pathogen (e.g., MRSA).

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., oral, IP, or IV) at various doses.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

    • Primary endpoints can include survival rate (ED50 determination) and reduction in bacterial burden in key organs (e.g., spleen, liver, kidneys) at a specific time point.

Data Presentation

Table 1: Hypothetical In Vitro Activity and Cytotoxicity Data for this compound Derivatives
Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HEK293Selectivity Index (SI = IC50/MIC)
DFO-001HH64>128>100>1.56
DFO-002H4-Cl-Ph4325012.5
DFO-003H2-pyridyl2167537.5
DFO-004CH34-Cl-Ph864607.5
DFO-005CH32-pyridyl18>100>100
Ciprofloxacin--0.50.015>100>200

R1 and R2 refer to substituents at the N1 and C3 positions, respectively.

Visualizations

Workflow cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation cluster_4 Lead Optimization Synthesis Synthesis of this compound Derivatives PrimaryScreening Primary Screening (MIC Determination) Synthesis->PrimaryScreening Compound Library SecondaryScreening Secondary Screening (Spectrum, MBC) PrimaryScreening->SecondaryScreening Active Hits Cytotoxicity Cytotoxicity Assay (MTT/XTT) SecondaryScreening->Cytotoxicity Potent Candidates MOA Topoisomerase Inhibition Assays Cytotoxicity->MOA Selective Hits InVivo Murine Infection Model (Efficacy & PK/PD) MOA->InVivo Confirmed MOA LeadOp Lead Optimization (SAR Studies) InVivo->LeadOp In Vivo Efficacy LeadOp->Synthesis Iterative Design

Caption: Overall workflow for the development of this compound-based antimicrobial agents.

SAR cluster_N1 N1 Position cluster_C3 C3 Position (via =CH-R2) Core This compound Core N1_H H Core->N1_H N1_Alkyl Small Alkyl (e.g., CH3) - Increased Activity Core->N1_Alkyl C3_Aryl Aryl/Heteroaryl Core->C3_Aryl C3_e_withdrawing Electron-withdrawing groups (e.g., Cl, F) - Moderate Activity C3_Aryl->C3_e_withdrawing C3_e_donating Electron-donating groups (e.g., OMe) - Reduced Activity C3_Aryl->C3_e_donating C3_Heteroaryl Heteroaryl (e.g., Pyridyl) - Potent Activity C3_Aryl->C3_Heteroaryl

References

Application Notes & Protocols: A Guide to the Synthetic Routes for Preparing 5,6-Difluorooxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5,6-Difluorooxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The strategic introduction of fluorine atoms into this heterocyclic system can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The this compound moiety, in particular, is a key building block in the development of various therapeutic agents, notably as a bioisostere in kinase inhibitors for cancer therapy and in treatments for fibrotic diseases.[2] The unique electronic properties conferred by the two fluorine atoms on the benzene ring make these derivatives highly sought after in drug discovery programs.[2]

This guide provides an in-depth overview of the primary synthetic strategies for accessing this compound and its derivatives, offering detailed, field-proven protocols for researchers and scientists in organic synthesis and drug development. We will explore methodologies ranging from classical cyclization reactions to modern reduction techniques, elucidating the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Strategic Approaches to the Synthesis of 5,6-Difluorooxindoles

The construction of the this compound core can be broadly categorized into two main strategies: the formation of the heterocyclic ring from a pre-fluorinated acyclic precursor, and the modification of a pre-existing heterocyclic system. Below, we detail the most reliable and efficient methods.

Strategy 1: Reductive Cyclization of a Nitro-Styrene Precursor

A robust and frequently employed method involves the catalytic reductive cyclization of a suitably substituted dinitrostyrene derivative. This approach builds the oxindole ring in a single, efficient step from an acyclic precursor. The synthesis of the precursor itself is a multi-step process, but the final ring-closing reaction is often high-yielding.

Workflow for Reductive Cyclization:

G A Substituted Catechol Derivative B Nitration A->B C Condensation with CH3NO2 B->C D 4,5-Disubstituted-2,β-dinitrostyrene C->D E Catalytic Reductive Cyclization (e.g., H2, Pd/C) D->E F 5,6-Disubstituted-oxindole E->F

Caption: Reductive cyclization pathway to substituted oxindoles.

While a specific protocol for the 5,6-difluoro variant via this exact route is not detailed in the provided literature, this general strategy for producing 5,6-dihydroxyindole is well-established and serves as a blueprint.[3] The key is the final catalytic reductive cyclization step, which simultaneously reduces the nitro groups and facilitates the intramolecular cyclization to form the oxindole ring system.[3] The choice of a platinum-group catalyst, such as palladium on carbon (Pd/C), is crucial for the efficiency of this transformation.[3]

Strategy 2: Reduction of 5,6-Difluoroisatin

One of the most direct and reliable methods for the preparation of this compound is the selective reduction of the C3-ketone of 5,6-difluoroisatin (5,6-difluoroindoline-2,3-dione). This method benefits from the commercial availability of the starting isatin. The challenge lies in achieving selective reduction of one carbonyl group in the presence of the other. Low-valent titanium reagents, generated in situ, have proven to be highly effective for this transformation.

Workflow for Isatin Reduction:

G A 5,6-Difluoroisatin B Low-Valent Titanium Reagent (TiCl4/Zn) A->B Reduction C This compound B->C

Caption: Synthesis of this compound via Isatin Reduction.

This approach is advantageous due to its high yield and the mild reaction conditions employed in the key reduction step.[4] The use of a low-valent titanium reagent, formed from the reaction of titanium tetrachloride (TiCl₄) and zinc powder, is a classic method for such reductions. The reaction is typically rapid and clean.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5,6-Difluoroisatin

This protocol is adapted from a standard procedure for the reduction of isatin derivatives.[4]

Rationale: This protocol leverages a low-valent titanium reagent generated in situ from TiCl₄ and zinc powder. This reagent is a powerful yet selective reducing agent for carbonyl compounds. The reaction is performed under an inert nitrogen atmosphere to prevent quenching of the reactive titanium species by atmospheric oxygen or moisture. Anhydrous THF is used as the solvent to ensure the stability and reactivity of the organometallic reagent.

Materials and Reagents:

  • 5,6-Difluoroisatin (5,6-difluoroindoline-2,3-dione)

  • Zinc powder (Zn)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Syringes

  • Nitrogen gas line

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc powder (0.78 g, 12 mmol).

    • Add freshly distilled anhydrous THF (15 mL).

    • Cool the stirring suspension in an ice bath and add titanium tetrachloride (0.7 mL, 6 mmol) dropwise via syringe. Caution: TiCl₄ is corrosive and reacts violently with water. Handle in a fume hood.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the suspension will typically turn black, indicating the formation of the low-valent titanium reagent.

    • Cool the suspension to room temperature.

  • Reduction of 5,6-Difluoroisatin:

    • In a separate flask, dissolve 5,6-difluoroisatin (2 mmol) in anhydrous THF (10 mL).

    • Slowly add the solution of 5,6-difluoroisatin to the freshly prepared suspension of the low-valent titanium reagent at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for approximately 5-10 minutes.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 5:1) as the eluent. The reaction is typically complete within minutes.

    • Once the starting material is consumed, quench the reaction by carefully adding 3% aqueous HCl (15 mL).

    • Transfer the mixture to a separatory funnel and extract the product with chloroform or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 and moving to 5:1) to afford pure this compound.[4]

Data Summary:

Starting MaterialKey ReagentsSolventReaction TimeTypical Yield
5,6-DifluoroisatinTiCl₄, ZnAnhydrous THF~5-10 minHigh (e.g., 89%)[4]
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (General Approach)

While a specific protocol for the synthesis of this compound via intramolecular cyclization was not found in the initial search, this general methodology is a cornerstone of indole synthesis and can be adapted.[5] The key is the synthesis of a suitable N-substituted 2-halo-4,5-difluoroaniline derivative which can then undergo an intramolecular Heck-type reaction or other palladium-catalyzed C-C or C-N bond-forming reactions.

Rationale: Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds.[5] In this hypothetical approach, a palladium(0) species would oxidatively add to a carbon-halogen bond on the difluoroaniline derivative. Subsequent intramolecular insertion into a suitably placed alkene or alkyne, followed by reductive elimination, would generate the oxindole ring and regenerate the active palladium(0) catalyst. The choice of ligands, base, and solvent is critical for optimizing the reaction yield and preventing side reactions.

Hypothetical Precursor: An N-acryloyl-2-bromo-4,5-difluoroaniline.

General Reaction Scheme:

G A N-Acryloyl-2-bromo-4,5-difluoroaniline D Intramolecular Heck Reaction A->D B Pd(0) Catalyst (e.g., Pd(OAc)2, PPh3) B->D C Base (e.g., K2CO3) C->D E This compound D->E

Caption: Hypothetical intramolecular cyclization to form this compound.

General Procedure Outline:

  • Reaction Setup: To a reaction vessel, add the N-acryloyl-2-bromo-4,5-difluoroaniline, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a suitable base (e.g., K₂CO₃ or Et₃N).

  • Solvent and Atmosphere: Add a high-boiling point, polar aprotic solvent such as DMF or DMSO, and purge the system with an inert gas (nitrogen or argon).

  • Reaction: Heat the mixture to a temperature typically between 80-120 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer would then be washed, dried, and concentrated. Purification would be achieved via column chromatography.

Conclusion

The synthesis of this compound derivatives is of considerable interest to the medicinal chemistry community. The presented protocols, particularly the reduction of 5,6-difluoroisatin, offer reliable and efficient pathways to this valuable scaffold. The directness and high yield of the isatin reduction make it a preferred method when the starting material is accessible. For more complex derivatives, intramolecular cyclization strategies, while requiring more elaborate precursor synthesis, provide a powerful and flexible approach. Researchers should select the synthetic route that best aligns with their available starting materials, target derivative complexity, and scale of production.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5,6-Difluorooxindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Difluorooxindole is a fluorinated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As a result, there is a growing demand for a robust and scalable synthesis of this compound to support preclinical development programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-gram scale-up synthesis, purification, and quality control of this compound, ensuring a consistent and high-quality supply for preclinical studies.

The protocols detailed herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the desired product quality. The causality behind experimental choices is explained to provide a deeper understanding of the process and facilitate troubleshooting and optimization.

Synthetic Strategy: A Scalable Approach from 3,4-Difluoroaniline

For the multi-gram synthesis of this compound, a common and effective route commences with the commercially available 3,4-difluoroaniline. This multi-step synthesis is advantageous for its scalability and the use of readily available reagents. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3,4-Difluoroaniline B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction B->C Cu(I) halide, Haloacetic acid D Intermediate (Chloro/Bromo-acetic acid derivative) C->D E Intramolecular Cyclization D->E Base, Heat F Crude this compound E->F G Purification (Recrystallization) F->G H Pure this compound (>98%) G->H

Caption: Overall workflow for the scale-up synthesis of this compound.

Part 1: Multi-Gram Synthesis of this compound

This section details the step-by-step protocol for the synthesis of this compound, starting from 3,4-difluoroaniline. The process involves a Sandmeyer-type reaction followed by an intramolecular cyclization.

Materials and Equipment
MaterialGradeSupplier
3,4-Difluoroaniline>98%Commercial
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercial
Hydrochloric Acid (HCl), 37%ACS Reagent GradeCommercial
Chloroacetic Acid>99%Commercial
Copper(I) Chloride (CuCl)>98%Commercial
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial
TolueneACS Reagent GradeCommercial
Ethyl AcetateACS Reagent GradeCommercial
HexanesACS Reagent GradeCommercial
Anhydrous Sodium SulfateACS Reagent GradeCommercial
5 L Jacketed Glass Reactor-Appropriate Vendor
Overhead Stirrer-Appropriate Vendor
Thermocouple-Appropriate Vendor
Addition Funnel-Appropriate Vendor
Buchner Funnel and Filter Flask-Appropriate Vendor
Rotary Evaporator-Appropriate Vendor
Experimental Protocol

Step 1: Diazotization of 3,4-Difluoroaniline

  • Set up a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and an addition funnel.

  • Charge the reactor with 3,4-difluoroaniline (1.0 eq) and a 3M solution of hydrochloric acid (4.0 eq).

  • Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline suspension via the addition funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Causality: The slow, controlled addition of sodium nitrite at a low temperature is crucial to prevent the decomposition of the unstable diazonium salt and to minimize the formation of phenolic byproducts. The excess acid ensures complete diazotization.

Step 2: Sandmeyer Reaction

  • In a separate vessel, prepare a solution of chloroacetic acid (1.2 eq) and copper(I) chloride (0.1 eq) in water.

  • Cool this solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride/chloroacetic acid solution. Vigorous nitrogen evolution will be observed. Maintain the temperature of the reaction mixture between 20-25 °C with cooling.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until the nitrogen evolution ceases.

Causality: The copper(I) catalyst facilitates the displacement of the diazonium group with the chloroacetate, a key step in forming the precursor for cyclization.[1] Controlling the temperature during this exothermic reaction is critical for safety and to prevent side reactions.

Step 3: Intramolecular Cyclization

  • To the reaction mixture from Step 2, slowly add a 6M solution of sodium hydroxide until the pH reaches >12. This will initially cause the precipitation of copper salts.

  • Heat the basic mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with toluene (3 x 1 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude this compound as a solid.

Causality: The strong base deprotonates the amide nitrogen, facilitating an intramolecular nucleophilic substitution to form the five-membered lactam ring of the oxindole. Toluene is an effective solvent for extracting the product from the aqueous mixture.

Part 2: Purification and Quality Control for Preclinical Use

For preclinical studies, the purity of the active pharmaceutical ingredient (API) is paramount to ensure reliable and reproducible results.[2][3] This section outlines the purification of this compound via recrystallization and the analytical methods for quality control.

Purification Protocol: Recrystallization

Column chromatography, while effective at the lab scale, is often not practical for multi-gram quantities. Crystallization is a more scalable and cost-effective method for purifying pharmaceutical intermediates.[4][5]

  • Transfer the crude this compound to a clean, dry reactor.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes as an anti-solvent with stirring until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold mixture of ethyl acetate/hexanes (1:4 v/v).

  • Dry the purified this compound under vacuum at 40-50 °C to a constant weight.

Causality: The choice of a solvent/anti-solvent system (ethyl acetate/hexanes) allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor. Slow cooling promotes the formation of larger, purer crystals.

Quality Control and Specifications

The following table outlines the recommended specifications for this compound intended for preclinical use.

TestMethodSpecification
AppearanceVisual InspectionWhite to off-white solid
Identification¹H NMR, ¹³C NMR, MSConforms to structure
Purity (by HPLC)HPLC-UV≥ 98.0% (area %)
Individual ImpurityHPLC-UV≤ 0.2%
Total ImpuritiesHPLC-UV≤ 1.0%
Residual SolventsGC-HSToluene, Ethyl Acetate, Hexanes (as per ICH Q3C limits)
Loss on DryingTGA or Vacuum Oven≤ 0.5%

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • This method is suitable for determining the purity and impurity profile of the final product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: (400 MHz, DMSO-d₆) - Expected signals for the aromatic protons and the CH₂ and NH groups of the oxindole core. The chemical shifts will be influenced by the fluorine substituents.[8][9]

    • ¹³C NMR: (100 MHz, DMSO-d₆) - Characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the CH₂ carbon.[8]

    • ¹⁹F NMR: (376 MHz, DMSO-d₆) - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Considerations

  • 3,4-Difluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with combustible materials.

  • Hydrochloric Acid: Corrosive. Handle with care, using appropriate PPE.

  • Diazonium Salts: Potentially explosive when dry. Should be kept in solution and at low temperatures.

  • Toluene: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound for preclinical studies. By following the outlined procedures for synthesis, purification, and quality control, researchers can ensure a reliable supply of high-purity material. The emphasis on the rationale behind each step is intended to empower scientists to adapt and optimize the process for their specific needs while maintaining the highest standards of scientific integrity and safety.

References

Application Notes & Protocols: Enzymatic Reactions Involving 5,6-Difluorooxindole and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indole Scaffolds

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The 5,6-difluorooxindole scaffold (PubChem CID: 12585282) and its indole precursors are of particular interest, serving as building blocks for a new generation of pharmaceuticals, from kinase inhibitors in oncology to agents targeting neurological disorders.[3] Understanding the enzymatic processability of these fluorinated heterocycles is paramount for predicting metabolic fate, designing biocatalytic synthesis routes, and discovering novel therapeutic agents.

This technical guide provides in-depth application notes and detailed protocols for two key enzymatic transformations involving the 5,6-difluorinated indole core: the metabolic oxidation of this compound by Cytochrome P450 enzymes and the biocatalytic synthesis of 5,6-difluorotryptophan using Tryptophan Synthase.

Part 1: Cytochrome P450-Mediated Metabolism of this compound

Scientific Context & Rationale

Cytochrome P450 (P450) monooxygenases are a superfamily of heme-containing enzymes that play a central role in drug metabolism.[4][5] They are responsible for the phase I oxidation of a vast array of xenobiotics. The metabolism of fluorinated aromatic compounds by P450s is of critical importance in drug development, as it can lead to detoxification or, in some cases, bioactivation to reactive intermediates. Research into the enzymatic processing of the structurally similar compound, 5-fluorooxindole (5F2O), by human liver P450s (specifically P450 1A1 and P450 2A6) has demonstrated that these enzymes can catalyze an oxidative defluorination reaction.[6] This process involves the replacement of a fluorine atom with a hydroxyl group, potentially proceeding through a reactive quinoneamine intermediate.[6]

By extension, this compound is a putative substrate for these enzymes. The enzymatic reaction is predicted to yield hydroxylated and/or mono-defluorinated-monohydroxylated products. Investigating this interaction is crucial for researchers developing drugs containing this moiety to understand their metabolic stability and potential for forming reactive metabolites. The following protocol outlines a typical in vitro assay to screen for and characterize the metabolism of this compound by recombinant human P450 enzymes.

Experimental Workflow: P450 Metabolism Assay

P450_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Buffer (Phosphate buffer, MgCl2) preincubation Pre-incubation: Buffer + P450/CPR + Substrate (37°C, 5 min) prep_reagents->preincubation prep_p450 Thaw & Dilute P450/CPR (e.g., P450 2A6 + Reductase) prep_p450->preincubation prep_nadph Prepare NADPH Solution (Cofactor) initiation Initiate Reaction: Add NADPH prep_nadph->initiation prep_substrate Prepare Substrate Stock (this compound in DMSO) prep_substrate->preincubation preincubation->initiation Start incubation Incubation: (37°C, 30-60 min) initiation->incubation quenching Quench Reaction (e.g., Acetonitrile) incubation->quenching Stop processing Centrifuge & Collect Supernatant quenching->processing analysis LC-MS/MS Analysis (Metabolite Identification) processing->analysis

Caption: Workflow for in vitro metabolism of this compound using P450 enzymes.

Protocol: In Vitro Metabolism of this compound with Human P450 2A6

This protocol is designed to detect the formation of hydroxylated and other oxidative metabolites of this compound.

Materials:

  • This compound (CAS: 71294-07-0)

  • Recombinant human Cytochrome P450 2A6 (CYP2A6) + NADPH-P450 Reductase (commercially available supersomes or microsomes)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., 1 µM Verapamil)

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Incubator/water bath set to 37°C

Procedure:

  • Preparation of Reagents:

    • Substrate Stock (10 mM): Dissolve 1.69 mg of this compound in 1 mL of DMSO.

    • Reaction Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

    • NADPH Stock (10 mM): Dissolve 8.3 mg of NADPH in 1 mL of Reaction Buffer. Prepare fresh just before use and keep on ice.

  • Reaction Setup (Total Volume: 200 µL):

    • In a 1.5 mL microcentrifuge tube, combine the following on ice:

      • 178 µL of Reaction Buffer

      • Appropriate volume of P450/reductase enzyme solution (e.g., to a final concentration of 10 pmol/mL P450)

      • 2 µL of 100 µM this compound (prepared by diluting the 10 mM stock 1:100 in Reaction Buffer, yields a final reaction concentration of 1 µM).

    • Prepare a negative control reaction without NADPH (add 20 µL of Reaction Buffer instead at step 4).

    • Prepare a second negative control without the P450 enzyme.

  • Pre-incubation:

    • Vortex the tubes gently and pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the 10 mM NADPH stock solution to each tube (final concentration: 1 mM).

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at 37°C for 60 minutes. The incubation time can be optimized (e.g., 15, 30, 60 min) to monitor reaction progress.

  • Reaction Quenching:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile (containing the internal standard). This will precipitate the proteins.

    • Vortex vigorously for 20 seconds.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Monitor for the disappearance of the parent compound (m/z 170.03) and the appearance of potential metabolites, such as monohydroxylated products (m/z 186.03) or a defluorinated-hydroxylated product (m/z 168.04).

CompoundMolecular WeightExpected [M+H]⁺ (m/z)
This compound169.13170.03
Monohydroxylated Metabolite185.13186.03
Defluorinated-Hydroxylated167.14168.04
Table 1: Expected mass-to-charge ratios for LC-MS/MS analysis.

Part 2: Tryptophan Synthase-Catalyzed Synthesis of 5,6-Difluorotryptophan

Scientific Context & Rationale

Tryptophan synthase (TrpS) is a versatile and powerful biocatalyst for the synthesis of non-canonical amino acids.[7] The enzyme, particularly its isolated β-subunit (TrpB), catalyzes an irreversible C-C bond formation between an indole moiety and the amino acid L-serine to produce L-tryptophan.[7][8] Critically, TrpS exhibits broad substrate specificity for substituted indoles, including various halogenated derivatives.[9] Engineered TrpB variants have shown enhanced activity towards substrates like 5-fluoroindole and 6-fluoroindole, making them ideal catalysts for producing valuable fluorinated tryptophan analogs.[10][11]

This synthetic capability is directly applicable to 5,6-difluoroindole, the immediate precursor to this compound. By using TrpS, researchers can efficiently synthesize enantiopure L-5,6-difluorotryptophan, a high-value building block for peptide synthesis and drug discovery, under mild, aqueous conditions. This biocatalytic route avoids the complex protection and deprotection steps often required in traditional chemical synthesis.

Reaction Pathway: Biocatalytic Synthesis

TrpS_Reaction Indole 5,6-Difluoroindole Enzyme Tryptophan Synthase (TrpB subunit) + PLP Cofactor Indole->Enzyme Serine L-Serine Serine->Enzyme Tryptophan L-5,6-Difluorotryptophan Water Water (H₂O) Enzyme->Tryptophan Enzyme->Water

Caption: Enzymatic synthesis of L-5,6-Difluorotryptophan via Tryptophan Synthase.

Protocol: Enzymatic Synthesis of L-5,6-Difluorotryptophan

This protocol describes a preparative-scale synthesis using a heat-treated lysate of E. coli overexpressing an engineered, thermostable TrpB subunit.

Materials:

  • 5,6-Difluoroindole (CAS: 169674-01-5)

  • L-Serine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium Phosphate Buffer (200 mM, pH 8.0)

  • E. coli cell paste overexpressing a thermostable TrpB variant (e.g., from Pyrococcus furiosus)

  • DMSO

  • Sonicator

  • Centrifuge

  • Water bath or incubator set to 75°C

  • Lyophilizer

Procedure:

  • Enzyme Preparation (Heat-Treated Lysate):

    • Resuspend the E. coli cell paste in 50 mM potassium phosphate buffer (pH 8.0).

    • Lyse the cells by sonication on ice.

    • Heat the crude lysate in a water bath at 80°C for 20 minutes. This denatures most native E. coli proteins, while the thermostable TrpB remains active.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.

    • Collect the supernatant, which contains the active TrpB enzyme. Determine the protein concentration using a Bradford assay.

  • Reaction Setup (Example 10 mL Scale):

    • In a 50 mL Falcon tube, combine:

      • 250 mM L-Serine (262.7 mg)

      • 25 mM 5,6-Difluoroindole (38.3 mg, pre-dissolved in 500 µL DMSO)

      • 0.5 mM PLP (from a 15 mM stock solution)

      • Heat-treated TrpB lysate (to a final concentration of ~1 mg/mL active enzyme)

      • Add 200 mM potassium phosphate buffer (pH 8.0) to a final volume of 10 mL.

  • Biocatalytic Conversion:

    • Seal the tube and place it in an incubator or shaking water bath at 75°C.

    • Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by taking small aliquots, quenching with acetonitrile, and analyzing via LC-MS or HPLC.

  • Product Isolation and Purification:

    • After the reaction is complete (indicated by the consumption of 5,6-difluoroindole), terminate the reaction by placing the tube on ice.

    • Centrifuge at 10,000 x g for 20 minutes to pellet the enzyme and any precipitated material.

    • Collect the supernatant. The product, L-5,6-difluorotryptophan, is water-soluble.

    • The product can be purified from the remaining L-serine and buffer salts using techniques such as ion-exchange chromatography or preparative reverse-phase HPLC.

    • Following purification, the product-containing fractions can be pooled and lyophilized to yield a stable, solid powder.

ParameterValueRationale
Enzyme SourceThermostable TrpB variantHigh stability at elevated temperatures increases reaction rate and longevity.
Temperature75°COptimal for many thermostable TrpB enzymes, increasing catalytic turnover.
pH8.0Generally optimal for TrpS β-substitution reaction.
Substrate Ratio10:1 (L-Serine : Indole)High excess of L-Serine drives the reaction equilibrium towards product formation.
PLP Cofactor0.5 mMEssential cofactor for the TrpB catalytic mechanism.
Table 2: Key parameters and rationale for the biocatalytic synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5,6-Difluorooxindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this highly fluorinated heterocyclic scaffold. The introduction of two adjacent fluorine atoms onto the oxindole core significantly alters its electronic properties, presenting specific hurdles in synthesis and purification that require careful consideration.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific, practical problems you may encounter during the synthesis of this compound. The most common modern laboratory approach involves the reduction of the corresponding isatin. Our guide will focus on this key transformation.

Core Reaction Workflow: Reduction of 5,6-Difluoroisatin

The conversion of the C3-ketone of an isatin to a methylene group is a critical step. A common and effective method is reduction using a low-valent titanium reagent.

A 5,6-Difluoroisatin (Starting Material) C Reaction at Room Temp. under N2 Atmosphere A->C Add Solution of Isatin B Low-Valent Titanium Reagent (e.g., TiCl4 / Zn in THF) B->C Prepare Reagent D Quenching (e.g., 3% HCl) C->D E Work-up & Extraction (e.g., CHCl3 or EtOAc) D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G cluster_0 Stage 1: Isatin Synthesis cluster_1 Stage 2: Oxindole Formation A 3,4-Difluoroaniline B Isonitrosoacetanilide Intermediate A->B e.g., Chloral Hydrate, Hydroxylamine C 5,6-Difluoroisatin B->C Acid-catalyzed Cyclization (H₂SO₄) D This compound C->D Reduction (e.g., TiCl₄/Zn)

Technical Support Center: Optimization of Reaction Conditions for 5,6-Difluorooxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5,6-Difluorooxindole (CAS RN: 71294-07-0).[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related fluorinated heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic outcomes.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. While several synthetic routes exist, each presents unique challenges. This guide will focus on troubleshooting common issues to ensure robust and reproducible synthesis.

A prevalent synthetic strategy involves the reductive cyclization of a substituted nitrophenyl derivative. One common approach is the reduction of 5,6-difluoroindoline-2,3-dione.[2] Alternative strategies may include palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, or copper-catalyzed methods like the Ullmann condensation.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I am not isolating any of the desired this compound. What are the likely causes and how can I troubleshoot this?

A: This is a frequent challenge and can be traced back to several factors. A systematic evaluation of your experimental setup and reagents is the most effective approach.[5][6]

Potential Causes & Troubleshooting Steps:

  • Reagent Quality and Purity:

    • Starting Materials: Ensure the purity of your starting materials, such as 2,4-difluoronitrobenzene or a corresponding aniline derivative. Impurities can lead to unwanted side reactions or inhibit the catalyst.[5][7] Consider purification of starting materials if their purity is questionable.

    • Catalyst Activity: For palladium or copper-catalyzed reactions, the activity of the catalyst is paramount.[3][4] Ensure that the catalyst has not been deactivated by exposure to air or moisture. Using a fresh batch of catalyst or a pre-catalyst that is activated in situ can be beneficial.

    • Solvent and Reagent Anhydrousness: Many organometallic reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) where necessary.[5]

  • Suboptimal Reaction Conditions:

    • Temperature Control: The optimal temperature can be highly specific to the chosen synthetic route. For instance, Ullmann-type reactions often require high temperatures, while Buchwald-Hartwig aminations can sometimes be performed under milder conditions.[4][8] Monitor the reaction temperature closely and consider optimizing it in small increments.

    • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Reactions that are run for too short a time will be incomplete, while excessively long reaction times can lead to product degradation or the formation of byproducts.

  • Inefficient Reaction Pathway:

    • Incomplete Reduction: In reductive cyclization methods, ensure the reducing agent is active and used in the correct stoichiometric amount. For example, when using zinc powder with titanium tetrachloride, the quality of the zinc is important.[2]

    • Poor Catalyst-Ligand Combination: In cross-coupling reactions, the choice of ligand is critical.[9] The ligand can influence the catalyst's stability, activity, and selectivity. If you are experiencing low yields, consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.

Issue 2: Formation of Multiple Products/Side Reactions

Q: My TLC or NMR analysis indicates the presence of multiple products in my crude reaction mixture. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions and reagent stoichiometry.

Potential Causes & Troubleshooting Steps:

  • Competing Reaction Pathways:

    • Over-reduction: In reductive cyclization, over-reduction can lead to the formation of 5,6-difluoroindole or other undesired products. Carefully control the amount of reducing agent and the reaction time.

    • Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of a halide with a hydrogen atom. This can sometimes be suppressed by the choice of ligand and base.

    • Dimerization: In Ullmann-type reactions, homo-coupling of the starting aryl halide can occur.[10] Adjusting the reaction concentration and the rate of addition of reagents can sometimes minimize this.

  • Incorrect Stoichiometry:

    • Ensure that the ratios of reactants, catalysts, and any additives are accurate. An excess of one reagent can sometimes promote side reactions.

  • Reaction Temperature:

    • Higher temperatures can sometimes lead to a decrease in selectivity. If you are observing multiple products, try running the reaction at a lower temperature.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from my crude reaction mixture. What purification strategies are most effective?

A: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Chromatography Conditions:

    • Solvent System: The choice of eluent for column chromatography is critical. A common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2] A shallow gradient of the polar solvent can improve separation.

    • Stationary Phase: While silica gel is most common, if you are having difficulty with separation, consider using a different stationary phase such as alumina.

  • Product Solubility and Stability:

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery of pure crystals.

    • Product Degradation: Oxindoles can be sensitive to acidic or basic conditions. During workup and purification, try to maintain a neutral pH where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common methods include the reductive cyclization of 5,6-difluoroindoline-2,3-dione, often using a low-valent titanium reagent generated from TiCl4 and zinc.[2] Palladium-catalyzed methods like the Buchwald-Hartwig amination and copper-catalyzed Ullmann-type condensations are also employed for the construction of the core oxindole structure.[3][4]

Q2: How critical is the choice of catalyst in cross-coupling reactions for oxindole synthesis?

A2: The choice of catalyst is highly critical. In palladium-catalyzed reactions, both the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand (e.g., phosphine-based ligands like XantPhos or BINAP) play a crucial role in the reaction's efficiency and scope.[3][8] Similarly, in Ullmann reactions, the copper source (e.g., CuI, Cu2O) and any supporting ligands can significantly impact the outcome.[4]

Q3: Can the solvent affect the outcome of the synthesis?

A3: Absolutely. The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate. For example, polar aprotic solvents like THF, DMF, or DMSO are often used in these types of syntheses.[2][4] It is important to use anhydrous solvents, as water can interfere with many of the reagents and catalysts used.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information. For structural confirmation of the final product and any isolated intermediates or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Oxindole Synthesis
Synthetic MethodTypical Catalyst/ReagentSolventTemperature (°C)Key Considerations
Reductive CyclizationTiCl4 / ZnTHFRoom Temp to RefluxRequires inert atmosphere; quality of zinc is important.[2]
Buchwald-HartwigPd(OAc)2 / Phosphine LigandToluene, Dioxane80 - 110Ligand choice is critical; requires a base (e.g., NaOtBu).[3][9]
Ullmann CondensationCuI / Ligand (optional)DMF, DMSO100 - 210Often requires high temperatures; can have a limited substrate scope.[4]
Protocol: Synthesis of this compound via Reductive Cyclization of 5,6-Difluoroindoline-2,3-dione

This protocol is adapted from a known procedure and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

  • Preparation of the Low-Valent Titanium Reagent:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • To the stirred THF, add zinc powder.

    • Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl4) dropwise.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should change, indicating the formation of the active low-valent titanium species.

  • Reduction and Cyclization:

    • Cool the suspension of the low-valent titanium reagent to room temperature.

    • In a separate flask, dissolve 5,6-difluoroindoline-2,3-dione in anhydrous THF.

    • Slowly add the solution of 5,6-difluoroindoline-2,3-dione to the stirred titanium reagent suspension.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 5:1 mixture of petroleum ether/ethyl acetate as the eluent). The reaction is often complete within a short period.[2]

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding dilute hydrochloric acid (e.g., 3% HCl).

    • Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate.

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford pure this compound.[2]

Visualizing Reaction Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield of this compound reagent_quality Check Reagent Purity (Starting Materials, Catalyst, Solvents) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions purification_check Purification Optimized? reagent_quality->purification_check Reagents OK? reaction_conditions->purification_check Conditions OK? purification Optimize Purification (Chromatography, Recrystallization) success Improved Yield purification->success purification_check->purification No purification_check->success Yes

Caption: A flowchart for troubleshooting low product yield.

Diagram 2: Key Synthetic Approaches to the Oxindole Core

G cluster_0 Synthetic Strategies reductive_cyclization Reductive Cyclization oxindole This compound reductive_cyclization->oxindole buchwald_hartwig Buchwald-Hartwig Amination buchwald_hartwig->oxindole ullmann_condensation Ullmann Condensation ullmann_condensation->oxindole

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Purification of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5,6-Difluorooxindole (CAS 71294-07-0). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common syntheses for oxindole derivatives can involve steps like nitration, reductive cyclization, and condensation.[1][2][3] Consequently, impurities may include:

  • Unreacted Starting Materials: Precursors from the final cyclization step.

  • Reaction Intermediates: Incompletely cyclized or reduced compounds.

  • Side-Products: Isomeric products, over-oxidized/reduced species, or products from competing side reactions.[4]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium on carbon) used in the synthesis.[5]

  • Degradation Products: Oxindoles can be susceptible to oxidation or polymerization, especially under harsh conditions or prolonged storage.

Q2: What are the primary laboratory methods for purifying this compound?

A2: The most effective purification methods for an organic solid like this compound are recrystallization and column chromatography.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found. It is often used as a final polishing step.

  • Flash Column Chromatography: This is the workhorse method for separating complex mixtures and isolating the target compound from significant amounts of impurities.[6] It works by separating compounds based on their differing affinities for a stationary phase (like silica gel) and a mobile phase (a solvent system).[6][7]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the initial purity of your crude product and the desired final purity.

  • Use Recrystallization when:

    • The crude product is estimated to be >90% pure.

    • You need to remove small amounts of solid impurities or colored by-products.

    • You are working on a large scale where chromatography would be impractical.

  • Use Column Chromatography when:

    • The crude product is a complex mixture with multiple components.

    • Impurities have similar solubility characteristics to the product, making recrystallization ineffective.

    • The highest possible purity is required for applications like reference standard generation or sensitive biological assays.

Below is a decision workflow to guide your choice.

Purification Decision Workflow Start Crude this compound (Assess purity by TLC/NMR) CheckPurity Crude Purity >90%? Start->CheckPurity Recrystallization Recrystallization CheckPurity->Recrystallization  Yes ColumnChrom Flash Column Chromatography CheckPurity->ColumnChrom  No / Complex Mixture FinalProduct Pure Product (Verify Purity) Recrystallization->FinalProduct PostChromPurify Purity Sufficient? ColumnChrom->PostChromPurify PostChromPurify->Recrystallization  No (for polishing) PostChromPurify->FinalProduct  Yes Column Chromatography Workflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column (Add slurry, tap to settle) A->B C 3. Load Sample (Concentrated solution or dry load) B->C D 4. Add Eluent & Elute (Apply pressure) C->D E 5. Collect Fractions (In sequential test tubes) D->E F 6. Analyze Fractions (Using TLC) E->F G 7. Combine Pure Fractions F->G Identify pure fractions H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

References

identifying common side products in 5,6-Difluorooxindole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Difluorooxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate common side products, ultimately improving your reaction yields and product purity.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Sunitinib. Its reactivity is primarily centered around three key positions: the nitrogen atom (N1), the nucleophilic carbon at the C3 position, and the carbonyl group. The electron-withdrawing nature of the two fluorine atoms on the benzene ring influences the acidity of the N-H proton and the electrophilicity of the carbonyl carbon. Understanding this electronic landscape is crucial for predicting and controlling reaction outcomes.

II. Troubleshooting Guide: Common Side Products and Solutions

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Multiple products observed in N-alkylation reactions.

Question: I am trying to perform an N-alkylation on this compound using an alkyl halide and a base like sodium hydride, but I am observing multiple spots on my TLC plate. What are the likely side products and how can I favor N-alkylation?

Answer: The most common issue in the N-alkylation of oxindoles is the competition between N-alkylation and C3-alkylation. The ambident nature of the oxindole anion, which has nucleophilic character on both the nitrogen and the C3 carbon, is the root cause of this side reaction.

  • Likely Side Products:

    • C3-mono-alkylated oxindole: The alkyl group is attached to the C3 position instead of the nitrogen.

    • N,C3-dialkylated oxindole: Alkylation occurs at both the nitrogen and the C3 position.

    • C3,C3-dialkylated oxindole: Two alkyl groups are attached to the C3 position.

  • Causality and Mechanism: When a base is used to deprotonate the this compound, an anion is formed which is in resonance, with negative charge density on both the nitrogen and the C3 carbon. While N-alkylation is often the thermodynamically favored product, C3-alkylation can be kinetically favored under certain conditions. The choice of base, solvent, and reaction temperature can significantly influence the N/C selectivity.

  • Troubleshooting and Optimization:

    • Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation.[1] Using a milder base or incomplete deprotonation can lead to a higher proportion of C3-alkylation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. However, in some cases, higher temperatures have been shown to favor N-alkylation. Careful temperature screening is recommended.

    • Order of Addition: Adding the alkylating agent dropwise to the solution of the pre-formed oxindole anion can help maintain a low concentration of the electrophile, which can reduce the incidence of dialkylation.[1]

    • Protecting Groups: In complex syntheses, consider temporarily protecting the C3 position to ensure exclusive N-alkylation.

Issue 2: Formation of geometric isomers in Knoevenagel condensations.

Question: I am performing a Knoevenagel condensation of this compound with an aldehyde and I am obtaining a mixture of E/Z isomers. How can I control the stereoselectivity of this reaction?

Answer: The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds at the C3 position of the oxindole ring.[2] A common outcome is the formation of a mixture of geometric isomers (E and Z) of the resulting exocyclic double bond.

  • Likely Side Products:

    • E-isomer: The higher priority substituents on each carbon of the double bond are on opposite sides.

    • Z-isomer: The higher priority substituents on each carbon of the double bond are on the same side. The Z-isomer is often the thermodynamically more stable product in many oxindole condensations.

  • Causality and Mechanism: The initial nucleophilic addition of the C3-anion of the oxindole to the aldehyde is followed by elimination of water. The stereochemical outcome of the elimination step determines the E/Z ratio of the final product. The relative stability of the E and Z isomers and the reaction conditions (catalyst, solvent, temperature) can influence this ratio. Often, the initial kinetic product mixture can equilibrate to the thermodynamically more stable isomer.

  • Troubleshooting and Optimization:

    • Catalyst Choice: The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[1][3] The choice and amount of catalyst can influence the E/Z ratio.

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the transition state energies leading to the E and Z isomers. Protic solvents like ethanol are commonly used.[3]

    • Equilibration: If a mixture is obtained, it may be possible to isomerize the mixture to the more stable isomer by prolonged reaction times or by heating the product mixture in the presence of a catalytic amount of acid or base.

    • Purification: If separation is difficult, derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group, could be an option.

Issue 3: Low yields and complex mixtures in reactions under strongly acidic or basic conditions.

Question: I am attempting a reaction with this compound that requires either strongly acidic or basic conditions, and I am observing significant decomposition of my starting material and a complex mixture of products. What is happening?

Answer: The oxindole core, while relatively stable, can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.

  • Likely Side Products:

    • Polymerization Products: Under strong acid, the oxindole ring can be protonated, leading to polymerization, often observed as a discoloration of the reaction mixture (pink, purple, or brown).

    • Ring-Opened Products: Strong bases can promote hydrolysis of the amide bond within the oxindole ring, leading to the formation of a 2-amino-4,5-difluorophenylacetic acid derivative.

    • Oxidation Products: The electron-rich nature of the indole-like core makes it susceptible to oxidation, which can be exacerbated by harsh reaction conditions. This can lead to the formation of isatin-type byproducts or further degradation.

  • Causality and Mechanism: Strong acids can protonate the C3 position of the oxindole, forming a reactive cation that can act as an electrophile and attack another oxindole molecule, initiating polymerization. Strong bases can directly attack the electrophilic carbonyl carbon, leading to hydrolytic ring opening.

  • Troubleshooting and Optimization:

    • Moderate Reaction Conditions: Whenever possible, opt for milder reaction conditions. Use weaker acids or bases, and lower reaction temperatures.

    • Protecting Groups: If harsh conditions are unavoidable, consider protecting the N-H group to modulate the reactivity of the oxindole ring.

    • Inert Atmosphere: To minimize oxidative side products, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to minimize reaction times and prevent prolonged exposure to harsh conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the C3-functionalization of this compound?

A1: Besides the desired mono-C3-functionalized product, the most common side products are:

  • N-functionalized product: If the nitrogen is unprotected, it can compete with C3 as the site of reaction.

  • C3,C3-difunctionalized product: Especially with reactive electrophiles and strong bases, a second functional group can be introduced at the C3 position.[4]

  • Bis(indolyl)methanes: In reactions with aldehydes or their precursors, a common side product is the formation of a bis(indolyl)methane, where two oxindole units are linked by a methylene bridge at their C3 positions.

Q2: Can this compound undergo self-condensation or dimerization?

A2: Under strongly basic conditions, deprotonation at the C3 position followed by nucleophilic attack on the carbonyl group of another oxindole molecule can potentially lead to aldol-type self-condensation products. Dimerization through oxidative coupling at various positions on the ring is also a possibility, especially if oxidizing agents are present.

Q3: How do the fluorine substituents affect the reactivity and potential side products?

A3: The two electron-withdrawing fluorine atoms have several effects:

  • Increased Acidity: They make the N-H proton more acidic compared to unsubstituted oxindole, facilitating its deprotonation.

  • Modified Nucleophilicity: The overall electron density of the aromatic ring is reduced, which can decrease its susceptibility to electrophilic attack compared to non-fluorinated analogs.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): While not a common side reaction under typical conditions for N- or C3-functionalization, under very harsh conditions with strong nucleophiles, SNAr at the fluorine-bearing positions could be a theoretical possibility, though highly unlikely.

IV. Experimental Protocols and Data

Protocol: Knoevenagel Condensation for the Synthesis of a Sunitinib Analog Precursor

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide for Sunitinib synthesis)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization or column chromatography.

Table 1: Troubleshooting Knoevenagel Condensation

Observed Issue Potential Cause Recommended Solution
Low ConversionInsufficient heating or catalystIncrease reaction time, temperature, or catalyst loading.
Mixture of E/Z IsomersKinetic control or similar isomer stabilityAttempt equilibration by extending reaction time or adding a catalytic amount of acid post-reaction. Optimize catalyst and solvent.
Formation of dark impuritiesDecomposition at high temperatureReduce reaction temperature and/or time. Conduct the reaction under an inert atmosphere.

V. Visualizing Reaction Pathways

Diagram 1: Competing N- vs. C3-Alkylation

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways cluster_2 Further Side Reactions A This compound C Oxindole Anion (Resonance Stabilized) A->C Deprotonation B Base (e.g., NaH) D N-Alkylated Product (Desired) C->D N-attack E C3-Alkylated Product (Side Product) C->E C3-attack G N,C3-Dialkylated Product D->G + R-X E->G + R-X H C3,C3-Dialkylated Product E->H + R-X F Alkyl Halide (R-X)

Caption: Competing pathways in the alkylation of this compound.

Diagram 2: Troubleshooting Knoevenagel Condensation

G cluster_0 Analysis cluster_1 Troubleshooting Paths cluster_2 Solutions start Start: Knoevenagel Reaction outcome Reaction Outcome Analysis (TLC, LC-MS, NMR) start->outcome low_yield Low Yield/ Incomplete Reaction outcome->low_yield Low Conversion isomers E/Z Isomer Mixture outcome->isomers Multiple Products impure Decomposition/ Impurity Formation outcome->impure Dark Color/ Complex Mixture sol_yield Increase Temp/Time Add more catalyst low_yield->sol_yield sol_isomers Equilibrate (Heat, Acid/Base cat.) Optimize Solvent/Catalyst isomers->sol_isomers sol_impure Lower Temperature Inert Atmosphere Shorter Reaction Time impure->sol_impure

Caption: Decision tree for troubleshooting Knoevenagel condensation reactions.

VI. References

  • Fong, T. A. et al. (1999). SU5416 is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. Cancer Research, 59(1), 99-106. (Available at: --INVALID-LINK--)

  • Sun, L. et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119.

  • Semenyuta, I. V. et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Medicinal Chemistry. (Available at: --INVALID-LINK--)

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (Available at: --INVALID-LINK--)

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. (Available at: --INVALID-LINK--)

  • Wikipedia. (2023). Knoevenagel condensation. (Available at: --INVALID-LINK--)

  • Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (Available at: --INVALID-LINK--)

  • Chase, C. E. et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 22(9), 3593–3598. (Available at: --INVALID-LINK--)

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. (Available at: --INVALID-LINK--)

  • BOC Sciences. (n.d.). Sunitinib and Impurities. (Available at: --INVALID-LINK--)

References

Technical Support Center: Synthesis of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Difluorooxindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. As a key intermediate in the development of various pharmaceuticals, achieving a high yield of pure this compound is often critical. This document, presented in a question-and-answer format, provides in-depth, field-proven insights to help you navigate the challenges of its synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common synthetic routes, and which critical steps should I investigate first?

A1: Low yield is a multifaceted problem that often stems from inefficiencies in one or more steps of the synthetic sequence. The most prevalent and reliable methods for synthesizing this compound generally converge on a few key strategies.

One of the most common laboratory-scale methods is the reductive cyclization of 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin) .[1] This method is often favored for its relatively straightforward execution.

A more modern and increasingly popular approach is a transition metal-free photochemical cascade addition/cyclization .[2][3] This method can offer excellent yields but requires specialized photochemical equipment.

To troubleshoot low yields, you should systematically evaluate the following:

  • Purity and Reactivity of Starting Materials: Ensure the precursors, such as 5,6-difluoroisatin or the corresponding N-aryl acrylamide, are pure. Impurities can inhibit catalysts or participate in side reactions.

  • Efficiency of the Key Bond-Forming Step: This is the cyclization step. Incomplete reactions or the formation of side products are common culprits.

  • Workup and Purification Losses: The product can be lost during extraction, washing, or chromatography. Ensure your purification protocol is optimized for this specific molecule.

The following workflow provides a logical approach to diagnosing yield issues.

Troubleshooting_Workflow start Low Yield of this compound Observed check_sm Step 1: Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reaction Step 2: Monitor Reaction Progress (TLC, LC-MS) start->check_reaction check_workup Step 3: Analyze Workup & Purification (Check aqueous layers, column fractions) start->check_workup sm_impure Problem: Impure Precursors check_sm->sm_impure Purity <95%? reaction_incomplete Problem: Incomplete Conversion check_reaction->reaction_incomplete Starting material remains? side_products Problem: Side-Product Formation check_reaction->side_products Multiple new spots on TLC? loss_during_purification Problem: Product Loss check_workup->loss_during_purification Mass balance low? solve_sm Solution: Re-purify starting materials (Crystallization, Chromatography) sm_impure->solve_sm solve_reaction Solution: Optimize Reaction Conditions (Temp, Time, Reagent Stoichiometry) reaction_incomplete->solve_reaction solve_side_products Solution: Adjust Conditions to Minimize (Lower Temp, Different Catalyst/Solvent) side_products->solve_side_products solve_purification Solution: Refine Purification Protocol (Optimize solvent system, pH adjustment) loss_during_purification->solve_purification

Caption: General troubleshooting workflow for low yield.

Q2: I'm using the reductive cyclization of 5,6-difluoroisatin. My reaction is sluggish, and the yield is poor. How can I optimize this specific step?

A2: This is a classic issue often related to the generation and activity of the reducing agent. The synthesis from 5,6-difluoroisatin typically uses a low-valent titanium reagent, generated in situ from TiCl₄ and a reducing agent like zinc powder.[1] The success of this reaction hinges on the quality of this reagent.

Causality: The low-valent titanium species is highly oxygen- and moisture-sensitive. Its effective concentration will be drastically reduced if the reaction is not performed under strictly anhydrous and inert conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Solvent: Use freshly distilled, anhydrous THF. THF is hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) prior to use.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen).

    • Reagents: Use freshly opened or properly stored TiCl₄. Zinc powder should be activated if it appears oxidized (e.g., by washing with dilute HCl, followed by water, ethanol, ether, and drying under vacuum).

  • Optimize Reagent Addition and Temperature:

    • Add TiCl₄ dropwise to the zinc suspension at room temperature or below (0°C) to control the initial exotherm.

    • After the addition, refluxing the mixture for 2-3 hours is crucial to ensure the complete formation of the active low-valent titanium reagent.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 5,6-difluoroisatin. An optimized reaction should show complete conversion within 5-15 minutes after the isatin solution is added to the titanium reagent at room temperature.[1]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Anhydrous THFFreshly distilled, anhydrous THFRemoves peroxide and water impurities that quench the reagent.
Atmosphere NitrogenHigh-purity ArgonArgon is denser than air, providing a more stable inert blanket.
Zinc Commercial powderAcid-washed, activated zincRemoves the passivating oxide layer, increasing surface area and reactivity.
TiCl₄ Addition Room Temperature0 °C, dropwiseBetter control over the exotherm during reagent formation.
Reaction Time 5 minMonitored by TLC until SM is consumedAvoids potential side reactions or degradation from prolonged exposure to the reagent.
Q3: I am attempting the photochemical synthesis route but observing a complex mixture of products. What factors are most critical in this reaction?

A3: The photochemical approach, which often involves a cascade addition/cyclization of an N-aryl acrylamide with a difluoroalkyl radical source, is elegant but sensitive to specific reaction parameters.[2][3] A complex product mixture suggests that side reactions are competing with the desired pathway.

Causality: The reaction proceeds via a radical mechanism. The concentration and lifetime of the desired radical species must be controlled to favor the intramolecular cyclization over intermolecular reactions or degradation.

Key Optimization Parameters:

  • Light Source and Wavelength: The choice of irradiation source is critical. The reaction often requires a specific wavelength (e.g., 390 nm) to excite the photocatalyst or initiate the radical formation without decomposing the starting materials or product.[2][3] Using a broad-spectrum lamp when a specific wavelength is needed can lead to undesired photochemistry.

  • Solvent: These reactions are highly solvent-dependent. Polar aprotic solvents like DMSO are often required to achieve high yields.[2] Switching to other solvents, even other polar aprotics, can completely inhibit the reaction.

  • Base and Additives: The presence of a specific base (e.g., KHCO₃) and additives like sodium formate is often crucial.[2] These components can act as co-catalysts or radical scavengers that prevent undesired pathways. Do not substitute them without re-optimizing the entire system.

  • Degassing: While some protocols are run "open-to-air," oxygen can be a radical scavenger and can interfere with many photochemical reactions. If you are getting complex mixtures, try degassing the solvent via a "freeze-pump-thaw" cycle or by sparging with argon for 30 minutes before starting the irradiation.

Photo_Reaction cluster_0 Reaction Initiation cluster_1 Radical Cascade N_Aryl_Acrylamide N-Aryl Acrylamide Radical_Addition Radical Addition to Alkene N_Aryl_Acrylamide->Radical_Addition Radical_Source Difluoroalkyl Radical Source (e.g., Trifluoroacetate) Radical_Formation Formation of gem-Difluoromethyl Radical Radical_Source->Radical_Formation Photocatalyst Photocatalyst + Additives (ArSH, HCO₂Na) Photocatalyst->Radical_Formation Light Light (hv) (e.g., 390 nm) Light->Photocatalyst Radical_Formation->Radical_Addition Intramolecular_Cyclization Intramolecular Cyclization (Key Step) Radical_Addition->Intramolecular_Cyclization Product This compound Intramolecular_Cyclization->Product

Caption: Simplified workflow for photochemical synthesis.

Q4: My purification by column chromatography is difficult. The product co-elutes with impurities, or I experience significant product loss on the column. What can I do?

A4: Purification is a critical step where a significant portion of the yield can be lost. This compound is a moderately polar compound, and finding the right conditions to separate it from structurally similar impurities is key.

Troubleshooting Purification:

  • Optimize the Solvent System: A standard system is petroleum ether/ethyl acetate.[1]

    • If impurities are more polar and elute close to your product, decrease the polarity (increase the petroleum ether ratio).

    • If impurities are less polar, try a different solvent system altogether. Dichloromethane/methanol can offer different selectivity. Perform small-scale TLC analysis with various solvent systems to find the one that gives the best separation.

  • Column Packing and Loading:

    • Use a high-quality silica gel with a consistent particle size.

    • Dry-load the crude product onto the column. This involves adsorbing your crude material onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This technique prevents streaking and improves resolution compared to liquid-loading a concentrated solution.

  • Consider an Acid/Base Wash During Workup: Before chromatography, an acid wash (e.g., 3% HCl) followed by a water wash can remove basic impurities.[1] Conversely, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities. This simplifies the mixture before it even reaches the column.

  • Crystallization as an Alternative: If your crude product is >90% pure, consider crystallization instead of or after chromatography. This can be a highly effective method for removing small amounts of impurities and is more scalable than chromatography.[4] Experiment with different solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from established literature procedures.[1]

Reagents & Equipment:

  • 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin)

  • Titanium (IV) chloride (TiCl₄)

  • Zinc powder (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add activated zinc powder (6 eq.).

    • Add freshly distilled anhydrous THF to create a suspension.

    • Under a steady stream of inert gas, add TiCl₄ (3 eq.) dropwise via syringe to the stirring suspension at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The mixture will typically turn dark brown or black.

    • Cool the suspension of the low-valent titanium reagent to room temperature.

  • Reduction of 5,6-Difluoroisatin:

    • Dissolve 5,6-difluoroindoline-2,3-dione (1 eq.) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the isatin derivative to the stirring suspension of the titanium reagent at room temperature.

    • Monitor the reaction by TLC (e.g., 5:1 petroleum ether/ethyl acetate). The reaction is typically complete within 5-15 minutes.

  • Workup and Purification:

    • Once the reaction is complete (disappearance of starting material by TLC), quench the reaction by carefully pouring it into a beaker containing 3% aqueous HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like chloroform or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with water (3 x volume) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 and moving to 5:1) to afford the pure this compound.

References

stability issues and degradation pathways of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Difluorooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the successful application of this compound in your research.

Troubleshooting Guide: Stability and Degradation

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing insights into potential causes and actionable solutions.

Issue 1: Discoloration of solid this compound upon storage (e.g., turning pink, brown, or black).

  • Probable Cause: The discoloration of solid this compound is likely due to gradual oxidation and/or polymerization. The oxindole core, particularly the lactam ring, can be susceptible to air oxidation, which may be accelerated by exposure to light and ambient moisture. Similar indole-containing compounds are known to be sensitive to oxidation.[1][2] The formation of colored oligomers or polymers is a common degradation pathway for indole derivatives.[1][2][3]

  • Solution:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[4]

    • Light Protection: Keep the storage vial in the dark, for example, by wrapping it in aluminum foil or using an amber vial. Photolytic degradation is a common issue for many organic molecules.[5]

    • Low Temperature: Store the compound at a low temperature, preferably at -20°C, to reduce the rate of potential degradation reactions.

    • Quality Check: Before use, if discoloration is observed, it is advisable to check the purity of the compound by an appropriate analytical method, such as HPLC or LC-MS, to assess the extent of degradation.

Issue 2: Inconsistent results or loss of activity in solution-based assays.

  • Probable Cause: Degradation of this compound in solution is a primary suspect for inconsistent assay results. The stability of the compound in solution is highly dependent on the solvent, pH, and presence of dissolved oxygen. Oxindoles can be susceptible to hydrolysis of the lactam ring, especially under strong acidic or basic conditions. Furthermore, oxidation can occur more rapidly in solution compared to the solid state.

  • Solution:

    • Solvent Selection: Use high-purity, degassed solvents for preparing solutions. Protic solvents may facilitate hydrolysis, so consider aprotic solvents if compatible with your experimental setup.

    • pH Control: Buffer your solutions to a neutral or slightly acidic pH, if your experiment allows. Avoid strongly acidic or basic conditions. The stability of related compounds has been shown to be pH-dependent.[6]

    • Fresh Preparations: Prepare solutions fresh before each experiment. Avoid long-term storage of solutions, even at low temperatures.

    • Inert Conditions: If possible, prepare and handle solutions under an inert atmosphere to prevent oxidation.

    • Forced Degradation Study: To understand the stability in your specific experimental conditions, consider performing a mini forced degradation study by exposing a solution of the compound to acid, base, oxidant (e.g., H₂O₂), and light, and analyzing the results by HPLC or LC-MS.[7][8]

Issue 3: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) during analysis.

  • Probable Cause: The appearance of new peaks in your chromatogram indicates the formation of degradation products or impurities. These can arise from the synthetic route or from degradation during storage or sample preparation.[9] Common degradation pathways include oxidation, dimerization, and hydrolysis.

  • Solution:

    • Characterize Impurities: If possible, use LC-MS/MS to obtain the mass of the impurity peaks to hypothesize their structures.[8] Common degradation products could include the hydrolyzed product (amino acid), oxidized species (isatin derivative), or dimers.

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products. This may require adjusting the mobile phase, column, or gradient.[7]

    • Review Handling Procedures: Scrutinize your sample preparation and handling procedures for potential sources of contamination or degradation, such as incompatible solvents or excessive exposure to air or light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended).[10][11]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as DMSO and DMF. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium. Always use high-purity, and if possible, degassed solvents.

Q3: Is this compound sensitive to pH?

A3: Yes, oxindole derivatives can be sensitive to pH. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to maintain the pH of solutions in the neutral to slightly acidic range for optimal stability.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection.[5] This allows you to quantify the parent compound and detect the formation of any degradation products over time.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of the oxindole scaffold, the primary degradation pathways are likely to be:

  • Oxidation: Oxidation of the C3 position of the oxindole ring to form a 5,6-difluoroisatin derivative.

  • Hydrolysis: Cleavage of the amide bond in the lactam ring to form the corresponding amino acid.

  • Polymerization: Self-reaction of the molecule to form colored oligomers or polymers, which is a known issue for indole derivatives.[1][2]

Visualizing Degradation Pathways and Experimental Workflows

To aid in understanding the potential stability issues and how to address them, the following diagrams illustrate the hypothesized degradation pathways and a recommended experimental workflow for stability testing.

cluster_main Hypothesized Degradation of this compound cluster_products Degradation Products This compound This compound Oxidation Oxidation (O₂, light) This compound->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Polymerization Polymerization This compound->Polymerization 5,6-Difluoroisatin 5,6-Difluoroisatin Oxidation->5,6-Difluoroisatin Amino Acid Derivative Amino Acid Derivative Hydrolysis->Amino Acid Derivative Colored Oligomers Colored Oligomers Polymerization->Colored Oligomers

Caption: Hypothesized degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_evaluation Data Evaluation start Prepare Stock Solution of this compound acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative photolytic Photolytic (UV/Vis light) start->photolytic thermal Thermal (e.g., 60°C) start->thermal analysis Analyze by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradants analysis->identify report Report Stability Profile quantify->report identify->report

Caption: Recommended workflow for a forced degradation study.

References

minimizing impurities during the synthesis of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Difluorooxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities during this synthetic process. Here, we combine established chemical principles with practical, field-proven insights to ensure you achieve the highest possible purity for your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis of this compound, providing quick and accessible answers to get you started.

1. What are the most common synthetic routes to this compound?

Several synthetic strategies can be employed to construct the this compound scaffold. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity profile. Common approaches include:

  • Palladium-Catalyzed Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of an N-aryl acrylamide derivative. These reactions are known for their efficiency and functional group tolerance.[1]

  • Reduction of 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin): The corresponding isatin can be reduced to the oxindole. This is a straightforward method if the starting isatin is readily available.

  • Photochemical Methods: Recent advancements have demonstrated the use of photochemical reactions for the synthesis of fluorinated oxindoles.[2]

2. My final product of this compound has a persistent yellow or brownish tint. What could be the cause?

A colored impurity is often indicative of residual starting materials or byproducts containing chromophores. Potential culprits include:

  • Unreacted Nitro-aromatic Precursors: If your synthesis starts from a nitro-substituted aromatic compound, incomplete reduction can leave traces of colored nitro compounds.

  • Oxidation of the Oxindole Ring: Oxindoles can be susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by exposure to air and light, especially in the presence of trace metals.[3][4]

  • Palladium Residues: If a palladium-catalyzed reaction was employed, residual palladium species can sometimes impart color to the final product.

3. What are the recommended analytical techniques to assess the purity of this compound?

A combination of chromatographic and spectroscopic methods is essential for a thorough purity assessment.

Technique Purpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and preliminary purity check.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of minor impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of impurities. Both ¹H and ¹⁹F NMR are crucial for fluorinated compounds.[6]
Mass Spectrometry (MS) Determination of the molecular weight of the product and identification of impurities by their mass-to-charge ratio.

4. How can I best store this compound to prevent degradation?

To maintain the integrity of your this compound, it is recommended to:

  • Store the compound in a tightly sealed, amber glass vial to protect it from light and air.

  • Keep it in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

II. Troubleshooting Guide: Minimizing Impurities

This in-depth guide provides a structured approach to identifying and mitigating common impurities encountered during the synthesis of this compound.

Symptom 1: Incomplete Reaction - Presence of Starting Material in the Final Product

Potential Cause:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Inefficient Catalyst Activity: The palladium catalyst (if used) may be deactivated or of poor quality.

  • Poor Quality Reagents or Solvents: Impurities in reagents or solvents can inhibit the reaction.

Suggested Solution:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time if necessary.

  • Optimize Reaction Conditions: If the reaction stalls, consider a modest increase in temperature.

  • Catalyst and Reagent Quality: Ensure the use of high-purity reagents and anhydrous solvents. For palladium-catalyzed reactions, use a fresh, high-quality catalyst.

Symptom 2: Appearance of an Unexpected Spot on TLC/Peak in HPLC with a Higher Molecular Weight

Potential Cause:

  • Dimerization or Oligomerization: Oxindole derivatives can sometimes undergo self-condensation or other side reactions leading to higher molecular weight impurities.[7]

  • Reaction with Solvent or Reagents: The product or intermediates may react with the solvent (e.g., DMF) or other reagents in the reaction mixture.

Suggested Solution:

  • Control of Stoichiometry and Concentration: Use the correct stoichiometry of reagents and avoid overly concentrated reaction mixtures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions.

  • Purification: These larger impurities can often be effectively removed by column chromatography or recrystallization.

Symptom 3: Broad or Unresolved Peaks in NMR Spectrum

Potential Cause:

  • Presence of Paramagnetic Impurities: Residual metals, such as palladium, can cause significant broadening of NMR signals.

  • Multiple Isomers or Tautomers: While less common for the oxindole core itself, impurities may exist as a mixture of isomers.

  • Poor Sample Preparation: Insoluble material or insufficient sample concentration can lead to poor quality spectra.

Suggested Solution:

  • Metal Scavenging: Treat the crude product with a metal scavenger or perform a filtration through a plug of celite or silica gel to remove residual metals.

  • Thorough Purification: Ensure the sample is highly pure before NMR analysis.

  • Proper Sample Preparation: Filter the NMR sample through a small cotton plug in a Pasteur pipette to remove any particulate matter. Ensure the sample is fully dissolved in the deuterated solvent.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

This is a general protocol and may require optimization based on the specific impurity profile.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This dry-loading method often provides better separation.[8]

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system. A common starting point for oxindoles is a mixture of hexanes and ethyl acetate.[9]

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for oxindoles include ethanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Visual Guides

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product SM e.g., N-(3,4-difluorophenyl)acrylamide Reaction Palladium-Catalyzed Intramolecular Cyclization SM->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for an Impure Product

G Start Impure Product Detected (TLC/HPLC/NMR) CheckSM Is starting material present? Start->CheckSM Optimize Optimize reaction conditions: - Increase time/temperature - Check catalyst/reagents CheckSM->Optimize Yes NewSpots Are there new, unexpected spots? CheckSM->NewSpots No Optimize->Start Re-run reaction Characterize Characterize impurities (LC-MS, NMR) NewSpots->Characterize Oxidation Consider oxidation or dimerization Characterize->Oxidation Purify Select appropriate purification method: - Column Chromatography - Recrystallization Oxidation->Purify PureProduct Pure this compound Purify->PureProduct

Caption: A decision tree to guide the troubleshooting of an impure product.

Potential Formation of an Oxidized Impurity

G Oxindole This compound Impurity 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin) Oxindole->Impurity Oxidation Oxidant [O] (e.g., air, trace metals)

References

Validation & Comparative

A Comparative Guide to 5,6-Difluorooxindole and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2] This "privileged scaffold" is readily modified, allowing for the synthesis of a diverse library of derivatives with a wide range of therapeutic applications. Oxindole analogs have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] A notable example of a successful oxindole-based drug is Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4][5] The strategic placement of substituents on the oxindole ring system can profoundly influence the compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of 5,6-difluorooxindole with its non-fluorinated and mono-fluorinated counterparts, offering insights for researchers in drug development.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its properties.[6] Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[7]

Key Considerations:

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[8][9] This can enhance membrane permeability and cellular uptake.[6] It is anticipated that the lipophilicity would increase in the order: Oxindole < 5-Fluorooxindole ≈ 6-Fluorooxindole < this compound.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.

  • Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby protons. In the case of the oxindole scaffold, fluorination can affect the acidity of the N-H proton, which can be crucial for hydrogen bonding interactions with target proteins.

Table 1: Predicted Physicochemical Properties of Oxindole Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
OxindoleC₈H₇NO133.151.311
5-FluorooxindoleC₈H₆FNO151.14[10]1.511
6-FluorooxindoleC₈H₆FNO151.141.511
This compoundC₈H₅F₂NO169.13[11]1.711

Note: LogP values are estimations and may vary depending on the prediction software and experimental conditions. The values for 5-fluorooxindole and 6-fluorooxindole are assumed to be similar based on general principles.

Comparative Biological Activity: A Focus on Anticancer Properties

A direct comparison of the anticancer activity of this compound with its non-fluorinated and mono-fluorinated analogs from a single study is not available in the current literature. However, by examining data from various sources, we can piece together a picture of their relative potential. Many oxindole derivatives exert their anticancer effects through the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][12]

  • This compound: This analog has been explored as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. Its difluorinated structure is designed to enhance binding to target kinases.

  • 5-Fluorooxindole: Derivatives of 5-fluorooxindole have been synthesized and evaluated as sunitinib analogs, demonstrating significant antitumor activity against various cancer cell lines. Some of these derivatives have shown cell growth inhibition even greater than Sunitinib in certain cancer cell lines.

  • 6-Fluorooxindole: This analog also serves as a building block for bioactive compounds and has been associated with anti-inflammatory and anticancer properties.

  • Oxindole (unsubstituted): The parent oxindole scaffold is the foundation for numerous anticancer agents, and its derivatives have shown a wide range of potencies depending on the substitutions at the C3, N1, and other positions on the benzene ring.[3]

Table 2: Anticancer Activity of Selected Oxindole Analogs (Data from various sources)

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)
Spiro oxindole derivative (Compound 6)MCF-7 (Breast)3.55 ± 0.49Not specified
Spiro oxindole derivative (Compound 6)MDA-MB-231 (Breast)4.40 ± 0.468Not specified
3-alkenyl-2-oxindole (Compound 6c)HCT116 (Colon)5.33c-kit, VEGFR-2
Sunitinib (Reference)HCT116 (Colon)5.03c-kit, VEGFR-2
5-fluoro-2-oxindole derivative (Compound 3g)T-47D (Breast)GI = 96.17%VEGFR-2 (predicted)
5-fluoro-2-oxindole derivative (Compound 3g)HOP-92 (Lung)GI = 95.95%VEGFR-2 (predicted)

Note: IC50 and GI (Growth Inhibition) values are from different studies and should not be directly compared as absolute potencies due to variations in experimental conditions. This table illustrates the general anticancer potential of fluorinated oxindole derivatives.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A primary mechanism through which many oxindole analogs, including Sunitinib, exert their anticancer effects is by inhibiting the tyrosine kinase activity of VEGFR-2.[4][5] This inhibition disrupts the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxindole This compound (and analogs) Oxindole->VEGFR2 Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Oxindole Analogs (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Difluorooxindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the oxindole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds, particularly as kinase inhibitors.[1] The strategic introduction of fluorine atoms into small molecule drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5,6-difluorooxindole derivatives, a class of compounds with significant potential in the development of novel therapeutics. While comprehensive SAR studies dedicated exclusively to a broad series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from structurally related oxindole and fluorinated indole derivatives to elucidate key SAR trends and guide future research endeavors.

The this compound Core: A Strategic Starting Point

The this compound core offers a unique combination of structural rigidity and electronic properties. The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which can significantly influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. This, in turn, can impact hydrogen bonding interactions with target proteins and the compound's metabolic stability. The 5,6-difluoro substitution pattern is particularly interesting as it can modulate the electronic nature of the entire indole ring system, potentially leading to altered selectivity and potency against various kinase targets.

Structure-Activity Relationship Insights from Analogous Compounds

By examining the SAR of related oxindole and fluorinated indole derivatives, we can infer key structural modifications that are likely to influence the biological activity of this compound analogs. The most common point of diversification for the oxindole scaffold is the 3-position, often featuring a substituted exocyclic double bond.

The Critical Role of the 3-Substituent

The substituent at the 3-position of the oxindole ring plays a pivotal role in determining the potency and selectivity of these compounds as kinase inhibitors. Typically, this position is functionalized with a substituted benzylidene or a related heteroaromatic group.

Key Observations from Related Oxindole Derivatives:

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring are critical. Electron-donating groups, such as methoxy (OCH₃), and electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF₃), have been shown to modulate activity. The optimal substitution pattern is highly dependent on the specific kinase being targeted. For instance, in a series of 5-fluoro-2-oxindole derivatives targeting α-glucosidase, compounds with a 4-hydroxy-3-methoxybenzylidene and a 4-(dimethylamino)benzylidene substituent at the 3-position exhibited significantly enhanced inhibitory activity compared to the unsubstituted analog.[3]

  • Heterocyclic Rings: Replacing the benzylidene ring with various heterocyclic rings is a common strategy to explore different binding interactions and improve physicochemical properties. Pyrrole, pyrazole, and indole moieties are frequently employed.

  • Hydrogen Bonding: The ability of the 3-substituent to form hydrogen bonds with the hinge region of the kinase active site is often a key determinant of potency.

The following table summarizes the inhibitory activities of some representative 3-substituted oxindole derivatives against various kinases, providing a basis for predicting the potential activity of analogous 5,6-difluorooxindoles.

Compound ID Oxindole Core 3-Substituent Target Kinase IC₅₀ (nM) Reference
Sunitinib5-FluorooxindoleN-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideVEGFR-278.46[4]
AxitinibIndazoleN-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamideVEGFR-20.2[5]
Compound 6f2-Oxoindole2-(4-(2-(4-(trifluoromethyl)phenyl)acetamido)phenyl)PDGFRβ6.18[4]
Compound 9f2-Oxoindole3-((4-(benzyloxy)phenyl)methylene)PDGFRβ6.62[4]

Note: This table includes data from various oxindole derivatives to illustrate general SAR trends. Direct comparative data for a series of this compound derivatives is not available.

The Influence of N1-Substitution

Alkylation or arylation at the N1 position of the oxindole ring can also significantly impact biological activity. This modification can alter the compound's planarity, solubility, and ability to form hydrogen bonds. In many cases, a free N-H group is crucial for hydrogen bonding with the kinase hinge region. However, in some instances, N1-substitution can lead to enhanced potency by accessing additional binding pockets.

Proposed Kinase Signaling Pathway Inhibition

Many oxindole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6] The this compound scaffold is a promising starting point for the development of multi-targeted kinase inhibitors that can simultaneously block these key signaling pathways.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR DFO This compound Derivative DFO->VEGFR Inhibits DFO->PDGFR Inhibits DFO->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Survival

Caption: Proposed inhibition of key receptor tyrosine kinase pathways by this compound derivatives.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, the following detailed experimental protocols are provided.

General Synthesis of 3-Substituted-5,6-difluorooxindoles

This protocol describes a general method for the synthesis of 3-substituted-5,6-difluorooxindoles via a Knoevenagel condensation.

G reagents This compound + Substituted Aldehyde reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) reagents->reaction product 3-Substituted-5,6-difluorooxindole reaction->product purification Purification (Crystallization or Chromatography) product->purification final_product Pure Product purification->final_product

References

A Comparative Guide to Analytical Method Validation for 5,6-Difluorooxindole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for the validation of 5,6-Difluorooxindole quantification, a key heterocyclic scaffold in medicinal chemistry. We will delve into the technical nuances of method validation, offering a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is designed to equip you with the expertise to select and validate an analytical method that is not only compliant with regulatory standards but also scientifically sound and fit for its intended purpose.

The Criticality of Method Validation in Drug Development

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] For a compound like this compound, which may act as a crucial building block or intermediate, accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][4][5][6][7] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of good scientific practice.

A significant consideration for fluorinated compounds like this compound is their potential for defluorination under certain analytical conditions, which can lead to the formation of impurities and inaccurate quantification.[8][9][10] Therefore, the chosen analytical method must be robust enough to prevent or accurately account for such degradation.

Comparative Analysis of Analytical Techniques

The two most prevalent and suitable techniques for the quantification of small organic molecules like this compound are HPLC-UV and LC-MS/MS. The choice between these methods depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and the chromophoric properties of the analyte. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS offers superior selectivity by utilizing the mass-to-charge ratio (m/z) of the parent and fragment ions, providing an additional dimension of separation and identification.[11]
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeLC-MS/MS is inherently more sensitive due to the low background noise and high signal-to-noise ratio achieved with mass spectrometric detection, making it ideal for trace-level analysis.[12][13]
Linearity & Range GoodExcellentBoth techniques can demonstrate excellent linearity over a defined range.[14][15] LC-MS/MS often provides a wider dynamic range. The range should encompass the expected concentrations of this compound in the samples.[16]
Accuracy & Precision GoodExcellentBoth methods can achieve high accuracy and precision when properly validated. LC-MS/MS often exhibits lower variability due to its high selectivity and reduced matrix effects when using an appropriate internal standard.[11][17]
Robustness GoodGoodRobustness is method-dependent and must be evaluated by deliberately varying parameters like pH, mobile phase composition, and temperature.[11] For this compound, assessing stability and potential for defluorination under different conditions is crucial.[8][9]
Cost & Complexity LowerHigherHPLC-UV systems are more common in QC labs, less expensive to acquire and maintain, and require less specialized training. LC-MS/MS instruments are a significant capital investment and demand a higher level of operator expertise.

Experimental Workflows & Protocols

A successful method validation follows a structured workflow. The following diagram illustrates the key stages of this process.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execute Execution cluster_Report Reporting & Lifecycle P1 Define Analytical Requirements P2 Method Development & Optimization P1->P2 P3 Write Validation Protocol P2->P3 E1 Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) P3->E1 R1 Analyze Data & Assess Against Acceptance Criteria E1->R1 R2 Write Validation Report R1->R2 R3 Method Implementation & Continuous Monitoring R2->R3

Caption: A generalized workflow for analytical method validation, from initial planning to ongoing monitoring.

Protocol 1: HPLC-UV Method Validation for this compound

This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound in a drug substance.

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.

  • Procedure:

    • Prepare a standard solution of this compound at a working concentration.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD of peak area < 2.0%, RSD of retention time < 1.0%, tailing factor ≤ 2.0, and a minimum number of theoretical plates (e.g., >2000).

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable for a drug product).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances.

    • Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solution to demonstrate separation from degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be pure and spectrally homogeneous.

3. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the working concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking a placebo or a known matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or by determining the concentration at which the precision (RSD) is acceptable (e.g., ≤ 10% for LOQ).

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (e.g., ±2% organic), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each varied condition and compare the results to those obtained under the nominal conditions.

  • Acceptance Criteria: The system suitability parameters should be met, and the results should not be significantly affected by the variations.

Protocol 2: LC-MS/MS Method Validation for this compound

This protocol is tailored for the validation of a more sensitive and selective LC-MS/MS method, often used for bioanalytical studies or trace impurity analysis.

1. System Suitability:

  • Objective & Procedure: Similar to HPLC-UV, but also includes monitoring of ion ratios and mass accuracy.

  • Acceptance Criteria: Consistent ion ratios and mass accuracy within predefined limits, in addition to chromatographic parameters.

2. Specificity and Selectivity:

  • Objective: To ensure no interference from endogenous matrix components or other metabolites.

  • Procedure:

    • Analyze at least six different lots of the blank matrix (e.g., plasma, tissue homogenate).

    • Analyze blank matrix spiked with the internal standard (IS).

    • Analyze blank matrix spiked with this compound at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: No significant interfering peaks at the retention times and mass transitions of the analyte and IS.

3. Linearity and Range:

  • Objective & Procedure: Similar to HPLC-UV, but typically uses a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity.

  • Acceptance Criteria: r² ≥ 0.995. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

4. Accuracy and Precision:

  • Objective & Procedure: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (LLOQ, low, mid, and high) in replicate (n=6) on the same day (intra-day) and on at least three different days (inter-day).

  • Acceptance Criteria: The mean accuracy at each level should be within ±15% of the nominal value (±20% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ).[18]

5. Matrix Effect:

  • Objective: To assess the suppression or enhancement of ionization of the analyte by co-eluting matrix components.

  • Procedure:

    • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

    • Evaluate in at least six different lots of the matrix.

  • Acceptance Criteria: The RSD of the matrix factor across the different lots should be ≤ 15%.

6. Recovery:

  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

7. Stability:

  • Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Method Comparison

The following diagram provides a visual comparison of the key attributes of HPLC-UV and LC-MS/MS for the quantification of this compound.

Method Comparison cluster_HPLCUV HPLC-UV cluster_LCMSMS LC-MS/MS cluster_Shared Shared Requirements H1 Lower Cost H2 Simpler Operation H1->H2 H3 Good for Assay & Purity H2->H3 H4 Moderate Sensitivity H3->H4 L1 Higher Cost L2 Complex Operation L1->L2 L3 Ideal for Bioanalysis & Trace Analysis L2->L3 L4 Very High Sensitivity & Selectivity L3->L4 S1 Robustness Testing S2 Linearity, Accuracy, Precision Validation S1->S2 S3 Stability Assessment (Crucial for Fluorinated Compounds) S2->S3

Caption: A comparative overview of HPLC-UV and LC-MS/MS for this compound analysis.

Conclusion

The selection of an analytical method for the quantification of this compound requires a thorough understanding of the method's intended purpose and the regulatory requirements. HPLC-UV offers a cost-effective and reliable solution for routine quality control applications where high sensitivity is not a prerequisite. Conversely, LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as bioanalytical studies, trace impurity determination, and the analysis of complex matrices.

Regardless of the chosen technique, a comprehensive validation study adhering to ICH, FDA, and EMA guidelines is mandatory to ensure the generation of reliable and reproducible data.[1][4][5][6][7] Special attention must be paid to the stability of this compound throughout the analytical process to mitigate the risk of defluorination and ensure accurate quantification. This guide provides a framework for making an informed decision and for designing a robust validation protocol that will withstand scientific and regulatory scrutiny.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the oxindole core is recognized as a "privileged scaffold".[1][2] This bicyclic heterocyclic structure is found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The versatility of the oxindole framework, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological profile.[4]

A key strategy in modern drug discovery is the incorporation of fluorine atoms into lead compounds.[6] Far from being a simple hydrogen isostere, fluorine possesses unique electronic properties that can profoundly influence a molecule's biological fate.[7][8] Its high electronegativity can alter the pKa of nearby functional groups, affecting solubility and protein binding.[7][9] The strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10][11] Furthermore, fluorine can modulate lipophilicity and form crucial interactions with target proteins, potentially increasing binding affinity and potency.[7][9][10]

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated oxindoles, supported by experimental data. We will explore how the strategic introduction of fluorine can amplify the inherent therapeutic potential of the oxindole scaffold, with a primary focus on anticancer applications where this strategy has been most impactful.

The Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The decision to introduce fluorine into a drug candidate is a calculated one, aimed at optimizing its drug-like properties. The diagram below illustrates the causal chain of effects initiated by fluorination.

F Fluorine Incorporation (into Oxindole Scaffold) P_Props Alters Physicochemical Properties F->P_Props PK_Props Improves Pharmacokinetic Properties F->PK_Props Lipophilicity Modulates Lipophilicity (logP) P_Props->Lipophilicity pKa Lowers pKa of Proximal Amines P_Props->pKa Conformation Influences Molecular Conformation P_Props->Conformation Binding Increased Target Binding Affinity P_Props->Binding Metabolism Enhances Metabolic Stability (Blocks C-H Oxidation) PK_Props->Metabolism Permeability Increases Membrane Permeability PK_Props->Permeability PK_Props->Binding Lipophilicity->Permeability pKa->Permeability Activity Enhanced Biological Activity Binding->Activity

Caption: Impact of Fluorination on Drug Properties.

Comparative Analysis of Anticancer Activity

The development of anticancer agents represents the most significant area of research for oxindole derivatives. Many function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.[12][13]

Mechanism of Action: Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that, when dysregulated, drive cancer progression.[13] The oxindole scaffold is a key component of several multi-kinase inhibitors, including the FDA-approved drug Sunitinib, which features a fluorine atom on the oxindole ring.[11][14] These inhibitors typically occupy the adenine pocket of the kinase's ATP-binding site, forming critical hydrogen bonds and preventing the phosphorylation of downstream substrates, thereby halting the signaling cascade that promotes cell growth.[14]

cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition by Oxindole Kinase_A Kinase Active Site Substrate_A Substrate Protein Kinase_A->Substrate_A phosphorylates ATP_A ATP ATP_A->Kinase_A binds Phospho_Substrate_A Phosphorylated Substrate Signal_A Cell Proliferation & Survival Phospho_Substrate_A->Signal_A leads to Kinase_B Kinase Active Site No_Signal_B Inhibition of Cell Proliferation Kinase_B->No_Signal_B results in Oxindole Oxindole Inhibitor (Fluorinated or Non-fluorinated) Oxindole->Kinase_B binds ATP_B ATP Block X ATP_B->Block Block->Kinase_B

Caption: General Mechanism of Kinase Inhibition by Oxindoles.

Fluorinated Oxindoles in Cancer Therapy

The introduction of fluorine can significantly enhance the antiproliferative activity of oxindoles. For instance, a study focused on prostate cancer developed a novel 2-oxindole fluorinated derivative that potently suppressed tumor growth in vivo.[15] This compound demonstrated a preference for the AMPKα1 kinase isoform.[15] Another study synthesized a series of 3,3-diindolyl oxyindoles starting from isatin and its 5-fluoro isatin counterpart.[16] Several of the resulting compounds, including fluorinated variants, showed potent cytotoxicity against the DU-145 prostate cancer cell line, with IC₅₀ values as low as 1.2 µM.[16]

The rationale for this enhanced activity is multifaceted:

  • Increased Binding Affinity: The electronegativity of fluorine can alter the electron distribution of the oxindole ring, leading to more favorable interactions with amino acid residues in the kinase active site.[10]

  • Metabolic Stability: Fluorination at a metabolically labile position can prevent enzymatic degradation, increasing the compound's half-life and bioavailability.[9][10]

  • Improved Membrane Permeation: By modulating lipophilicity and the pKa of adjacent groups, fluorine can enhance a compound's ability to cross cell membranes to reach its intracellular target.[7][9]

Non-Fluorinated Oxindoles in Cancer Therapy

Non-fluorinated oxindoles also serve as a rich source of potent anticancer agents. Spirooxindole derivatives, a class with a unique three-dimensional structure, have shown significant antiproliferative activity.[17][18] One study reported a spirooxindole with an N-benzyl substitution that exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 3.55 µM and 4.40 µM, respectively, while showing no toxicity to normal cells.[19] Other non-fluorinated derivatives have been shown to induce apoptosis and inhibit tubulin polymerization, a different but equally vital anticancer mechanism.[20]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes experimental data from various studies, comparing the cytotoxic effects (IC₅₀ values) of representative fluorinated and non-fluorinated oxindoles against human cancer cell lines.

Compound TypeSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Fluorinated 5-Fluoro isatin derivative (4d)DU-145 (Prostate)1.2[16]
Fluorinated 5-Fluoro isatin derivative (4c)DU-145 (Prostate)2.2[16]
Fluorinated 2-oxindole derivative (8c)PC-3 (Prostate)~5-10 (approx.)[15][21]
Fluorinated Benzimidazole-oxindole conjugateMCF-7 (Breast)1.59[22]
Non-Fluorinated 3,3-diindolyl oxyindole (4k)DU-145 (Prostate)3.6[16]
Non-Fluorinated Spirooxindole derivative (6)MCF-7 (Breast)3.55 ± 0.49[19]
Non-Fluorinated Spirooxindole derivative (6)MDA-MB-231 (Breast)4.40 ± 0.468[19]
Non-Fluorinated 3-thiooxindole derivative (9c)HCT-116 (Colon)6.64 ± 0.95[20]
Non-Fluorinated Oxindole derivative (SH-859)786-O (Kidney)~10-20 (approx.)[23]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies used. The following are detailed protocols for key experiments in the evaluation of oxindole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.

Experimental Workflow

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology
  • Cell Seeding: Human cancer cells (e.g., MCF-7, DU-145) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.[23]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated oxindole compounds in culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the test compounds (at concentrations typically ranging from 0.1 to 100 µM) is added.[15][23] A control group receives medium with vehicle (e.g., DMSO) only.

  • Drug Incubation: The cells are incubated with the compounds for 48 hours under the same conditions.[23][24]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[23]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).[23]

Protocol 2: Enzyme Inhibition Assay (General Kinase)

This protocol outlines a general method to determine the inhibitory potential of a compound against a specific protein kinase.[25][26]

Step-by-Step Methodology
  • Reagent Preparation: Prepare a reaction buffer suitable for the specific kinase being assayed (e.g., Tris-HCl buffer with MgCl₂, DTT). Prepare solutions of the purified recombinant kinase, the specific substrate peptide, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test oxindole compounds in the reaction buffer.

  • Pre-incubation: In a 96-well plate, mix the kinase enzyme with varying concentrations of the inhibitor.[26] Allow this mixture to pre-incubate for 10-15 minutes at room temperature to permit binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.[26] The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the enzyme to accurately identify competitive inhibitors.[27]

  • Reaction & Termination: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction can be terminated by adding a stop solution (e.g., EDTA).

  • Signal Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using γ-³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). Less light indicates higher kinase activity.

    • Fluorescence/ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[28]

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a demonstrably effective method for enhancing the biological activity of the oxindole scaffold, particularly in the context of anticancer drug discovery. Experimental data consistently show that fluorinated derivatives can exhibit superior potency compared to their non-fluorinated counterparts.[15][16][22] This enhancement is not serendipitous but is grounded in the fundamental physicochemical changes fluorine imparts, including increased metabolic stability, modulated lipophilicity, and the potential for stronger, more specific interactions with biological targets like protein kinases.[7][9][11]

While non-fluorinated oxindoles remain a valuable and potent class of compounds, the targeted use of fluorination provides medicinal chemists with a powerful tool for lead optimization. Future research should continue to explore the precise structure-activity relationships of fluorination at different positions on the oxindole ring to unlock new therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Cross-Reactivity Profiling of Fluorinated Oxindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its potency and, critically, its selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. The oxindole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several approved drugs. The strategic addition of fluorine atoms, such as in the 5,6-difluorooxindole backbone, is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability.

This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of such kinase inhibitors. Due to the limited public availability of comprehensive kinome-wide data for a specific this compound derivative, we will utilize a well-documented 5-fluoro-2-oxindole derivative as a representative example to illustrate the principles and workflows. This allows us to present real-world experimental approaches and data interpretation, providing a practical framework for your own research endeavors. We will compare its hypothetical selectivity profile with that of a known multi-kinase inhibitor, Sorafenib, to highlight the spectrum of selectivity profiles encountered in drug discovery.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1] Consequently, a small molecule designed to inhibit a specific kinase often interacts with multiple other kinases. This cross-reactivity is a double-edged sword. While it can be the source of adverse effects, a well-characterized polypharmacology can also be harnessed for therapeutic benefit, for instance, by simultaneously targeting multiple nodes in a disease-driving pathway.[1]

Therefore, early and comprehensive cross-reactivity profiling is essential to:

  • Identify potential off-target liabilities: Understanding which other kinases are inhibited can help predict potential toxicities.

  • Uncover new therapeutic opportunities: An unexpected inhibitory activity against a disease-relevant kinase could open new avenues for the compound's application.

  • Guide structure-activity relationship (SAR) studies: Selectivity data allows medicinal chemists to rationally design new analogs with improved target specificity.

  • Build a robust preclinical safety package: Regulatory agencies require a thorough characterization of a drug candidate's selectivity.

Methodologies for Kinome-Wide Selectivity Profiling

Two leading platforms for large-scale kinase inhibitor profiling are competition binding assays, such as KINOMEscan®, and cellular target engagement assays, like NanoBRET™.

Competition Binding Assays (e.g., KINOMEscan®)

This technology quantitatively measures the binding interactions between a test compound and a large panel of DNA-tagged kinases.[2][3][4] The assay is performed in vitro and does not require ATP, meaning it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than the concentration-dependent IC50.[2][3]

G cluster_0 KINOMEscan® Assay Principle cluster_1 Binding Reaction cluster_2 Result Interpretation ligand Immobilized Ligand on Solid Support wash Wash Step ligand->wash kinase DNA-Tagged Kinase kinase->ligand Competes for binding kinase->wash inhibitor Test Inhibitor (e.g., 5-Fluorooxindole derivative) inhibitor->kinase Binds to ATP pocket quantify Quantification wash->quantify Elute & quantify bound kinase via qPCR high_signal High qPCR Signal: No/Weak Inhibition quantify->high_signal low_signal Low qPCR Signal: Strong Inhibition quantify->low_signal

Caption: KINOMEscan® workflow diagram.

  • Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for later quantification.[5]

  • Ligand Immobilization: A kinase-binding ligand (a "bait") is biotinylated and immobilized on streptavidin-coated magnetic beads.[5]

  • Competition Assay: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1 µM for primary screening) are incubated together to allow binding to reach equilibrium.[5]

  • Washing: The beads are washed to remove any unbound kinase.

  • Elution and Quantification: The bound kinase is eluted from the beads, and the amount is quantified using qPCR of the DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.[3]

  • Data Analysis: The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound. For hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Cellular Target Engagement Assays (e.g., NanoBRET™)

While in vitro assays are powerful, they do not account for cell permeability or the competitive environment within a living cell. NanoBRET™ is a live-cell assay that measures the engagement of a test compound with its target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[6]

G cluster_0 NanoBRET™ Target Engagement Principle cluster_1 In Live Cells nluc_kinase Target Kinase fused to NanoLuc® (Energy Donor) bret_signal BRET Signal (Energy Transfer) nluc_kinase->bret_signal Proximity of Tracer allows BRET tracer Fluorescent Tracer (Energy Acceptor) tracer->nluc_kinase Binds to Target inhibitor Test Inhibitor inhibitor->nluc_kinase Competes with Tracer no_bret Reduced BRET Signal inhibitor->no_bret Displacement of Tracer reduces BRET

Caption: Principle of NanoBRET™ target engagement assay.

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[7]

  • Plating: After 24 hours, the transfected cells are harvested and plated into a 384-well white assay plate.

  • Compound and Tracer Addition: The test compound (e.g., the 5-fluorooxindole derivative) is serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target kinase.[7]

  • Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and binding equilibrium to be reached.[7]

  • Lysis and Signal Detection: A substrate for NanoLuc® is added, and the plate is read on a luminometer capable of measuring two distinct wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).[7]

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Dose-response curves are generated to determine the IC50 value, representing the concentration of the compound that reduces the BRET signal by 50%.[7]

Comparative Analysis: Hypothetical 5-Fluorooxindole Derivative vs. Sorafenib

To illustrate how cross-reactivity data is presented and interpreted, let's consider a hypothetical 5-fluorooxindole derivative, "Compound X," designed as a selective inhibitor of a fictional kinase, "Kinase A." We will compare its KINOMEscan® profile to that of Sorafenib, a known multi-kinase inhibitor.

Table 1: KINOMEscan® Selectivity Data (% Control @ 1 µM)
Kinase TargetKinase FamilyCompound X (% Control)Sorafenib (% Control)Interpretation
Kinase A CMGC 0.5 35Primary Target for Compound X
BRAFTKL951.2 Primary target for Sorafenib
BRAF (V600E)TKL920.8 Primary target for Sorafenib
VEGFR2 (KDR)TK882.5 Primary target for Sorafenib
c-KITTK913.1 Off-target for Sorafenib
PDGFRβTK851.8 Off-target for Sorafenib
p38α (MAPK14)CMGC4515 Moderate off-target for both
CDK2CMGC7555Weak/no interaction
ROCK1AGC9868Weak/no interaction
MEK1STE8942Weak interaction for Sorafenib

Data for Sorafenib is illustrative, based on its known targets. Data for Compound X is hypothetical for illustrative purposes.

Table 2: Follow-up Dose-Response Data (Kd in nM)
Kinase TargetCompound X (Kd, nM)Sorafenib (Kd, nM)
Kinase A 5 >10,000
BRAF>10,00011
BRAF (V600E)>10,0006
VEGFR2 (KDR)>10,00020
p38α (MAPK14)850150

Data is hypothetical and for illustrative purposes.

Interpreting the Data: A Tale of Two Inhibitors

The data presented above tells two very different stories:

  • Compound X demonstrates a highly selective profile . It binds potently to its intended target, Kinase A, with a Kd of 5 nM. The KINOMEscan® results show that at a 1 µM concentration, it has minimal interaction with a wide range of other kinases. Its only notable off-target activity is against p38α, but with a significantly weaker affinity (Kd = 850 nM), representing over 150-fold selectivity for its primary target. This profile suggests that Compound X is a "clean" inhibitor, which may translate to a more predictable safety profile.

  • Sorafenib , in contrast, is a classic example of a multi-kinase inhibitor . It potently binds to several kinases across different families, including BRAF, VEGFR2, and PDGFRβ.[8] This broad activity is integral to its therapeutic efficacy in treating various cancers, where it simultaneously targets tumor cell proliferation and angiogenesis. However, this polypharmacology is also responsible for its side-effect profile.

Decision-Making Workflow based on Profiling Data

The cross-reactivity profile is a critical dataset that informs the progression of a drug discovery project.

G cluster_outcomes Potential Outcomes cluster_actions Next Steps start Initial Kinase Inhibitor Hit profile Comprehensive Cross-Reactivity Profiling (e.g., KINOMEscan®) start->profile analyze Analyze Selectivity Profile profile->analyze selective Selective Inhibitor (e.g., Compound X) analyze->selective  High Selectivity multi_kinase Multi-Kinase Inhibitor (e.g., Sorafenib) analyze->multi_kinase Defined Polypharmacology   poor_profile Poor Profile (Promiscuous or Undesirable Off-Targets) analyze->poor_profile  Low Selectivity optimize_selective Proceed to In Vivo Efficacy & Safety Studies selective->optimize_selective evaluate_poly Assess Therapeutic Potential of Multi-Targeting multi_kinase->evaluate_poly redesign SAR-driven Redesign to Improve Selectivity poor_profile->redesign

References

Introduction: The Significance of the 5,6-Difluorooxindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Strategies for 5,6-Difluorooxindole

The oxindole core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and pharmaceuticals.[1] Its strategic importance in medicinal chemistry is well-established, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[2] The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles.[3][4] The this compound motif, therefore, represents a particularly valuable building block for the development of novel therapeutics, combining the proven biological relevance of the oxindole core with the physicochemical advantages conferred by vicinal fluorine substitution.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will dissect each strategy, moving from classical, well-established methods to modern photochemical approaches. The focus will be on the underlying chemical principles, causality behind experimental choices, and a critical evaluation of the strengths and weaknesses of each pathway to empower researchers in making informed decisions for their specific applications.

Strategy 1: The Classical Pathway via Isatin Intermediate from 3,4-Difluoroaniline

This is arguably the most traditional and widely documented approach, relying on the construction of a key intermediate, 5,6-difluoroisatin, from a commercially available starting material, 3,4-difluoroaniline.[5] The strategy is a two-stage process involving an initial cyclization to form the isatin, followed by a selective reduction.

Conceptual Workflow

A 3,4-Difluoroaniline B Isonitrosoacetanilide Intermediate A->B Chloral Hydrate, Hydroxylamine (Sandmeyer Reaction) C 5,6-Difluoroisatin B->C H₂SO₄ (Acid-Catalyzed Cyclization) D This compound C->D Selective Reduction (e.g., Zn/TiCl₄)

Caption: Classical synthesis of this compound via a 5,6-Difluoroisatin intermediate.

Mechanistic Deep Dive

The first stage of this synthesis is a classic Sandmeyer isatin synthesis.[6] 3,4-Difluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride. The chloral hydrate forms a reactive intermediate that condenses with the aniline, and subsequent reaction with hydroxylamine yields an N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide (an isonitrosoacetanilide).[7] The choice of a strong acid, typically concentrated sulfuric acid, is critical for the next step. The acid protonates the hydroxyimino group, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by dehydration and tautomerization to yield the stable 5,6-difluoroisatin.

The second stage involves the selective reduction of the C3-carbonyl group of the isatin. It is crucial to avoid over-reduction of the C2-amide carbonyl. While various reducing agents can be employed, a particularly effective method involves the use of a low-valent titanium reagent, generated in situ from zinc powder and titanium tetrachloride (TiCl₄).[8] This reagent system is known for its chemoselectivity in reducing ketones in the presence of amides.

Experimental Protocol: Two-Step Synthesis from 3,4-Difluoroaniline

Step 1: Synthesis of 5,6-Difluoroisatin

  • To a solution of 3,4-difluoroaniline (1.0 eq.) in water containing concentrated hydrochloric acid, add a solution of hydroxylamine hydrochloride (1.1 eq.) in water.

  • Add a solution of chloral hydrate (1.1 eq.) in water to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, during which the isonitrosoacetanilide intermediate precipitates.

  • Cool the mixture and filter the solid precipitate. Wash thoroughly with water and dry.

  • Pre-heat concentrated sulfuric acid (~10 parts by weight) to 50°C in a separate flask.

  • Add the dried isonitrosoacetanilide portion-wise to the sulfuric acid, maintaining the temperature between 65-75°C with vigorous stirring.

  • After the addition is complete, heat the mixture to 80°C for 15 minutes to ensure complete cyclization.[6]

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • The 5,6-difluoroisatin will precipitate as a solid. Filter the product, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to this compound

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend zinc powder (6.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add titanium(IV) chloride (TiCl₄, 3.0 eq.) dropwise at room temperature. An exothermic reaction will occur.

  • After the addition, heat the mixture to reflux for 2 hours. A black suspension of the low-valent titanium reagent will form.

  • Cool the suspension to room temperature.

  • In a separate flask, dissolve the 5,6-difluoroisatin (1.0 eq.) from Step 1 in anhydrous THF.

  • Add the isatin solution dropwise to the titanium reagent suspension.

  • Stir the mixture at room temperature for approximately 5-10 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by carefully adding 3% aqueous HCl.

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Strategy 2: Reductive Cyclization of a Substituted Nitroaromatic

This strategy builds the oxindole ring by forming the N-C bond in the final step. It involves the synthesis of an ortho-substituted nitroarene, which, upon reduction of the nitro group, undergoes a spontaneous intramolecular cyclization (lactamization) to form the five-membered ring. A plausible starting material is 2,3,4-trifluoronitrobenzene.

Conceptual Workflow

A 2,3,4-Trifluoronitrobenzene B Diethyl 2-(3,4-difluoro- 6-nitrophenyl)malonate A->B Diethyl Malonate, Base (NaH) (SNAr Reaction) C Ethyl (3,4-difluoro- 6-nitrophenyl)acetate B->C Hydrolysis & Decarboxylation (e.g., Krapcho) D Ethyl (6-amino-3,4- difluorophenyl)acetate C->D Nitro Reduction (e.g., Fe/AcOH or H₂/Pd-C) E This compound D->E Spontaneous Lactamization

Caption: Multi-step synthesis via reductive cyclization of a nitroaromatic precursor.

Mechanistic Deep Dive

This pathway leverages the principles of nucleophilic aromatic substitution (SNAr). In 2,3,4-trifluoronitrobenzene, the fluorine atom at the C4 position (para to the strongly electron-withdrawing nitro group) is highly activated and susceptible to displacement by a nucleophile.

  • C-C Bond Formation: A carbanion, generated from diethyl malonate using a strong base like sodium hydride (NaH), acts as the nucleophile. It attacks the C4 position, displacing the fluoride ion to form the key malonate intermediate.

  • Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the corresponding phenylacetate derivative. The Krapcho decarboxylation is a common and effective method for this transformation.

  • Reductive Cyclization: The crucial step is the reduction of the nitro group. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H₂ over Pd/C).[9] The resulting amino group is now positioned perfectly ortho to the ethyl acetate side chain. The nucleophilic amine immediately attacks the electrophilic ester carbonyl in an intramolecular fashion, eliminating ethanol to form the stable lactam ring of the oxindole product.

Experimental Protocol: Multi-Step Synthesis
  • SNAr Reaction:

    • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under nitrogen, add diethyl malonate (1.2 eq.) dropwise at 0°C.

    • Stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 2,3,4-trifluoronitrobenzene (1.0 eq.) in DMF dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product to obtain diethyl 2-(3,4-difluoro-6-nitrophenyl)malonate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the malonate intermediate (1.0 eq.) in a mixture of acetic acid and water.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat to reflux for several hours until TLC indicates the disappearance of the starting material.

    • Cool, neutralize, and extract the product, ethyl (3,4-difluoro-6-nitrophenyl)acetate. Purify as needed.

  • Reductive Cyclization:

    • Dissolve the nitro-ester (1.0 eq.) in a solvent like acetic acid or ethanol.

    • Add iron powder (5.0 eq.) and heat the mixture to reflux. Alternatively, for a cleaner reaction, use a catalytic amount of 10% Palladium on Carbon (Pd/C) and subject the solution to a hydrogen atmosphere (balloon or Parr shaker).[10]

    • Monitor the reaction by TLC. Upon completion of the nitro reduction, the cyclization to the oxindole occurs spontaneously.

    • Filter the reaction mixture through Celite to remove the iron or Pd/C catalyst.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Strategy 3: Modern Photocatalytic Cyclization

Harnessing the power of visible light, photocatalysis offers a milder and often more efficient alternative to traditional methods that require harsh reagents or high temperatures.[11] This approach involves an intramolecular radical cyclization of an N-arylacrylamide precursor, which is readily synthesized from 3,4-difluoroaniline.

Conceptual Workflow

cluster_0 Photocatalytic Cycle cluster_1 Substrate Preparation PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star hν (Visible Light) PC_red PC•⁻ PC_star->PC_red SET from SED PC_red->PC SET to A A N-(3,4-difluorophenyl)acrylamide B Radical Anion Intermediate C Cyclized Radical B->C Intramolecular Radical Cyclization D Oxindole Anion C->D Oxidation & Deprotonation E This compound D->E Protonation Sac_Donor Sacrificial Electron Donor (SED) Sac_Donor_ox SED•⁺ Aniline 3,4-Difluoroaniline Acrylamide N-(3,4-difluorophenyl)acrylamide Aniline->Acrylamide Acryloyl Chloride, Base

Caption: Photocatalytic synthesis of this compound from an N-arylacrylamide precursor.

Mechanistic Deep Dive

This process is initiated by the absorption of visible light by a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye). The excited-state photocatalyst can engage in a single-electron transfer (SET) event. In a reductive quenching cycle, the excited catalyst is reduced by a sacrificial electron donor (like an amine). The resulting highly reducing catalyst then donates an electron to the N-(3,4-difluorophenyl)acrylamide substrate.

This SET event generates a radical anion. The radical then undergoes a 5-exo-trig cyclization, attacking the electron-deficient double bond of the acrylamide moiety. The resulting alkyl radical is then oxidized and protonated during workup to yield the final this compound product. The key advantages are the exceptionally mild conditions (often room temperature) and the high functional group tolerance.[11]

Experimental Protocol: Photocatalytic Synthesis
  • Substrate Synthesis:

    • Dissolve 3,4-difluoroaniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0°C.

    • Add acryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-(3,4-difluorophenyl)acrylamide, which can be purified by recrystallization or chromatography.

  • Photocatalytic Cyclization:

    • In a reaction vessel suitable for photochemistry, combine N-(3,4-difluorophenyl)acrylamide (1.0 eq.), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a sacrificial electron donor in a degassed solvent (e.g., acetonitrile or DMSO).

    • Irradiate the stirred mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the this compound product.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Classical Isatin RouteStrategy 2: Reductive CyclizationStrategy 3: Photocatalytic Cyclization
Starting Material 3,4-Difluoroaniline (Readily available)[5]2,3,4-Trifluoronitrobenzene (Specialized)3,4-Difluoroaniline (Readily available)
Number of Steps 23-42
Overall Yield Moderate to Good (often 50-70%)[6]Variable (can be low due to multiple steps)Good to Excellent (often >70%)[11]
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Mixed (SNAr can be harsh, reduction is mild)Very Mild (Room temp., visible light)
Scalability Well-established for large scaleModerate; multi-step nature can be a hurdlePossible, but may require specialized flow reactors
Key Advantages Robust, well-documented, inexpensive starting materialConvergent approach, good for analogue synthesisMild conditions, high functional group tolerance
Key Disadvantages Use of corrosive and hazardous reagentsMultiple steps, potentially low overall yieldRequires specialized equipment, catalyst cost

Conclusion and Recommendation

The choice of synthetic strategy for this compound is contingent upon the specific needs of the research program, including scale, budget, available equipment, and desired purity.

  • For large-scale, cost-effective synthesis, Strategy 1 (Classical Isatin Route) remains a viable and robust option, despite its use of harsh reagents. Its reliance on inexpensive starting materials and well-understood reaction conditions makes it a workhorse in industrial settings.

  • For medicinal chemistry programs focused on analogue synthesis, Strategy 2 (Reductive Cyclization) can be attractive. While longer, it allows for the introduction of diversity on the phenylacetate intermediate before the final cyclization step.

  • For academic research, rapid prototyping, and syntheses requiring high functional group tolerance, Strategy 3 (Photocatalytic Cyclization) is the superior choice. Its exceptionally mild conditions are compatible with sensitive substrates and align with the principles of green chemistry, representing the state-of-the-art in modern synthetic methodology.

By understanding the mechanistic underpinnings and practical considerations of each route, researchers can confidently select and execute the optimal synthesis for their objectives.

References

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Validation of 5,6-Difluorooxindole by HPLC and NMR

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to its precursors, such as this compound, a key building block in the synthesis of various therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the validation of its purity using robust, orthogonal analytical techniques is a cornerstone of quality control and regulatory compliance.

This guide provides a comprehensive comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the unique strengths of HPLC as a high-sensitivity separation tool and NMR as a definitive method for structural confirmation and absolute quantification, demonstrating how their synergistic use provides the highest level of confidence in product quality.

The Analytical Challenge: Profiling Potential Impurities

The synthesis of this compound can introduce various impurities, including residual starting materials, intermediates, by-products from side reactions, or degradation products.[1] For instance, incomplete cyclization or side-chain reactions could lead to structurally similar impurities that are challenging to separate and identify. A robust analytical strategy must be capable of resolving and quantifying these potential contaminants to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Method 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for routine purity testing in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, separating the main component from impurities based on differences in their hydrophobicity.[3]

Causality in Method Design

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides effective retention for the moderately polar, aromatic structure of oxindole derivatives.[4] The mobile phase, a gradient of acetonitrile and water, is selected to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak. UV detection is employed because the oxindole core possesses a strong chromophore, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Assay

1. Instrumentation and Consumables:

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

3. System Suitability Testing (SST): A Self-Validating System Before sample analysis, the system's performance must be verified according to USP and ICH guidelines.[5][6] This ensures the reliability of the results.

  • Procedure: Perform five replicate injections of a standard solution of this compound (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    Parameter Acceptance Limit Rationale
    Precision (RSD) ≤ 2.0% for peak area Ensures the system provides reproducible responses.[6]
    Tailing Factor (T) ≤ 2.0 Confirms good peak symmetry, indicating an efficient separation.[5]

    | Resolution (Rs) | ≥ 2.0 between the main peak and closest impurity | Guarantees that impurities are adequately separated for accurate quantification.[7] |

4. Sample Preparation and Analysis:

  • Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Inject the sample solution and record the chromatogram.

5. Data Interpretation and Purity Calculation: The purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Presentation: HPLC Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification
14.521,5200.04Unknown Impurity
28.913,985,60099.85This compound
312.344,3100.11Unknown Impurity

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep Sample & Standard Preparation setup HPLC System Setup prep->setup sst System Suitability Test (SST) setup->sst decision SST Pass? sst->decision inject Inject Sample acquire Data Acquisition inject->acquire process Data Processing (Peak Integration) acquire->process calculate Purity Calculation (Area % Method) process->calculate report Final Report calculate->report decision->inject Yes fail Troubleshoot System decision->fail No fail->setup

Caption: Workflow for HPLC Purity Assessment.

Method 2: Quantitative NMR (qNMR) — The Orthogonal Standard for Purity and Structure

While HPLC excels at separation, NMR spectroscopy provides unambiguous structural confirmation and can determine purity with high accuracy without requiring reference standards for every impurity.[8][9] This makes it a powerful orthogonal technique. For this compound, both ¹H and ¹⁹F NMR are exceptionally informative. Quantitative NMR (qNMR) is a primary ratio method recognized by metrology institutes for its direct proportionality between signal intensity and the number of nuclei.[10]

Causality in Method Design

The qNMR experiment relies on using a certified internal standard of known purity and weight.[11] This allows for the calculation of the absolute purity of the analyte. Key experimental parameters are chosen to ensure accurate quantification:

  • Internal Standard: Maleic acid is a suitable choice as its protons resonate in a clear region of the spectrum, it is non-volatile, stable, and has a known purity.

  • Relaxation Delay (D1): A long D1 (at least 5 times the longest T1 relaxation time) is crucial to allow all nuclei to fully relax between scans. Failure to do so is a common source of error in quantitative experiments.[10]

  • ¹⁹F NMR: This technique is particularly powerful for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that minimizes signal overlap.[12][13]

Experimental Protocol: ¹H qNMR Purity Assay

1. Instrumentation and Consumables:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard (IS): Maleic Acid (certified reference material).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the exact weight (Wanalyte).

  • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same NMR tube. Record the exact weight (WIS).

  • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

3. NMR Acquisition Parameters:

  • Experiment: ¹H quantitative experiment.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

4. Data Processing and Purity Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal for the analyte (Ianalyte) and a signal for the internal standard (IIS).

  • Calculate the purity using the following formula:[11]

    Purity (%) = (Ianalyte / IIS) x (NIS / Nanalyte) x (MWanalyte / MWIS) x (WIS / Wanalyte) x PIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (this compound = 169.13 g/mol ; Maleic Acid = 116.07 g/mol )

    • W: Weight

    • PIS: Purity of the internal standard (as a percentage)

Hypothetical Data Presentation: qNMR Analysis
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal Used Aromatic CH at ~7.2 ppmOlefinic CH at ~6.3 ppm
N (Protons) 12
Integral (I) 1.001.05
Weight (W) 10.15 mg5.08 mg
MW ( g/mol ) 169.13116.07
Purity of IS (PIS) -99.9%
Calculated Purity 99.7% -

In addition, the ¹H and ¹⁹F NMR spectra confirm the identity of the main component and can be used to identify any structurally related impurities.[14][15]

NMR Workflow Diagramdot

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep Accurately weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve setup Spectrometer Setup (Shimming, Tuning) dissolve->setup acquire Acquire Spectra (¹H, ¹⁹F, 2D) setup->acquire process Data Processing (Phasing, Baseline) acquire->process analyze Structural Confirmation & Peak Integration process->analyze calculate qNMR Purity Calculation analyze->calculate report Final Report calculate->report

References

A Researcher's Guide to Assessing the Metabolic Stability of 5,6-Difluorooxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its ultimate success or failure.[1] This property, which describes a drug's resistance to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing, while a compound that is excessively stable may accumulate, leading to toxicity.[4][5] Consequently, a thorough assessment of metabolic stability is an indispensable step in optimizing lead compounds and selecting candidates with a favorable pharmacokinetic profile for clinical advancement.[6]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyzes the modification of xenobiotics to facilitate their excretion.[3] Understanding how a chemical scaffold interacts with these enzymes is therefore paramount. This guide provides an in-depth comparison of methodologies and interpretation of data for assessing the metabolic stability of a particularly relevant class of compounds: 5,6-difluorooxindole derivatives.

The this compound Scaffold: A Privileged Structure with Metabolic Considerations

The oxindole core is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[7] However, the indole ring system itself can be susceptible to oxidative metabolism by CYP enzymes. Common metabolic pathways include hydroxylation at various positions on the aromatic rings, which can then be followed by secondary (Phase II) conjugation reactions.[8]

The strategic incorporation of fluorine atoms onto a drug candidate has become a powerful and widely adopted strategy to enhance metabolic stability.[1] The carbon-fluorine (C-F) bond is exceptionally strong, and the substitution of a hydrogen atom with a fluorine atom can block metabolically labile sites, preventing CYP-mediated oxidation at that position.[9] The 5,6-difluoro substitution pattern on the oxindole ring is a deliberate design choice aimed at shielding the benzene portion of the scaffold from aromatic hydroxylation, a common metabolic fate for such structures. This modification can significantly increase the compound's resistance to degradation, thereby improving its pharmacokinetic properties.

A Comparative Framework for Assessing Metabolic Stability

To objectively compare the metabolic performance of different this compound derivatives, standardized in vitro assays are essential. The primary methods involve incubating the test compounds with liver-derived enzyme systems and quantifying the rate of disappearance of the parent compound over time.[3] The most common systems are liver microsomes and hepatocytes.[10]

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[10] They are cost-effective and widely used for determining intrinsic clearance.[3]

  • Hepatocytes: As intact liver cells, these are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[10]

From these experiments, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[6]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. A lower intrinsic clearance value signifies better metabolic stability.[6]

Illustrative Comparison of Hypothetical this compound Derivatives
Compound IDStructure (Difference at R)t½ (min) in HLM*CLint (µL/min/mg protein)Putative Metabolic Hotspot (Excluding Core)
Compound A -CH₂-Phenyl1592.4Benzylic oxidation, Phenyl hydroxylation
Compound B -CH₂-Cyclopropyl4530.8N-dealkylation
Compound C -CH₂-(4-pyridyl)> 60< 23.1Pyridyl N-oxidation
Verapamil Positive Control8173.3High Clearance
Diclofenac Positive Control3539.6Moderate Clearance

HLM: Human Liver Microsomes

Analysis of Structure-Metabolism Relationships (SMR):

  • Compound A vs. B: The replacement of a phenyl ring (Compound A) with a cyclopropyl group (Compound B) is predicted to increase metabolic stability. The benzylic position and the unsubstituted phenyl ring in Compound A are highly susceptible to rapid oxidation by CYP enzymes. The cyclopropyl group in Compound B lacks these specific liabilities, leading to a longer half-life and lower clearance.

  • Compound B vs. C: The introduction of a pyridine ring (Compound C) can further enhance stability. The nitrogen atom in the pyridine ring is a site for potential N-oxidation, but this is often a slower metabolic process compared to the aliphatic hydroxylation or N-dealkylation that might occur with the cyclopropylmethyl group. Furthermore, the pyridine nitrogen can alter the compound's electronics, potentially reducing the overall affinity for certain CYP active sites.

This type of comparative analysis allows researchers to make rational, data-driven decisions to guide the synthetic chemistry efforts toward derivatives with optimized pharmacokinetic profiles.

Predicting Metabolic Fate: Common Biotransformations

Beyond the rate of degradation, identifying the actual metabolites is crucial for understanding potential safety liabilities, as metabolites can sometimes be pharmacologically active or toxic.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for metabolite identification.[4]

Based on the known metabolism of related heterocyclic compounds, the following diagram illustrates the putative metabolic pathways for a generic this compound derivative. The 5,6-difluoro substitution is expected to protect the carbocyclic ring, forcing metabolism to occur elsewhere on the molecule.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Parent this compound Derivative (e.g., with R-group) M1 Oxidation of R-group (e.g., Hydroxylation, N-dealkylation) parent->M1 CYP450 M2 Hydroxylation at C7 parent->M2 CYP450 M3 Oxindole Ring Opening (Hydrolysis) parent->M3 Hydrolases M4 Glucuronidation (at hydroxyl group) M1->M4 UGTs M5 Sulfation (at hydroxyl group) M2->M5 SULTs

Caption: Putative metabolic pathways for this compound derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols outline the standard procedures for generating the data discussed in this guide.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_stop 3. Reaction Quenching cluster_analysis 4. Analysis A Prepare Microsome Mix: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) D Pre-warm Microsome Mix and Compound Plate at 37°C A->D B Prepare Compound Plate: - Test Compounds (1 µM final) - Control Compounds B->D C Prepare Cofactor: - NADPH Regenerating System E Initiate Reaction: Add Cofactor to wells C->E D->E F Incubate at 37°C with shaking E->F G At time points (0, 5, 15, 30, 60 min), add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge plate to precipitate protein G->H I Transfer supernatant for LC-MS/MS analysis H->I J Quantify remaining parent compound vs. Internal Standard I->J G A Incubate Compound (e.g., with Microsomes + NADPH) B LC-MS Full Scan Analysis (High Resolution MS) A->B C Data Processing: Compare t=0 vs. t=60 min samples B->C D Identify Potential Metabolite Masses (Mass Defect Filtering, Isotope Pattern) C->D E Acquire Tandem MS (MS/MS) Data for Parent and Potential Metabolites D->E F Fragment Analysis: Compare metabolite fragments to parent fragments E->F G Propose Metabolite Structure and Site of Modification F->G

References

5,6-Difluorooxindole: A Head-to-Head Comparison of its Potential with Known Inhibitors of Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a paramount objective. The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The strategic incorporation of fluorine atoms into such scaffolds can dramatically enhance their therapeutic potential. This guide provides a head-to-head comparison of the conceptual advantages of the 5,6-difluorooxindole scaffold against well-established inhibitors targeting three critical signaling pathways implicated in cancer and inflammation: TrkA, STAT3, and IDO1.

While direct inhibitory data for the parent this compound molecule against these specific targets is not extensively available in the public domain, this guide will leverage data on known inhibitors to establish a benchmark for comparison. We will explore the mechanistic rationale for considering the this compound scaffold as a promising starting point for the design of next-generation inhibitors.

The Targets: Key Players in Disease Progression

A foundational understanding of the targeted signaling pathways is crucial for appreciating the potential of novel inhibitors.

  • Tropomyosin Receptor Kinase A (TrkA): A receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1] Dysregulation of TrkA signaling is a known driver in the development and progression of various cancers.[1][2]

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a central role in mediating cellular responses to cytokines and growth factors. Constitutive activation of STAT3 is a hallmark of many cancers and inflammatory diseases, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[3][4][5]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[6] By depleting tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 creates a tolerogenic tumor microenvironment, allowing cancer cells to evade the immune system.[6]

The Benchmarks: Established Inhibitors and Their Performance

To provide a framework for evaluating the potential of this compound-based inhibitors, we will examine the characteristics of three well-known inhibitors, one for each target pathway.

InhibitorTargetMechanism of ActionIC50 Value
Sunitinib Multi-kinase (including VEGFR, PDGFR, c-Kit)ATP-competitive inhibitor of multiple receptor tyrosine kinases.VEGFR2: 80 nM, PDGFRβ: 2 nM[2][7]
Stattic STAT3Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.5.1 µM (cell-free assay)[1][3][8]
Epacadostat IDO1Potent and selective inhibitor of the IDO1 enzyme.~10 nM (cellular assay)[9]

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

The Contender: The Promise of the this compound Scaffold

While direct inhibitory data for this compound is lacking, its structural features, particularly the presence of two fluorine atoms, suggest significant potential in inhibitor design. The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties, offering several advantages in medicinal chemistry.[8][10][11][12]

Key Advantages of Fluorination:

  • Enhanced Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug.[8][10]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity.[8][10]

  • Improved Membrane Permeability: Fluorination can alter the lipophilicity and pKa of a molecule, often improving its ability to cross cell membranes.[8][10][12]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[11]

The this compound scaffold provides a rigid core that can be readily functionalized to explore interactions with the ATP-binding pocket of kinases like TrkA, the SH2 domain of STAT3, or the active site of IDO1. The fluorine substituents can enhance the scaffold's drug-like properties, making it an attractive starting point for fragment-based or scaffold-hopping drug discovery campaigns.

Visualizing the Pathways and Experimental Workflows

To better understand the mechanisms of inhibition and the experimental approaches used to assess them, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor screening.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Sunitinib Sunitinib Sunitinib->TrkA Inhibits (ATP-competitive)

Caption: The TrkA signaling pathway, a target for inhibitors like Sunitinib.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Transcription Gene Transcription (Proliferation, Survival, Inflammation) STAT3_active->Transcription Translocates and Binds DNA Stattic Stattic Stattic->STAT3_inactive Inhibits SH2 domain, prevents dimerization IDO1_Pathway cluster_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor/Immune Cell Tryptophan Tryptophan T_cell T-cell Tryptophan->T_cell Essential for proliferation IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine Kynurenine->T_cell Suppresses function IDO1->Kynurenine Catalyzes conversion Epacadostat Epacadostat Epacadostat->IDO1 Inhibits Inhibitor_Screening_Workflow Start Start: Compound Library (e.g., this compound derivatives) Assay Biochemical or Cellular Assay (e.g., Kinase Assay, ELISA) Start->Assay Data Data Acquisition (e.g., Luminescence, Fluorescence) Assay->Data Analysis Data Analysis (IC50 determination) Data->Analysis Hit Hit Identification (Potent and Selective Compounds) Analysis->Hit Optimization Lead Optimization Hit->Optimization End Candidate Drug Optimization->End

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,6-Difluorooxindole

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—meticulous attention to safety protocols is not just a matter of compliance, but a cornerstone of innovation. This guide provides an in-depth, procedural framework for the proper disposal of 5,6-Difluorooxindole, ensuring the safety of laboratory personnel and the preservation of our environment.

The journey of a novel compound from synthesis to potential therapeutic application is paved with critical safety considerations. Among these, the final act of disposal is paramount. This compound, a halogenated organic compound, requires a specialized disposal protocol due to its chemical nature. Improper disposal can lead to environmental contamination and potential health hazards. This document serves as your trusted resource for navigating this process with precision and confidence.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is essential to ground our procedures in the established principles of laboratory chemical waste management. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA), that governs the handling of hazardous waste.[1][2] The core tenets of this framework are:

  • Segregation: Never mix incompatible waste streams. Halogenated organic compounds must be collected separately from non-halogenated solvents, acids, bases, and other reactive chemicals.[3][4]

  • Containment: Waste must be stored in appropriate, clearly labeled, and securely sealed containers to prevent leaks and spills.[1][2]

  • Labeling: All hazardous waste containers must be accurately and unambiguously labeled with their contents.[2][3]

  • Accumulation: Waste should be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[3][5]

Hazard Profile of this compound

Hazard Classification Anticipated Risks & Precautions
Health Hazards Potential for skin and eye irritation. Avoid inhalation of dust or fumes.
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Do not dispose of down the drain or in regular trash.[1][7]
Reactivity Hazards Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure that you are equipped with the following PPE to minimize exposure risks:

PPE Item Specification
Gloves Chemical-resistant gloves (e.g., nitrile) are required.
Eye Protection Safety glasses with side shields or chemical splash goggles are essential.
Lab Coat A standard laboratory coat should be worn to protect against splashes.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, screw-top cap.[4]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other solvents or reagents present in the waste mixture.[3][4] Do not use chemical formulas or abbreviations.

  • Collection: Collect all materials contaminated with this compound, including residual solid, solutions, and contaminated labware (e.g., pipette tips, filter paper), in this designated container.

  • Aqueous Waste: Do not mix aqueous waste with solvent-based waste. If this compound is present in an aqueous solution, it should be collected as "Aqueous Hazardous Waste" and kept separate from organic solvent waste.[9]

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[3][5]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[3][5] This is crucial to prevent the release of volatile organic compounds (VOCs).

  • Secondary Containment: It is best practice to store the hazardous waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Weekly Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[3]

3. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Provide Documentation: Be prepared to provide your EHS department with a detailed inventory of the waste container's contents.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[1]

Decision-Making Workflow for Waste Disposal

The following diagram illustrates the logical steps for proper waste segregation and disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Is_Solid Solid or Solution? Waste_Generated->Is_Solid Is_Halogenated Halogenated Organic Waste Is_Solid->Is_Halogenated Solution in Organic Solvent Is_Solid->Is_Halogenated Solid Aqueous_Waste Aqueous Hazardous Waste Is_Solid->Aqueous_Waste Aqueous Solution Collect_Halogenated Collect in Labeled 'Halogenated Waste' Container Is_Halogenated->Collect_Halogenated Collect_Aqueous Collect in Labeled 'Aqueous Waste' Container Aqueous_Waste->Collect_Aqueous Store_SAA Store in Satellite Accumulation Area (SAA) Collect_Halogenated->Store_SAA Collect_Aqueous->Store_SAA Contact_EHS Contact EHS for Pickup Store_SAA->Contact_EHS End Proper Disposal Contact_EHS->End

References

Mastering the Safe Handling of 5,6-Difluorooxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, 5,6-Difluorooxindole, a fluorinated indole derivative, holds significant interest. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work with this compound confidently and safely. The procedural, step-by-step guidance herein is designed to directly answer your operational questions and establish a foundation of trust in your laboratory's safety culture.

Understanding the Hazard Profile of this compound

Inferred Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Unknown Long-term Effects: Due to its novelty, the long-term toxicological properties are not well-documented.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.[4][5] The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a variety of chemicals.[6][7] Double-gloving provides an extra layer of protection against potential tears or permeation.[8] The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound.
Eyes Safety gogglesSafety goggles provide a seal around the eyes, offering protection from dust particles and potential splashes. Standard safety glasses with side shields are not sufficient.
Face Face shieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or aerosolization.
Body Laboratory coatA fully fastened laboratory coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.[5]
Respiratory N95 respirator or higherWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory to prevent inhalation of airborne particles.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and contamination.[9][10]

Preparation and Weighing
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of dust.[11]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[3]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within easy reach to avoid unnecessary movement and potential for spills.

  • Weighing Technique:

    • Use a micro-spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid scooping large quantities at once to minimize dust generation.[3]

    • Keep the container of this compound closed when not in use.[3]

    • If possible, use an anti-static weigh boat or an anti-static gun to prevent the powder from scattering due to static electricity.[11]

Dissolution and Reaction Setup
  • In a Fume Hood: All subsequent steps involving the handling of the open container or the dissolved compound should be performed within a certified chemical fume hood.

  • Solvent Addition: When dissolving the powder, add the solvent slowly to the solid to prevent splashing.

  • Container Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed.

  • Labeling: Clearly label all containers with the chemical name and any associated hazards.[9]

Disposal Plan: Responsible Management of this compound Waste

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.[12][13][14] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled halogenated organic waste container.[13][16] Do not mix with non-halogenated waste to facilitate proper disposal.[16]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[17]

Disposal Procedure
  • Container Management: Keep all waste containers securely closed except when adding waste.[13]

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[13]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[14]

  • Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[18]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control the Spill: For small powder spills within a fume hood, use absorbent pads to gently cover the spill.[13] Avoid dry sweeping, which can generate dust.[11] For larger spills, or any spill outside of a fume hood, evacuate and contact your institution's EHS department.

  • Decontamination: Decontaminate the area using a suitable solvent and absorbent materials. All cleanup materials should be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Designate Designate Work Area (Fume Hood) Prep->Designate Surface Protect Work Surface Designate->Surface Weigh Weigh Powder Carefully Surface->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Work Area React->Decon Segregate Segregate Waste Decon->Segregate Dispose Dispose of Hazardous Waste Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorooxindole
Reactant of Route 2
5,6-Difluorooxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.